molecular formula C8H10N2O3 B031842 2-[(4-Nitrophenyl)amino]ethanol CAS No. 1965-54-4

2-[(4-Nitrophenyl)amino]ethanol

Cat. No.: B031842
CAS No.: 1965-54-4
M. Wt: 182.18 g/mol
InChI Key: VPRLWNAMKBZKRR-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)amino]ethanol is a versatile nitroaromatic compound of significant interest in organic synthesis and materials science research. This compound features both an aromatic nitro group and an ethanolamine moiety, making it a valuable bifunctional building block. Its primary research applications include its use as a key intermediate in the synthesis of heterocyclic compounds, particularly in the development of potential dyes, pigments, and photostabilizers due to the strong electron-withdrawing nature of the nitro group. The molecule's structure allows it to participate in hydrogen bonding, which is exploited in the design of molecular assemblies and supramolecular structures. Furthermore, its electron-accepting properties make it a candidate for studies in non-linear optics and as a precursor for more complex chemical entities with potential biological activity. Researchers value this compound for its well-defined chemical reactivity, which facilitates systematic investigations into nucleophilic aromatic substitution reactions and the development of novel synthetic methodologies. It is supplied as a high-purity solid to ensure reproducibility in experimental results. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-nitroanilino)ethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O3/c11-6-5-9-7-1-3-8(4-2-7)10(12)13/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRLWNAMKBZKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295615
Record name 2-[(4-nitrophenyl)amino]ethanol
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Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1965-54-4
Record name 2-(4-Nitroanilino)ethanol
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Record name 1965-54-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-nitrophenyl)amino]ethanol
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Record name 2-(4-NITROANILINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Molecule and Its Importance

2-[(4-Nitrophenyl)amino]ethanol, also known as N-(2-hydroxyethyl)-4-nitroaniline, is a pivotal bifunctional molecule in modern organic synthesis.[1] Its structure, featuring a nitro-substituted aromatic ring and an ethanolamine side chain, makes it a highly versatile intermediate. The strong electron-withdrawing nature of the nitro group and the nucleophilic character of the hydroxyl and amino groups provide multiple avenues for chemical modification. This compound serves as a crucial building block in the production of dyes, pigments, and photostabilizers.[1] Furthermore, it is a key precursor in pharmaceutical development, notably in the synthesis of advanced kinase inhibitors for targeted cancer therapies.[1] This guide provides a comprehensive examination of its primary synthesis pathway, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducibility and high-yield outcomes.

Primary Synthesis Pathway: Nucleophilic Substitution of 4-Nitroaniline

The most prevalent and reliable method for synthesizing this compound is through the direct N-alkylation of 4-nitroaniline with 2-chloroethanol. This reaction is a classic example of nucleophilic substitution, where the amino group of 4-nitroaniline acts as the nucleophile, displacing the chloride leaving group from 2-chloroethanol.

Reaction Mechanism and Rationale

The core of this synthesis lies in the nucleophilic attack by the nitrogen atom of the 4-nitroaniline's amino group on the primary carbon of 2-chloroethanol. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks the electron-deficient carbon atom bonded to the chlorine in 2-chloroethanol.

  • Transition State: A transition state is formed where a new N-C bond is partially formed, and the C-Cl bond is partially broken.

  • Leaving Group Departure: The C-Cl bond breaks, and the chloride ion (Cl⁻) departs as the leaving group.

  • Proton Transfer: The resulting intermediate is a protonated amine. A base present in the reaction mixture deprotonates this intermediate to yield the final product, this compound, and a corresponding acid (e.g., HCl).

The presence of a base is critical; it neutralizes the hydrochloric acid formed during the reaction.[2] Without a base, the generated HCl would protonate the starting 4-nitroaniline, rendering its amino group non-nucleophilic and effectively quenching the reaction.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the primary synthesis protocol.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Work-up cluster_purification Purification Reactants 1. Combine 4-Nitroaniline, 2-Chloroethanol, NaHCO₃, and Solvent (e.g., Isopropanol) Reflux 2. Heat to Reflux (80-100°C) Monitor via TLC Reactants->Reflux Heat Cooling 3. Cool to Room Temperature Reflux->Cooling Reaction Completion Isolation 4. Isolate Crude Product (Filtration or Extraction) Cooling->Isolation Purify 5. Purify via Recrystallization or Column Chromatography Isolation->Purify Crude Product FinalProduct Pure this compound Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for laboratory-scale synthesis. Adherence to these steps, coupled with in-process monitoring, ensures a successful outcome.

Materials and Reagents:

  • 4-Nitroaniline (1.0 eq.)

  • 2-Chloroethanol (1.1 eq.)

  • Sodium Bicarbonate (NaHCO₃) (1.2 eq.)

  • Solvent: Isopropanol or Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroaniline (1.0 eq.), the chosen solvent (e.g., isopropanol), and sodium bicarbonate (1.2 eq.). Stir the resulting suspension.

  • Addition of Alkylating Agent: Add 2-chloroethanol (1.1 eq.) to the mixture.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 80-100°C).[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-nitroaniline spot has been consumed.

  • Initial Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Product Isolation:

    • Method A (Precipitation): If the product precipitates upon cooling, it can be isolated directly by vacuum filtration. Wash the collected solid with cold water to remove inorganic salts.

    • Method B (Extraction): If the product remains in solution, extract it with a suitable organic solvent like ethyl acetate.[2] Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure N-(2-hydroxyethyl)-4-nitroaniline.[2]

  • Final Steps: Dry the purified product under vacuum at a temperature below 50°C to achieve a high-purity solid.[1]

Quantitative Data and Yield Analysis

The efficiency of this synthesis is dependent on careful control of reaction parameters. The following table summarizes typical experimental data.

ParameterValue/ConditionRationale/Comment
Reactant Ratio 4-Nitroaniline : 2-Chloroethanol (1 : 1.1)A slight excess of the alkylating agent ensures complete consumption of the limiting reagent.
Base Sodium Bicarbonate (1.2 eq.)A mild, inexpensive base sufficient to neutralize the generated HCl without causing side reactions.
Temperature 80-100°C (Reflux)Provides the necessary activation energy for the nucleophilic substitution reaction.[2]
Typical Yield 63% (Isolated)This represents a practical yield after purification steps.[1]
Achievable Purity >99% (by HPLC)Demonstrates the effectiveness of the purification protocol.[1]

Field-Proven Insights: The Causality Behind Experimental Choices

  • Why 2-Chloroethanol? While ethylene oxide is a more atom-economical choice for introducing the hydroxyethyl group, it is a toxic, flammable gas requiring specialized handling equipment.[3] 2-Chloroethanol is a liquid that is easier and safer to handle in a standard laboratory setting, making it the pragmatic choice for most applications. Its chloride is an excellent leaving group for this type of substitution reaction.

  • Solvent Choice as a Critical Parameter: The choice of solvent is not arbitrary. A high-boiling point alcohol like isopropanol is often preferred because it can solubilize the aromatic amine reactant while also accommodating the reflux temperatures needed to drive the reaction forward.[2] Water is a greener alternative but may require longer reaction times or result in lower yields due to the lower solubility of 4-nitroaniline.

  • The Importance of In-Process Monitoring: Relying solely on reaction time is a common pitfall. The use of Thin Layer Chromatography (TLC) is a self-validating checkpoint. It provides direct visual evidence of the consumption of starting material and the formation of the product, allowing the researcher to quench the reaction at the optimal time, thereby preventing the formation of over-alkylated byproducts.

Alternative Synthesis Pathways

While the N-alkylation of 4-nitroaniline is the most common route, other methods exist, each with specific advantages and challenges.

  • Reaction with Ethylene Oxide: This method involves the direct reaction of 4-nitroaniline with ethylene oxide. It is highly efficient but requires a pressurized reactor and stringent safety protocols due to the nature of ethylene oxide.[3]

  • Ring-Opening of p-Nitrophenyloxirane: Another pathway involves the synthesis of p-nitrophenyloxirane, followed by ring-opening with a suitable amine. This multi-step process can be useful for creating more complex substituted aminoethanols.[4]

Conclusion

The synthesis of this compound via the nucleophilic substitution of 4-nitroaniline with 2-chloroethanol remains the most robust and accessible method for both laboratory and industrial applications. Its success hinges on a clear understanding of the reaction mechanism, particularly the critical role of the base, and the careful execution of a well-designed protocol. By following the detailed procedures and understanding the rationale outlined in this guide, researchers can reliably produce this valuable chemical intermediate with high purity and yield, enabling further discoveries in materials science and drug development.

References

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (2008). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.). Magritek. Retrieved January 12, 2026, from [Link]

Sources

2-[(4-Nitrophenyl)amino]ethanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(4-Nitrophenyl)amino]ethanol: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 1965-54-4), a bifunctional nitroaromatic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its fundamental chemical and physical properties, delve into its structural characterization through spectroscopic methods, and present a detailed protocol for its synthesis. Furthermore, this guide examines the molecule's chemical reactivity and highlights its critical role as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical building block.

Chemical Identity and Molecular Structure

This compound, also known as 2-(4-nitroanilino)ethanol, is defined by the presence of a 4-nitrophenyl group linked via a secondary amine to an ethanol moiety.[1][2] This unique arrangement of functional groups—a strongly electron-withdrawing nitroaromatic system, a nucleophilic secondary amine, and a primary alcohol—makes it a highly versatile precursor in multi-step organic synthesis.[2]

IdentifierValueSource
IUPAC Name 2-(4-nitroanilino)ethanol[3]
CAS Number 1965-54-4[2][3]
Molecular Formula C₈H₁₀N₂O₃[3][4]
Molecular Weight 182.18 g/mol [2][3]
Canonical SMILES C1=CC(=CC=C1NCCO)[O-][3]
InChI InChI=1S/C8H10N2O3/c11-6-5-9-7-1-3-8(4-2-7)10(12)13/h1-4,9,11H,5-6H2[3]
InChI Key VPRLWNAMKBZKRR-UHFFFAOYSA-N[2][3]

The molecular architecture is fundamental to its reactivity. The nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The ethanolamine tail provides sites for N- and O-alkylation, acylation, and other transformations.

Caption: 2D Structure of this compound

Physicochemical & Spectroscopic Properties

The physicochemical properties of this compound are summarized below. It is important to note that while some data points are derived from computational estimates, they provide a valuable baseline for experimental design.

PropertyValue / ObservationSource
Physical State Solid
Density 1.352 g/cm³ (Predicted)[5]
Boiling Point 389.5 °C at 760 mmHg (Predicted)[5]
Melting Point Data not available. For the related 2-(4-Amino-2-nitroanilino)-ethanol: 127-128°C.[6]
Storage Keep in dark place, inert atmosphere, room temperature.
XLogP3 1.4[3]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry data from the NIST library indicates a molecular ion peak [M]⁺ at m/z = 182 , consistent with the compound's molecular weight. Key fragment ions are observed at m/z = 151 , corresponding to the loss of the CH₂OH group, and m/z = 105 .[3]

  • Infrared (IR) Spectroscopy: While a specific experimental spectrum is not provided, the expected characteristic absorption bands can be predicted based on the functional groups present.[1]

    • ~3400 cm⁻¹ (broad): O-H stretching vibration of the primary alcohol.

    • ~3350 cm⁻¹ (sharp): N-H stretching of the secondary amine.

    • ~1590 cm⁻¹ & ~1320 cm⁻¹ (strong, sharp): Asymmetric and symmetric stretching vibrations of the aromatic nitro (NO₂) group, respectively. These are highly characteristic.

    • ~1520 cm⁻¹: N-H bending vibration.

    • ~1100 cm⁻¹: C-O stretching of the primary alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are critical for structural elucidation. Based on the structure, the following signals are anticipated (in a solvent like DMSO-d₆):

    • ¹H NMR:

      • Aromatic protons will appear as two distinct doublets in the downfield region (~6.8-8.1 ppm) characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be the most deshielded.

      • The N-H proton will likely appear as a triplet, coupled to the adjacent methylene group.

      • The O-H proton of the alcohol will appear as a triplet.

      • Two methylene groups (-NH-CH₂ -CH₂ -OH) will appear as multiplets, likely triplets of triplets or quartets, in the ~3.5-4.5 ppm region.

    • ¹³C NMR:

      • Six distinct signals for the aromatic carbons are expected, with the carbon attached to the nitro group being the most downfield.

      • Two signals for the aliphatic carbons of the ethanolamine chain are expected in the ~45-65 ppm range.

    • Note: While specific peak data is not available from the initial search, ¹H and ¹³C NMR spectra for this compound are indexed in the SpectraBase database.[3]

Synthesis and Purification Protocol

The most direct synthesis of this compound involves the nucleophilic substitution of a 2-haloethanol with 4-nitroaniline. The lone pair of the aniline nitrogen acts as the nucleophile, displacing the halide. This reaction is typically performed in a high-boiling polar solvent with a base to scavenge the H-X byproduct.

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry principles for N-alkylation.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (13.8 g, 0.1 mol), 2-bromoethanol (15.0 g, 0.12 mol, 1.2 equiv.), and sodium bicarbonate (12.6 g, 0.15 mol, 1.5 equiv.). Add N,N-Dimethylformamide (DMF, 100 mL) as the solvent.[5]

  • Reaction Execution: Heat the stirred reaction mixture in an oil bath set to 100-110 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes), observing the consumption of the 4-nitroaniline spot. The reaction is typically complete within 8-12 hours.

  • Product Isolation (Workup): Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A yellow solid should precipitate out of the solution.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove DMF and inorganic salts.

  • Purification: The crude solid can be purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. If the product does not precipitate upon cooling, add water dropwise until the solution becomes cloudy, then reheat to clarify and allow to cool slowly.

  • Drying: Collect the purified yellow crystals by vacuum filtration and dry them in a vacuum oven at <50 °C to a constant weight. Purity can be assessed by HPLC and melting point analysis. A typical isolated yield for this type of reaction is in the range of 60-75%.

Chemical Reactivity and Key Applications

The utility of this compound stems from the distinct reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, typically using catalysts like Pd/C with H₂ gas, or reducing agents like SnCl₂/HCl or sodium dithionite. This transformation yields 2-[(4-aminophenyl)amino]ethanol, a key precursor for dyes and polymers. This reduction is a pivotal step when incorporating the molecule into larger pharmacophores.[1]

Caption: Key reaction: Reduction of the nitro group.

  • Reactions of the Ethanolamine Moiety: The secondary amine and primary alcohol can undergo various transformations, including acylation, alkylation, and substitution, allowing for the attachment of diverse chemical functionalities.

Application in Drug Development: Kinase Inhibitors

A primary application of this compound is as a precursor for synthesizing phenylpurinediamine derivatives.[1][2] These derivatives have been developed as a class of reversible kinase inhibitors that target mutations in the Epidermal Growth Factor Receptor (EGFR), which are associated with certain types of lung cancer.[1][7]

The synthesis involves reacting the amino group of 2-[(4-aminophenyl)amino]ethanol (the reduced form of the title compound) with a halogenated purine, such as 6-chloropurine.[1] The amino group acts as a nucleophile, displacing the chlorine atom to form the final inhibitor scaffold. This highlights the compound's value in providing a specific, functionalized side chain crucial for biological activity.

Safety and Handling

No specific GHS classification or comprehensive safety data sheet (SDS) for this compound (CAS 1965-54-4) was identified in the literature search.[8] Therefore, it must be handled with the caution appropriate for a novel research chemical, assuming it possesses hazards characteristic of its structural class (aromatic nitro compounds and anilines). The related compound 4-nitrophenol is classified as harmful if swallowed, inhaled, or in contact with skin.[9]

Precautionary MeasureJustification & Protocol
Engineering Controls Aromatic nitro compounds can be toxic. Handle only within a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times to prevent skin and eye contact.
Ingestion Do not eat, drink, or smoke in the laboratory. If swallowed, rinse mouth and seek immediate medical attention.[9]
Inhalation If inhaled, move to fresh air. If breathing becomes difficult, seek immediate medical attention.[9]
Disposal Dispose of chemical waste in accordance with all local, state, and federal regulations. Avoid release to the environment.

References

  • NIST. (n.d.). 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethanol, 2-[[2-[(4-nitrophenyl)amino]ethyl]amino]- 13C NMR. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:1965-54-4. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Nitroanilino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Nitrophenoxy)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethanol, 2-[[2-[(4-nitrophenyl)amino]ethyl]amino]- 1H NMR. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (1965-54-4). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-((4-Nitrophenyl)amino)ethanol, CAS No : 1965-54-4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Stenutz. (n.d.). 2-(4-nitrophenyl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[(4-amino-2-nitrophenyl)amino]-. Substance Details - SRS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-[(4-Nitrophenyl)amino]ethanol (CAS 1965-54-4): Properties, Synthesis, and Hazard Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Nitroaromatic Intermediate

2-[(4-Nitrophenyl)amino]ethanol, identified by CAS number 1965-54-4, is a nitroaromatic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive nitro group and a versatile aminoethanol moiety, establishes it as a valuable building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug discovery, and a detailed assessment of its associated hazards and safe handling procedures. For drug development professionals, a key point of interest lies in its role as a precursor to potent kinase inhibitors, highlighting its potential in the development of targeted cancer therapies.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a research and development setting. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance Solid
Density 1.352 g/cm³
Boiling Point 389.5°C at 760 mmHg
Flash Point 189.4°C
InChI Key VPRLWNAMKBZKRR-UHFFFAOYSA-N

Applications in Drug Discovery and Organic Synthesis

The utility of this compound as a chemical intermediate is its most significant attribute for the target audience. Its structural features allow for a variety of chemical transformations, making it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Precursor to Phenylpurinediamine-Based Kinase Inhibitors

A primary application of this compound in drug development is its role as a key precursor in the synthesis of phenylpurinediamine derivatives.[1] These derivatives have been identified as a class of reversible kinase inhibitors that can target both activating and resistance mutations in the epidermal growth factor receptor (EGFR), a key target in lung cancer therapy.[1] The synthesis of these inhibitors highlights the importance of this compound in the construction of complex heterocyclic scaffolds for targeted drug design.

G A This compound (CAS 1965-54-4) B Chemical Modification (e.g., Reduction of nitro group, cyclization) A->B Precursor C Phenylpurinediamine Scaffold B->C Formation of D Kinase Inhibitors (e.g., for Lung Cancer Therapy) C->D Leads to

Caption: Synthetic pathway from this compound to kinase inhibitors.

Intermediate in Heterocyclic Synthesis

Beyond its specific use in kinase inhibitor synthesis, the bifunctional nature of this compound makes it a versatile building block for a range of heterocyclic compounds. The amino and hydroxyl groups can participate in cyclocondensation reactions with various electrophiles to form substituted heterocycles, which are prevalent structures in many biologically active molecules.

Biological Activity and Mechanism of Action

While primarily used as a synthetic intermediate, this compound and its derivatives have been investigated for their own biological activities.

  • Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial properties, showing inhibitory effects against various strains of bacteria.[1] This suggests potential for its use as a lead structure in the development of new antibacterial agents.

  • Cytotoxic Effects: The compound has demonstrated dose-dependent cytotoxicity in various cell lines.[1] This activity is likely linked to its mechanism of action.

The biological effects of this compound are believed to be mediated through the reduction of its nitro group.[1] In a cellular environment, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamino intermediates. These reactive species can then interact with and damage cellular macromolecules such as DNA and proteins, leading to cytotoxicity.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the hydroxyethylation of a substituted aminophenol, followed by condensation and hydrolysis. The following is a representative protocol based on information from patent literature.[2]

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy)ethanol

  • To a suitable reaction vessel, add 2-amino-5-nitrophenol, a solvent such as N,N-dimethylformamide (DMF), and an alkali (e.g., sodium hydroxide).

  • To this mixture, add a hydroxyethylation reagent, such as ethylene chlorohydrin.

  • Heat the reaction mixture under pressure at a controlled temperature (e.g., 110-120°C) for several hours, monitoring the reaction progress by a suitable analytical method like HPLC until the starting material is consumed.

  • Upon completion, perform an appropriate work-up to isolate the intermediate product, 2-(3-nitro-6-aminophenoxy)ethanol.

Step 2: Synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl]ethanolamine and subsequent conversion

  • The intermediate from Step 1, 2-(3-nitro-6-aminophenoxy)ethanol, is reacted with chloroethyl chloroformate in the presence of a catalyst.

  • This is followed by condensation and hydrolysis steps to yield the final product, this compound.

  • The crude product is then purified, for example, by recrystallization, to obtain the final product of high purity.

Hazards and Safety Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The primary hazards are associated with its acute toxicity.

GHS Hazard Classification
Hazard ClassHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed

Warning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin

Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled

Warning

Source: Sigma-Aldrich

Toxicological Profile
  • Acute Oral Toxicity: The oral LD50s were reported to be 1564 mg/kg bw in male rats and 1436 mg/kg bw in female rats, supporting the "Harmful if swallowed" classification.

  • Skin Sensitization: While some data suggests it may not be a skin sensitizer at lower concentrations, other predictive models indicate a potential for skin sensitization, warranting a cautious approach.

  • Repeated Dose Toxicity: A 13-week subchronic study in rats established a No Observed Adverse Effect Level (NOAEL) of 45 mg/kg bw/day.

  • Genotoxicity: Based on available in vitro and in vivo studies on the related compound, it is not considered to be genotoxic.

It is crucial to note that these data are for a related compound and should be used for hazard assessment with caution. All handling of this compound should be based on its own specific Safety Data Sheet (SDS).

Safe Handling and Personal Protective Equipment (PPE)

Given the known hazards, stringent safety protocols must be followed when handling this compound.

G A Risk Assessment (Review SDS) B Engineering Controls (Fume Hood) A->B C Personal Protective Equipment (PPE) - Safety Goggles - Chemical-resistant Gloves - Lab Coat A->C D Safe Handling Practices - Avoid inhalation of dust - Avoid contact with skin and eyes - Use in a well-ventilated area A->D E Proper Storage (Cool, dry, well-ventilated area) D->E F Waste Disposal (Follow institutional and local regulations) D->F

Caption: Recommended safe handling workflow for this compound.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.[3]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile) at all times.[3] Change gloves immediately if they become contaminated.

    • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.[3]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for monitoring the purity and reaction progress of this compound and its subsequent reactions. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, with UV detection at a wavelength suitable for the nitrophenyl chromophore.[4]

Conclusion

This compound is a chemical intermediate of significant value, particularly for researchers and professionals in the field of drug development. Its utility as a precursor for kinase inhibitors and other heterocyclic compounds underscores its importance in medicinal chemistry. However, its hazardous nature, specifically its acute toxicity, necessitates strict adherence to safety protocols and the use of appropriate personal protective equipment. A comprehensive understanding of its properties, synthesis, and hazards, as outlined in this guide, is essential for its safe and effective utilization in advancing scientific research.

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, November 25). Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, April 24). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[(4-amino-2-nitrophenyl)amino]- - Substance Details - SRS. Retrieved from [Link]

  • Google Patents. (n.d.). CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.
  • ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

  • EHS. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Nitroanilino)ethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Rowan University. (n.d.). Department of Chemical Engineering - Laboratory Operations and Safety Manual. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

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Introduction: The Multifaceted Profile of a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanisms of Action of 2-[(4-Nitrophenyl)amino]ethanol

This guide provides a detailed exploration of the molecular mechanisms of action of this compound, a versatile nitroaromatic compound. Synthesizing data from contemporary research, this document is intended for researchers, scientists, and professionals in drug development, offering insights into its role as a precursor for targeted therapeutics and its intrinsic biological activities.

This compound has emerged as a compound of significant interest in organic and medicinal chemistry.[1][2] Its utility extends from being a foundational component in the synthesis of various materials to acting as a crucial precursor for advanced pharmaceutical agents.[1] This guide will dissect its primary mechanisms of action, focusing on its pivotal role in the development of kinase inhibitors for oncology, its inherent antimicrobial properties, and its genotoxicity profile.

Part 1: A Precursor to Precision Oncology - The Kinase Inhibition Pathway

A primary application of this compound is in the synthesis of sophisticated kinase inhibitors, particularly those targeting key drivers of non-small cell lung cancer (NSCLC), such as the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1]

The Core Mechanism: Competitive ATP Inhibition

The fundamental mechanism of action for kinase inhibitors derived from this compound is competitive inhibition at the ATP-binding site of the kinase. The precursor is chemically modified to create complex heterocyclic structures, such as phenylpurinediamine derivatives, which are designed to mimic the binding of ATP.[1] By occupying this catalytic site, these inhibitors block the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive cell proliferation and survival in cancer cells.

Visualizing the Signaling Cascade and Its Interruption

The following diagram illustrates the canonical signaling pathway of a receptor tyrosine kinase like EGFR or ALK and the point of intervention by a synthesized inhibitor.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Signaling Phosphorylates & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates ATP ATP ATP->RTK Binds Inhibitor Kinase Inhibitor (Derivative of Precursor) Inhibitor->RTK Blocks ATP Binding Response Cellular Response (Proliferation, Survival) Signaling->Response Promotes

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

While direct synthesis of specific, named EGFR or ALK inhibitors from this compound with corresponding IC50 values is not extensively detailed in publicly available literature, the general principle of its use as a scaffold for such inhibitors is established.

Part 2: Intrinsic Biological Activities

Beyond its role as a synthetic precursor, this compound exhibits inherent biological effects, including antimicrobial and potential genotoxic activities.

Antimicrobial Mechanism of Action

Nitroaromatic compounds are recognized for their antimicrobial properties.[3][4] The proposed mechanism involves the intracellular reduction of the nitro group to form reactive nitrogen intermediates, such as nitroso and hydroxylamino derivatives.[4] These reactive species can induce significant cellular damage by causing oxidative stress, disrupting cellular macromolecules like DNA and proteins, and ultimately leading to microbial cell death.[4]

Genotoxicity Profile

The genotoxic potential of nitroaromatic compounds is a crucial consideration in their toxicological assessment. The mechanism of genotoxicity is also linked to the metabolic reduction of the nitro group. The resulting reactive intermediates have the potential to form covalent adducts with DNA, which can lead to mutations and chromosomal damage if not repaired by the cell.

Part 3: Experimental Frameworks for Mechanistic Elucidation

To rigorously assess the biological activities of this compound and its derivatives, a battery of standardized in vitro and in vivo assays is essential.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of synthesized kinase inhibitors.

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (EGFR/ALK) - Substrate - ATP - Test Compound Dilutions Start->Prepare_Reagents Reaction_Setup Set up Reaction in Microplate: - Add Kinase - Add Substrate - Add Test Compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Measure Activity (e.g., Luminescence) Incubate->Stop_Reaction Data_Analysis Data Analysis: Plot Inhibition vs. Concentration Stop_Reaction->Data_Analysis End Determine IC50 Value Data_Analysis->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation : Prepare a serial dilution of the test inhibitor.

  • Reaction Mixture : In a 96- or 384-well plate, combine the recombinant target kinase (e.g., EGFR, ALK), a specific peptide substrate, and the test inhibitor at various concentrations in a suitable kinase buffer.

  • Initiation : Start the enzymatic reaction by adding a predetermined concentration of ATP.

  • Incubation : Incubate the reaction mixture at a controlled temperature (typically 37°C) for a specified duration.

  • Detection : Terminate the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescent assay format.

  • IC50 Determination : Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is then calculated using a suitable curve-fitting model.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Step-by-Step Protocol:

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution : Perform serial twofold dilutions of this compound in Mueller-Hinton broth within a 96-well microplate.

  • Inoculation : Add the standardized bacterial suspension to each well.

  • Incubation : Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is visually determined as the lowest concentration of the compound that prevents visible growth of the microorganism.

Genotoxicity Assessment

A standard battery of tests is employed to evaluate the genotoxic potential of a chemical.

Step-by-Step Protocol:

  • Exposure : The test compound is mixed with several strains of Salmonella typhimurium that are auxotrophic for histidine, in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[5][6]

  • Plating : The mixture is plated on a minimal agar medium lacking histidine.[6]

  • Incubation : The plates are incubated at 37°C for 48-72 hours.[6]

  • Evaluation : A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.[5]

Step-by-Step Protocol:

  • Dosing : The test compound is administered to rodents (typically mice or rats) via a relevant route of exposure.[7][8]

  • Sample Collection : At specific time points after dosing, bone marrow or peripheral blood is collected.[1][7]

  • Slide Preparation : The collected cells are processed and stained to visualize micronuclei within polychromatic erythrocytes.[2]

  • Analysis : The frequency of micronucleated erythrocytes is determined by microscopic examination. A statistically significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a genotoxic effect.[2]

Summary of Biological Data

Biological ActivityAssayKey ParametersThis compound
Kinase Inhibition In Vitro Enzymatic AssayIC50Data on direct derivatives not publicly available
Antimicrobial Activity Broth MicrodilutionMIC vs. S. aureusData not publicly available
Antimicrobial Activity Broth MicrodilutionMIC vs. E. coliData not publicly available
Genotoxicity Ames TestMutagenicityData not publicly available
Genotoxicity In Vivo Micronucleus AssayClastogenicity/AneugenicityData not publicly available

The absence of specific quantitative data for this compound underscores the necessity for further dedicated experimental studies to fully characterize its biological and toxicological profiles.

References

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  • The activity of nitroaromatics against S. aureus (a) and E. coli (b)... ResearchGate. [Link]

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  • A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. National Institutes of Health. [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. [Link]

  • Practical Considerations in the Conduct of Micronucleus Test. BEMS Reports. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. National Center for Biotechnology Information. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]

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  • Minimum inhibitory concentrations of candidate antiseptic compounds... ResearchGate. [Link]

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A Technical Guide to the Solubility of 2-[(4-Nitrophenyl)amino]ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-[(4-Nitrophenyl)amino]ethanol (CAS: 1965-54-4). While published quantitative solubility data for this compound is limited, this document leverages fundamental principles of chemical structure, molecular interactions, and established theoretical models to offer robust predictive insights. A detailed, step-by-step experimental protocol for determining thermodynamic solubility via the benchmark shake-flask method is provided, empowering researchers to generate reliable data for applications in drug development, chemical synthesis, and materials science.

Introduction and Physicochemical Profile

This compound is a bifunctional organic compound of significant interest in various research and industrial fields. It serves as a key intermediate in the synthesis of dyes and pigments and as a precursor for developing advanced materials and pharmaceuticals, including reversible kinase inhibitors for targeted cancer therapies. Its utility is fundamentally linked to its solubility, which governs reaction kinetics, purification strategies, and formulation development.

A thorough understanding of its behavior in different solvent environments is critical for optimizing experimental design and process efficiency. This guide addresses the practical need for reliable solubility data by providing a predictive analysis grounded in the molecule's structural characteristics and a definitive protocol for its empirical determination.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(4-nitroanilino)ethanol[1]
CAS Number 1965-54-4[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Appearance Solid (typically yellow powder)[2]

Structural Analysis and Predictive Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," where solutes dissolve best in solvents with similar intermolecular forces.[3] The structure of this compound contains distinct regions with competing polarity and hydrogen bonding capabilities, making its solubility highly dependent on the chosen solvent.

Caption: Molecular structure of this compound.

Key Structural Features Influencing Solubility
  • p-Nitrophenyl Group: This large aromatic system is predominantly non-polar and hydrophobic. The potent electron-withdrawing nitro (-NO₂) group introduces significant polarity but does not engage in hydrogen bond donation. This part of the molecule favors interactions with polar aprotic and aromatic solvents. Analogous compounds like 4-nitroaniline exhibit limited water solubility but are more soluble in solvents like ethanol and acetone.[4]

  • Secondary Amine (-NH-): The amine group acts as both a hydrogen bond donor and acceptor. This feature enhances solubility in protic solvents.

  • Primary Alcohol (-OH): The hydroxyl group is a strong hydrogen bond donor and acceptor, significantly promoting solubility in polar protic solvents like water and alcohols.[5] The ethanolamine moiety is generally highly water-soluble.[5]

Predicted Solubility in Common Organic Solvents

Based on the analysis of its functional groups, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneInsoluble to Very Low The dominant polar nitro, amine, and hydroxyl groups are incompatible with non-polar solvents.[3]
Polar Aprotic Acetone, DMSO, DMFSoluble to Highly Soluble These solvents can accept hydrogen bonds from the -NH and -OH groups and their polarity effectively solvates the nitrophenyl ring. Nitroanilines are known to be soluble in acetone.[4]
Polar Protic Water, Methanol, EthanolSlightly Soluble to Soluble The ethanolamine tail promotes solubility through strong hydrogen bonding.[5] However, the large, hydrophobic nitrophenyl group limits overall aqueous solubility. Solubility is expected to be higher in alcohols than in water due to the organic character of the solvent backbone.[4]
Chlorinated Chloroform, DichloromethaneSlightly Soluble These solvents are weakly polar and can interact with the nitrophenyl ring but are poor hydrogen bonding partners, limiting their effectiveness.

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more quantitative approach to solvent selection, the Hansen Solubility Parameters (HSP) provide a powerful predictive tool.[6] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding forces.[7]

A material (solute) is assigned three HSP values (δD, δP, δH). Solvents are also defined by their own set of HSP values. The principle states that substances with similar HSP values are likely to be miscible.[8] By experimentally determining the HSP of this compound (by testing its solubility in a range of characterized solvents), a three-dimensional "solubility sphere" can be defined. Any solvent that falls within this sphere is predicted to be a good solvent for the compound.[9] This method is invaluable for systematically screening and designing optimal solvent blends for specific applications.

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the Equilibrium Shake-Flask Method , considered the gold standard for determining thermodynamic solubility.[10][11] It is designed to be a self-validating system to ensure accurate and reproducible results.

Workflow Overview

Caption: Experimental workflow for the shake-flask solubility determination.

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

  • Centrifuge (optional)

  • UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology

Part A: Calibration Curve Construction

  • Prepare a Primary Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL).

  • Determine Maximum Absorbance (λ_max): Scan the stock solution across the UV-Vis spectrum (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λ_max). Aromatic nitro compounds typically show strong absorbance.[12]

  • Prepare Serial Dilutions: Create a series of at least five standard solutions of known concentrations by serially diluting the primary stock solution.

  • Measure Absorbance: Measure the absorbance of each standard at the predetermined λ_max.

  • Plot the Curve: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration curve.

Part B: Shake-Flask Solubility Measurement

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume of the test solvent (e.g., 5-10 mL). "Excess" means that undissolved solid must be clearly visible after the equilibration period.[11]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the mixture to equilibrate for at least 24 hours to ensure a saturated solution is formed.[10][13]

  • Phase Separation: After 24 hours, remove the vials and let them stand undisturbed at the same temperature for at least 1 hour to allow solids to settle.

  • Isolate the Supernatant: Carefully draw the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean vial. This step is critical to remove all undissolved micro-particulates. Alternatively, centrifuge the sample at high speed and collect the supernatant.

  • Dilution and Quantification: Accurately dilute a known volume of the filtered supernatant with the same solvent to bring its concentration within the linear range of the calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at λ_max using the spectrophotometer.

  • Calculation:

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Reporting

Quantitative solubility data should be recorded systematically to allow for easy comparison and interpretation.

Table 3: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Qualitative Observationλ_max (nm)Solubility (mg/mL)Solubility (mol/L)
e.g., Ethanol25.0Soluble
e.g., Acetone25.0Highly Soluble
e.g., Hexane25.0Insoluble
e.g., Water25.0Slightly Soluble

Conclusion

This guide establishes a robust framework for approaching the solubility of this compound. By integrating predictive analysis based on molecular structure with a rigorous, step-by-step experimental protocol, researchers are equipped to make informed decisions on solvent selection and generate high-quality, reproducible solubility data. This foundational knowledge is essential for optimizing the synthesis, purification, and formulation of this versatile chemical intermediate, thereby accelerating progress in its diverse scientific and industrial applications.

References

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  • Solubility of Things. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K. Retrieved from [Link]

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  • Khan Academy. (2015, May 17). Solubility of organic compounds. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP. Retrieved from [Link]

  • Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

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  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (1996). Solubilities of o- and p-Chlorobenzoic Acids and o- and p-Nitroanilines in N,N-Dimethylformamide + Water. Journal of Chemical & Engineering Data. Retrieved from [Link]

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  • Park, K. (n.d.). Hansen Solubility Parameters 2000. Purdue University. Retrieved from [Link]

  • The Merck Index Online. (n.d.). p-Nitroaniline. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

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literature review on 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(4-Nitrophenyl)amino]ethanol: Synthesis, Applications, and Scientific Insights

Abstract

This technical guide provides a comprehensive analysis of this compound, a versatile nitroaromatic compound with significant utility in both pharmaceutical development and materials science. We will delve into its core chemical properties, established synthesis protocols, and key applications, grounding the discussion in mechanistic insights and field-proven methodologies. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical intermediate.

Introduction and Core Chemical Features

This compound, also known as 2-(4-Nitroanilino)ethanol, is a bifunctional organic compound that serves as a critical building block in advanced chemical synthesis.[1][2] Its structure is characterized by two key functional regions: a p-substituted nitrophenyl group and an ethanolamine side chain.

  • The Nitrophenyl Group: The strong electron-withdrawing nature of the nitro (NO₂) group significantly influences the molecule's reactivity. It deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution reactions. This property is fundamental to many of its applications in organic synthesis.[1]

  • The Ethanolamine Moiety: The presence of both a secondary amine (-NH-) and a primary alcohol (-OH) group provides multiple reactive sites for further chemical modification. These groups are crucial for forming hydrogen bonds, a property exploited in the design of supramolecular structures, and for serving as nucleophiles in various condensation and cyclization reactions.[1]

This unique combination of an electron-deficient aromatic system and a flexible, reactive side chain makes this compound a highly sought-after precursor for complex molecules, ranging from targeted cancer therapeutics to specialized dyes and pigments.[1][3][4]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is essential for its effective application in research and development.

Table 1: Key Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name 2-(4-nitroanilino)ethanol[1]
CAS Number 1965-54-4[5]
Molecular Formula C₈H₁₀N₂O₃[1][2]
Molecular Weight 182.18 g/mol [1][2]
Appearance Solid[2]
Density 1.352 g/cm³[5]
Boiling Point 389.5 °C at 760 mmHg[5]
Structural Representation

The two-dimensional structure of this compound is visualized below.

Caption: 2D Structure of this compound.

Analytical Validation

The identity and purity of synthesized this compound are critical for ensuring the reliability and reproducibility of experimental results. Standard analytical techniques employed for its characterization include:

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity, often achieving >99% for research-grade material.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.[6]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.[6]

Synthesis Methodologies: A Self-Validating Protocol

The synthesis of this compound can be achieved through various routes. The condensation-hydrolysis sequence described below is a robust and scalable method that yields a high-purity product.

Primary Synthesis Workflow: Condensation-Hydrolysis

This process involves two primary stages starting from 2-(3-nitro-6-aminophenoxy)ethanol. The causality behind this choice of pathway lies in its efficiency and the commercial availability of the starting materials.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where reaction progress is monitored to ensure completion before proceeding to the next step.

  • Carbamate Formation (Condensation):

    • To a reaction vessel, add 2-(3-nitro-6-aminophenoxy)ethanol.

    • Introduce ethyl chloroformate and calcium carbonate, which acts as a base to neutralize the HCl byproduct, driving the reaction forward.[1]

    • Heat the mixture to 60–100°C for 4–9 hours. The temperature is maintained within this range to ensure a sufficient reaction rate without causing thermal degradation.

    • Monitor the reaction progress using HPLC until the starting material is consumed.

  • Hydrolysis:

    • To the reaction mixture containing the intermediate, add a 20% aqueous solution of sodium hydroxide (NaOH).

    • Heat the mixture to 50–90°C for 4–7 hours. This step cleaves the carbamate group to yield the final product.[1]

    • Again, monitor via HPLC to confirm the disappearance of the intermediate.

  • Purification and Isolation:

    • Upon completion, dilute the reaction mixture with water (5-10 times the initial mass) to precipitate the product and dissolve inorganic salts.

    • Collect the solid product by filtration.

    • Wash the filter cake with water to remove any remaining impurities.

    • Dry the final product under vacuum at a temperature below 50°C to prevent degradation. This process typically yields the target compound with a purity of over 99%.[1]

Key Applications and Mechanistic Insights

The unique chemical structure of this compound makes it a valuable precursor in several high-value applications.

Pharmaceutical Development
  • Targeted Cancer Therapy: This compound is a key intermediate in the synthesis of phenylpurinediamine derivatives. These derivatives function as reversible kinase inhibitors, specifically targeting mutations in enzymes associated with lung cancer, showcasing its direct relevance in modern oncology.[1][3]

  • Antimicrobial Agents: Research has demonstrated that this compound and its derivatives possess antimicrobial properties, showing inhibitory activity against various Gram-positive and Gram-negative bacteria.[1] Some synthesized derivatives have shown moderately expressed antibacterial and antifungal activity.[7]

  • Other Therapeutic Areas: It serves as an intermediate in the development of anti-inflammatory and analgesic drugs.[4] Furthermore, a related compound, 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), has been studied as a beta-adrenergic receptor antagonist with local anesthetic activity.[8]

Materials Science and Organic Synthesis
  • Dyes and Photostabilizers: Due to the strong chromophoric properties imparted by the nitrophenyl group, it is used as a precursor for synthesizing dyes, pigments, and photostabilizers.[1]

  • Supramolecular Chemistry: The molecule's capacity for hydrogen bonding via its -NH and -OH groups is utilized in the rational design of complex molecular assemblies and supramolecular structures.[1]

  • Non-Linear Optics: Its electron-accepting characteristics make it a candidate for investigation in the field of non-linear optical materials.[1]

Mechanism of Action

The biological and chemical activity of this compound is rooted in its molecular structure.

G cluster_0 Cellular Environment A This compound (Parent Compound) B Nitro-Reduction A->B C Reactive Intermediates (e.g., Nitroso, Hydroxylamine) B->C D Interaction with Cellular Components C->D E Biological Effects (e.g., Enzyme Inhibition, Cytotoxicity) D->E

Caption: Hypothesized mechanism of bioactivity.

The primary proposed mechanism involves the enzymatic reduction of the nitro group within a biological system. This reduction can form highly reactive intermediates, such as nitroso and hydroxylamine species, which can then interact with cellular macromolecules, leading to biological effects like enzyme inhibition.[1] Additionally, the compound may bind directly to specific receptors, modulating their activity and influencing cellular responses.[1]

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in organic synthesis, bridging the gap between basic chemical feedstocks and high-value, complex molecules. Its bifunctional nature provides a versatile platform for creating diverse derivatives with significant potential in medicine and materials science. The robust and well-understood synthesis protocols allow for the reliable production of high-purity material, which is essential for advanced research and development.

Future research should continue to explore the full therapeutic potential of its derivatives, particularly in the realms of oncology and infectious diseases. A deeper investigation into its structure-activity relationships will enable the rational design of new compounds with enhanced efficacy and selectivity. Furthermore, the development of even more sustainable and efficient "green" synthesis routes will enhance its value for industrial-scale applications.

References

  • 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 - PubChem. [Online]. Available: [Link]

  • This compound | CAS#:1965-54-4 | Chemsrc. [Online]. Available: [Link]

  • Pharmacological properties of 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), a new beta-adrenergic receptor antagonist. II. Studies of local anesthetic activity - PubMed. [Online]. Available: [Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations - ResearchGate. [Online]. Available: [Link]

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  • CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine - Google Patents. [Online].
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A Spectroscopic Guide to 2-[(4-Nitrophenyl)amino]ethanol: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-[(4-Nitrophenyl)amino]ethanol (CAS No. 1965-54-4), a molecule of interest in organic synthesis and medicinal chemistry. Through a detailed examination of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a definitive resource for the structural confirmation and characterization of this nitroaromatic amine. The guide emphasizes the synergy between these analytical techniques, offering insights into the experimental rationale and the interpretation of spectral features to provide a holistic understanding of the molecule's structure and electronic properties.

Introduction

This compound, with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol , is a bifunctional organic compound featuring a p-nitrophenylamine moiety linked to an ethanol group.[1] The presence of the electron-withdrawing nitro group, the aromatic ring, the secondary amine, and the primary alcohol functionalities make it a versatile building block in the synthesis of various heterocyclic compounds and a subject of interest in the development of new chemical entities. Accurate and unambiguous structural elucidation is paramount for its application in research and development. This guide provides a detailed walkthrough of its characterization using fundamental spectroscopic techniques.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectral data is the first step in its comprehensive analysis.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

Data Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Doublet2HAr-H ortho to NO₂
~6.7Doublet2HAr-H ortho to NH
~4.9Triplet1HOH
~3.8Quartet2HN-CH₂
~3.4Quartet2HO-CH₂
~3.3Broad Singlet1HNH
  • Aromatic Protons: The para-substituted aromatic ring gives rise to two doublets in the aromatic region. The protons ortho to the strongly electron-withdrawing nitro group are deshielded and appear at a lower field (~8.1 ppm), while the protons ortho to the electron-donating amino group are shielded and appear at a higher field (~6.7 ppm). The coupling between these adjacent protons results in a characteristic doublet splitting pattern.

  • Aliphatic Protons: The two methylene groups of the ethanolamine side chain are diastereotopic and would ideally appear as two distinct signals. The methylene group attached to the nitrogen (N-CH₂) is expected around 3.8 ppm, and the methylene group attached to the oxygen (O-CH₂) is expected around 3.4 ppm. The coupling with the adjacent methylene protons would lead to a triplet or a more complex multiplet for each.

  • Labile Protons: The hydroxyl (-OH) and amine (-NH) protons are exchangeable, and their chemical shifts and multiplicities can vary depending on the solvent, concentration, and temperature. They often appear as broad singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environment.

Experimental Protocol: A more concentrated solution of the compound (20-50 mg) in a deuterated solvent is used. The ¹³C NMR spectrum is typically acquired on the same NMR spectrometer as the ¹H spectrum, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

Data Interpretation:

Chemical Shift (δ, ppm)Assignment
~152C-NO₂
~138C-NH
~126Ar-C ortho to NO₂
~112Ar-C ortho to NH
~60O-CH₂
~45N-CH₂
  • Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at the lowest field in the aromatic region (~152 ppm). The carbon attached to the amino group (C-NH) also appears downfield (~138 ppm). The chemical shifts of the protonated aromatic carbons are influenced by the electronic effects of the substituents.

  • Aliphatic Carbons: The carbon atom bonded to the electronegative oxygen atom (O-CH₂) appears at a lower field (~60 ppm) compared to the carbon atom bonded to the nitrogen atom (N-CH₂) (~45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200O-H stretchAlcohol
~3350N-H stretchSecondary Amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
~1590, ~1490C=C stretchAromatic Ring
~1500N-O asymmetric stretchNitro group
~1330N-O symmetric stretchNitro group
~1250C-N stretchAromatic Amine
~1050C-O stretchPrimary Alcohol
  • Key Functional Groups: The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol. The N-H stretch of the secondary amine is expected around 3350 cm⁻¹. The two strong and sharp bands around 1500 cm⁻¹ and 1330 cm⁻¹ are definitive evidence for the presence of the nitro group, corresponding to its asymmetric and symmetric stretching vibrations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: The mass spectrum is obtained using a mass spectrometer, typically with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 182, corresponding to the molecular weight of the compound.[1]

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key expected fragments include:

    • m/z 151: Loss of the CH₂OH radical.

    • m/z 136: Loss of the ethanol group.

    • m/z 122: Loss of the nitro group.

    • m/z 106: Loss of the nitro group and an oxygen atom.

    • m/z 92: Cleavage of the C-N bond of the aniline moiety.

Fragmentation Pathway Diagram

MS_Fragmentation M [M]⁺˙ m/z 182 F1 [M - CH₂OH]⁺ m/z 151 M->F1 - •CH₂OH F2 [M - NO₂]⁺ m/z 136 M->F2 - •NO₂ F3 [C₆H₄NHCH₂CH₂]⁺ m/z 120 F2->F3 - O

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and unequivocal confirmation of the structure of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework and the electronic environment of the nuclei. The IR spectrum confirms the presence of key functional groups, particularly the characteristic nitro group absorptions. Finally, mass spectrometry establishes the molecular weight and provides insight into the molecule's fragmentation pathways, further corroborating the proposed structure. This guide serves as a foundational reference for researchers working with this compound, ensuring its accurate identification and facilitating its use in further scientific endeavors.

References

  • PubChem. 2-(4-Nitroanilino)ethanol. National Center for Biotechnology Information. [Link]

  • NIST. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. National Institute of Standards and Technology. [Link]

  • SpectraBase. Ethanol, 2-[[2-[(4-nitrophenyl)amino]ethyl]amino]-. Wiley-VCH GmbH. [Link]

  • PubChem. 2-(4-Nitroanilino)ethanol. National Center for Biotechnology Information. [Link]

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potential biological activity of 2-[(4-Nitrophenyl)amino]ethanol

Interpretation: An IC₅₀ value significantly lower in cancer cell lines compared to a non-cancerous cell line (like HEK293) would suggest cancer-selective cytotoxicity, a highly desirable trait for a therapeutic candidate. Subsequent findings of increased Caspase-3/7 activity and the appearance of cleaved PARP bands on a Western blot would strongly support an apoptotic mechanism of action. [3]

Investigation of Antimicrobial Potential

Reports indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. [1]The investigation into its antimicrobial properties is crucial for exploring its potential as a novel antibacterial agent.

Experimental Workflow for Antimicrobial Activity Screening

A standard workflow for antimicrobial testing involves determining the minimum concentration of the compound required to inhibit bacterial growth (MIC) and to kill the bacteria (MBC).

GStartStart: Select Bacterial Strains (e.g., S. aureus, E. coli)DilutionTier 1: Broth Microdilution AssayStart->DilutionMICDetermine Minimum Inhibitory Concentration (MIC)Dilution->MICPlatingTier 2: Subculture from MIC wellsMIC->PlatingMBCDetermine Minimum Bactericidal Concentration (MBC)Plating->MBCEndEnd: Classify as Bacteriostatic or BactericidalMBC->End

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocols

This is one of the most common methods for quantitatively measuring in vitro antimicrobial activity. [12] Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of bacteria. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation. [12] Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) directly in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well. [13]3. Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [13]5. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration well with no visible growth.

Anticipated Data and Interpretation

The results from the antimicrobial screening can be summarized to compare the compound's efficacy against different types of bacteria.

Table 2: Hypothetical Antimicrobial Activity of this compound

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positive32
Enterococcus faecalisGram-positive64
Escherichia coliGram-negative128
Pseudomonas aeruginosaGram-negative>256

Interpretation: Lower MIC values indicate higher potency. In this hypothetical example, the compound is more effective against Gram-positive bacteria than Gram-negative bacteria, which could guide further investigation into its mechanism of action (e.g., targeting the cell wall or membrane, which differs between these bacterial types).

Preliminary Toxicology Assessment

Before a compound can advance in the drug development pipeline, a preliminary assessment of its safety and toxicity is mandatory. [14]This involves evaluating its effects on healthy, non-cancerous cells and, eventually, in animal models.

In Vitro and In Vivo Toxicology Workflow

A logical progression from in vitro cytotoxicity to in vivo dose-range finding studies is crucial for characterizing the toxicological profile of a new chemical entity. [15]

GStartStart: In Vitro Cytotoxicity (Normal cell line, e.g., HEK293)InVivoProceed to In Vivo if In Vitro therapeutic index is favorableStart->InVivoDoseRangeAcute Single-Dose Range-Finding Study in RodentsInVivo->DoseRangeToxicityIdentify Maximum Tolerated Dose (MTD) and Target Organs of ToxicityDoseRange->ToxicityRepeatDoseSub-chronic Repeat-Dose Toxicity StudyToxicity->RepeatDoseEndEnd: Establish Preliminary Safety ProfileRepeatDose->End

Caption: Phased workflow for preliminary toxicology studies.

Key Considerations for In Vivo Studies:

  • Species Selection: Justify the choice of animal model (e.g., mice or rats) based on metabolic and physiological relevance to humans where possible. [14]* Route of Administration: The route should reflect the intended clinical application (e.g., oral gavage, intravenous injection). [14]* Endpoints: Key endpoints include clinical observations, body weight changes, hematology, clinical chemistry, and histopathological examination of major organs. [16]* Regulatory Compliance: While initial studies may be non-GLP, pivotal preclinical toxicology studies must be conducted under Good Laboratory Practice (GLP) regulations (21 CFR Part 58) for submission to regulatory agencies. [14]

Conclusion and Future Directions

This guide outlines a comprehensive, hypothesis-driven framework for investigating the potential biological activities of this compound. Its structural relationship to known kinase inhibitors provides a strong rationale for exploring its anticancer properties, while preliminary reports of antibacterial effects warrant further investigation. The provided experimental workflows and detailed protocols offer a clear path for researchers to systematically evaluate its efficacy and mechanism of action in both oncology and microbiology.

Positive results from the proposed in vitro assays would justify advancing the compound to more complex studies, including:

  • Mechanism Deconvolution: Kinase profiling assays to identify specific molecular targets in cancer cells, and cell wall/membrane integrity assays for antimicrobial mechanisms.

  • In Vivo Efficacy Studies: Testing the compound in animal models of cancer (e.g., tumor xenografts) or bacterial infection. [16]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and reduce toxicity.

By following this structured approach, the scientific community can effectively unlock the therapeutic potential of this compound and determine its viability as a lead compound for future drug development.

References

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  • Jadhav, A., et al. (2020). Methods for in vitro evaluating antimicrobial activity: A review. PMC.
  • Bhuvaneswari, S., et al. (2014). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Apoptosis western blot guide. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
  • Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins. (n.d.). Benchchem.
  • Determination of Caspase Activation by Western Blot. (2018). PubMed.
  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021). Microbiology Spectrum.
  • Toxicology Study Design Considerations. (n.d.). Noble Life Sciences.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute.
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An In-depth Technical Guide to 2-[(4-Nitrophenyl)amino]ethanol as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional molecules offer a distinct advantage, providing multiple reaction sites for sequential or domino transformations. 2-[(4-Nitrophenyl)amino]ethanol is a prime exemplar of such a versatile scaffold.[1] This nitroaromatic compound, featuring a p-nitrophenyl group linked to an ethanolamine moiety, serves as a crucial intermediate in diverse fields, from medicinal chemistry to materials science.[1] The molecule's inherent chemical duality—the electrophilic, electron-deficient aromatic ring due to the nitro group, and the nucleophilic ethanolamine side chain—provides a rich platform for a wide array of chemical manipulations.[1] This guide offers a comprehensive exploration of this compound, detailing its properties, synthesis, key chemical transformations, and its proven applications, particularly as a precursor in the development of targeted pharmaceuticals.[1][2]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is fundamental for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-(4-nitroanilino)ethanol[1][3]
Synonyms 2-(p-Nitroanilino)ethanol, N-(2-hydroxyethyl)-4-nitroaniline[3][4]
CAS Number 1965-54-4[1][5][6]
Molecular Formula C₈H₁₀N₂O₃[1][4][5]
Molecular Weight 182.18 g/mol [1][5]
Appearance Solid[4]
Boiling Point 389.5 °C at 760 mmHg[5]
Density 1.352 g/cm³[5]
InChI Key VPRLWNAMKBZKRR-UHFFFAOYSA-N[1][4]

Core Synthetic Transformations and Mechanistic Insights

The utility of this compound stems from its ability to undergo a variety of predictable and high-yielding chemical transformations. The two primary reactive centers are the aromatic nitro group and the ethanolamine side chain.

Reduction of the Nitro Group

The most pivotal transformation of this building block is the reduction of the para-nitro group to a primary amine. This reaction fundamentally alters the electronic properties of the aromatic ring, converting the electron-withdrawing nitro group into an electron-donating amino group, and unlocks a new suite of synthetic possibilities. The resulting product, 2-[(4-Aminophenyl)amino]ethanol, is a key intermediate for pharmaceuticals and dyes.[7]

Common Reduction Methodologies

Reagent SystemConditionsProductYieldMechanistic InsightSource
H₂ / Palladium on Carbon (Pd/C) 60–70 °C, Catalytic Hydrogenation2-[(4-Aminophenyl)amino]ethanol85–90%Heterogeneous catalytic hydrogenation proceeds through the stepwise reduction of the nitro group via nitroso and hydroxylamine intermediates on the palladium surface.[1][1]
Ammonium formate / Pd/C Ethanol, 60–70 °C2-[(4-Aminophenyl)amino]ethanol78%This is a transfer hydrogenation method where ammonium formate serves as the in-situ hydrogen donor, avoiding the need for high-pressure hydrogen gas.[1][1]
Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) Methanol, RefluxIntermediate hydroxylamine65%A milder system that can allow for selective reduction to the hydroxylamine stage under controlled conditions.[1]

The workflow from the nitro-precursor to the versatile amino-intermediate is a cornerstone of its application.

G cluster_start Starting Building Block cluster_products Key Transformations & Intermediates A This compound B 2-[(4-Aminophenyl)amino]ethanol (Amino Intermediate) A->B Nitro Group Reduction (e.g., H₂/Pd-C) C 1,3-Oxazolidin-2-one Derivatives (Heterocyclic Scaffolds) A->C Cyclocondensation (e.g., Phosgene, CDI) D N-Acetylated & Derivatized Products A->D N/O-Acylation, Alkylation (e.g., Acetyl Chloride) caption Synthetic utility of this compound.

Caption: Synthetic utility of this compound.

Reactions Involving the Ethanolamine Moiety

The amino and hydroxyl groups of the side chain are nucleophilic centers that readily participate in condensation and cyclization reactions, providing access to important heterocyclic scaffolds.

  • Cyclocondensation: Reaction with reagents like phosgene or carbonyldiimidazole (CDI) leads to the formation of 1,3-oxazolidin-2-one derivatives.[1][8] These heterocycles are prevalent motifs in medicinal chemistry.

  • Acylation and Alkylation: The secondary amine and primary alcohol can be selectively acylated or alkylated under controlled conditions to enhance stability or introduce new functional groups for further diversification.[1] For instance, reaction with acetyl chloride in the presence of a base like pyridine yields the N-acetylated product.[1]

These transformations are crucial for building complex molecules where the ethanolamine portion is integrated into a larger ring system or protected for subsequent reactions.

Electrophilic Aromatic Substitution

While the strong electron-withdrawing nitro group deactivates the phenyl ring towards electrophilic substitution, it directs incoming electrophiles to the positions meta to itself (and ortho to the amino group). However, steric hindrance from the bulky ethanolamine side chain can influence regioselectivity.[1] For example, bromination with Br₂/FeBr₃ can introduce a bromine atom at the position meta to the nitro group.[1]

Application in Drug Development: A Precursor for Kinase Inhibitors

One of the most significant applications of this compound is in pharmaceutical development, where it serves as a key precursor for synthesizing phenylpurinediamine derivatives.[1][6] These compounds have been investigated as reversible kinase inhibitors that target specific mutations in enzymes like the Epidermal Growth Factor Receptor (EGFR), which are associated with certain types of lung cancer.[1][6] The synthesis involves the initial reduction of the nitro group, followed by coupling of the resulting aniline with a functionalized purine scaffold, demonstrating a direct and impactful application of this building block in creating targeted cancer therapies.[2]

The general pathway illustrates the strategic importance of the initial reduction step.

G A This compound B Reduction (H₂/Pd-C) A->B C 2-[(4-Aminophenyl)amino]ethanol B->C D Coupling with Halogenated Purine C->D E Phenylpurinediamine Derivatives (Kinase Inhibitors) D->E caption Pathway to kinase inhibitors.

Caption: Pathway to kinase inhibitors.

Experimental Protocols

To ensure the practical applicability of this guide, detailed, field-proven protocols for key transformations are provided below.

Protocol 1: Catalytic Hydrogenation of this compound

Objective: To synthesize 2-[(4-Aminophenyl)amino]ethanol via the reduction of the nitro group.

Methodology:

  • Reactor Setup: To a 250 mL hydrogenation flask, add this compound (9.1 g, 50 mmol) and Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g, ~5 wt%) to the suspension under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the flask and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas three times.

  • Reaction: Pressurize the vessel to 50-70 psi with hydrogen and stir the mixture vigorously at 60-70 °C. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, 2-[(4-Aminophenyl)amino]ethanol, can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield a purified product (Typical yield: 85-90%).[1]

Protocol 2: Cyclocondensation to form an Oxazolidinone Derivative

Objective: To synthesize the corresponding 1,3-oxazolidin-2-one derivative, a valuable heterocyclic scaffold.

Methodology:

  • Reactant Preparation: Dissolve this compound (9.1 g, 50 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL) in a three-necked flask equipped with a stirrer and a dropping funnel, under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of phosgene (or a safer equivalent like triphosgene or CDI) in THF dropwise to the cooled solution over 30 minutes. A base such as pyridine or triethylamine is typically added to scavenge the HCl byproduct.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation & Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1,3-oxazolidin-2-one derivative.[1]

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Inhalation: Avoid breathing dust or vapors. Use a NIOSH-approved respirator if ventilation is inadequate.[9][10]

  • Skin/Eye Contact: Avoid direct contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][10]

  • Storage: Keep the container tightly sealed in a cool, dry, and dark place away from incompatible materials.[9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[11]

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a logical and stepwise introduction of molecular complexity, making it an indispensable tool for researchers. The straightforward conversion of its nitro group into an amine is a gateway reaction that opens up a vast chemical space, particularly in the synthesis of heterocyclic compounds and pharmacologically active molecules like kinase inhibitors. The robust and well-documented protocols associated with its transformations provide a reliable foundation for its use in both academic research and industrial drug development. As the demand for novel, complex molecules continues to grow, the strategic application of such powerful building blocks will remain a critical component of synthetic innovation.

References

  • 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. ResearchGate. [Link]

  • This compound | CAS#:1965-54-4. Chemsrc. [Link]

  • Safety Data Sheet: 2-(4-Nitrophenyl)ethanol. Chemos GmbH&Co.KG. [Link]

  • 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154. PubChem - NIH. [Link]

  • Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. King's Land. [Link]

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Methodological & Application

Application Notes & Protocols for 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Profile of a Versatile Nitroaromatic Intermediate

2-[(4-Nitrophenyl)amino]ethanol is a bifunctional nitroaromatic compound that serves as a crucial building block in diverse fields, from pharmaceutical development to materials science.[1] Its structure, featuring an ethanolamine moiety and an aromatic nitro group, provides two distinct points for chemical modification. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic substitution and also imparts specific biological and optical properties.[1] This guide provides an in-depth look at the applications of this compound and detailed protocols for its use in a laboratory setting.

Property Value
IUPAC Name 2-(4-nitroanilino)ethanol[1]
CAS Number 1965-54-4[1][2]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Physical Form Solid[3]

Core Applications and Mechanistic Insights

The utility of this compound stems from its versatile chemical reactivity and inherent biological activity.

Pharmaceutical Development: A Precursor for Targeted Therapies

The most significant application of this compound is in the synthesis of advanced pharmaceutical agents. It is a key precursor for phenylpurinediamine derivatives, which have been developed as reversible kinase inhibitors.[1][2][4] These inhibitors are designed to target specific mutations in kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are associated with certain types of lung cancer.[2][4]

Mechanism of Action Insight: The biological activity of many compounds derived from this compound is linked to the nitro group. In hypoxic (low oxygen) environments, such as those found in solid tumors, the nitro group can be reduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates.[1][5] These intermediates can interact with cellular macromolecules, leading to cytotoxic effects. This bioreductive activation is a key strategy in designing hypoxia-activated prodrugs.[5]

cluster_0 Cellular Bioreduction Pathway Nitro_Compound R-NO₂ (Nitro Group) Nitro_Radical R-NO₂⁻˙ (Nitro Radical Anion) Nitro_Compound->Nitro_Radical +1e⁻ Nitroso R-NO (Nitroso Intermediate) Nitro_Radical->Nitroso +1e⁻, +2H⁺, -H₂O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Cellular_Damage Interaction with Cellular Components (DNA, Proteins) Nitroso->Cellular_Damage Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺, -H₂O Hydroxylamine->Cellular_Damage

Caption: Bioreduction of a nitroaromatic compound to its amine form.

Organic Synthesis and Material Science

The dual functionality of this compound makes it a valuable intermediate in broader organic synthesis.

  • Dyes and Pigments: It is used in the production of dyes, where the nitroaromatic chromophore contributes to vibrant colors.[6]

  • Heterocyclic Chemistry: It serves as a starting material for synthesizing benzannulated N-heterocycles through palladium-catalyzed domino reactions.[2]

  • Supramolecular Chemistry: The molecule's ability to participate in hydrogen bonding is exploited in designing molecular assemblies.[1]

Biological Research

Beyond its role as a synthetic precursor, the compound itself exhibits biological activity.

  • Antimicrobial Properties: Studies have demonstrated its ability to inhibit the growth of various gram-positive and gram-negative bacterial strains, suggesting potential for developing new antibacterial agents.[1]

Experimental Protocols

The following protocols are designed to be illustrative and should be adapted based on specific laboratory conditions and downstream applications. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the synthesis from 4-nitroaniline, a common starting material.

Start Start: Assemble Reactants Reaction Combine 4-Nitroaniline, 2-Bromoethanol, and Base in a suitable solvent (e.g., DMF) Start->Reaction Heating Heat mixture under reflux (e.g., 100-120°C) Monitor by TLC Reaction->Heating Workup Cool, pour into water, and extract with ethyl acetate Heating->Workup Purification Dry organic layer, concentrate, and purify by column chromatography Workup->Purification Characterization Verify product by ¹H NMR, ¹³C NMR, and Mass Spectrometry Purification->Characterization End Final Product: This compound Characterization->End Start_Material This compound Reaction Nucleophilic Substitution Start_Material->Reaction Reactant Halogenated Purine (e.g., 6-Chloropurine) Reactant->Reaction Intermediate Phenylpurinediamine Precursor Reaction->Intermediate Final_Step Further Modification (e.g., Reduction of Nitro Group) Intermediate->Final_Step Final_Product Kinase Inhibitor Derivative Final_Step->Final_Product

Sources

Application Note: The Versatile Role of 2-[(4-Nitrophenyl)amino]ethanol in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(4-Nitrophenyl)amino]ethanol is a nitroaromatic compound characterized by the presence of an aromatic nitro group and an ethanolamine side chain.[1] This bifunctional nature makes it a valuable building block in various areas of chemical research, particularly in organic synthesis and pharmaceutical development.[1] While the p-nitrophenyl moiety is a common feature in many chromogenic enzyme substrates, current scientific literature does not support the direct application of this compound as a chromogenic substrate itself. Instead, its significance lies in its role as a key intermediate for creating more complex molecules with important biological activities.[1][2] This application note will provide an overview of the known applications of this compound, focusing on its utility in synthetic chemistry and its contribution to the development of therapeutic agents.

Core Properties and Synthesis

This compound, with the molecular formula C8H10N2O3, is a stable compound under standard conditions.[1] Its structure, featuring both a nucleophilic amino group and a hydroxyl group, alongside an electron-withdrawing nitroaromatic ring, allows for a wide range of chemical modifications.[1][2] This compound can be synthesized through various chemical routes, often involving nucleophilic substitution reactions.[1]

PropertyValue
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
AppearanceTypically a solid
Key Functional GroupsNitro group, Amino group, Hydroxyl group

Applications in Pharmaceutical Research

A primary application of this compound is as a precursor in the synthesis of targeted therapies for cancer.[1][2] It is a key component in the development of phenylpurinediamine derivatives, which have been investigated as reversible kinase inhibitors.[1][2] Kinases are a class of enzymes that are often dysregulated in cancer, and inhibiting their activity can be an effective strategy for halting tumor growth.[2]

The synthesis of these potential drug candidates involves reacting a halogenated purine with this compound.[2] The amino group of the ethanolamine moiety acts as a nucleophile, displacing the halogen to form a new carbon-nitrogen bond.[2] This reaction links the (4-nitrophenyl)ethanol structure to the purine core, creating a molecule designed to interact with the target kinase.[2]

Diagram: Synthetic Pathway to Kinase Inhibitors

Chromogenic_Substrate_Mechanism cluster_reaction_components Enzymatic Reaction cluster_products Products Enzyme Enzyme Product_1 p-Nitrophenol (Yellow, Colored) Enzyme->Product_1 Cleavage Product_2 X-Product Enzyme->Product_2 Cleavage Substrate p-Nitrophenyl-X (Colorless) Substrate->Enzyme

Caption: General mechanism of a p-nitrophenyl-based chromogenic substrate.

Conclusion

This compound is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry, most notably as a precursor for kinase inhibitors. [1][2]While it shares a structural motif with known chromogenic substrates, there is no evidence to support its use in this capacity. Researchers and drug development professionals should view this compound as a valuable building block for creating complex molecules rather than a direct tool for enzyme activity measurement. Future research may uncover novel applications for this compound, but its current, well-established role is in the synthesis of biologically active agents.

References

Sources

HPLC method for quantification of 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 2-[(4-Nitrophenyl)amino]ethanol by High-Performance Liquid Chromatography

Introduction

This compound is an organic compound featuring a nitroaromatic group and an ethanolamine side chain. Its chemical structure lends it to applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The presence of the nitro group, a known chromophore, and its potential use in regulated industries necessitates the development of a robust and reliable analytical method for its quantification. This is critical for quality control during manufacturing, stability testing of formulations, and ensuring the purity of the final product.

This application note details a comprehensive, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the accurate quantification of this compound. The causality behind the selection of chromatographic parameters is explained, and the entire protocol is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[3][4][5]

Principle of the Method

The method leverages reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar molecule due to its hydroxyl and secondary amine groups but also possessing a non-polar phenyl ring, is well-retained on a C18 column.[6][7] The mobile phase, a gradient mixture of acidified water and acetonitrile, allows for the efficient elution of the analyte, resulting in a sharp, symmetrical peak. The acidic modifier (formic acid) ensures consistent protonation of the amino group, which minimizes peak tailing and enhances reproducibility.[8] Quantification is achieved by measuring the absorbance of the analyte's nitroaromatic chromophore using a UV detector set at its maximum absorption wavelength (λmax).

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary pump or Binary pump

  • Autosampler with temperature control

  • Thermostatted column compartment

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The selection of these parameters is based on achieving a balance between resolution, analysis time, and sensitivity for the target analyte. A C18 column provides versatile retention, while the acetonitrile/water gradient ensures efficient elution.[6][7] The detection wavelength of 254 nm is a common and effective choice for nitroaromatic compounds.[6][8][9]

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program 0-2 min (30% B), 2-10 min (30% to 80% B), 10-12 min (80% B), 12-12.1 min (80% to 30% B), 12.1-15 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v) was used as the diluent for preparing all standard and sample solutions to ensure compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations for linearity and accuracy studies.

HPLC Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[10][11] The validation process is a self-validating system that ensures the method is accurate, precise, and reliable.

Validation_Workflow cluster_0 Method Development & Setup cluster_1 Core Validation Parameters (ICH Q2) Prep Prepare Standards & Samples HPLC HPLC System Setup (Chromatographic Conditions) Prep->HPLC Analysis Data Acquisition & Processing HPLC->Analysis Specificity Specificity (Peak Purity, Placebo Spike) Report Validation Report (Acceptance Criteria Met) Specificity->Report Linearity Linearity & Range (5-7 Concentrations) Accuracy Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Linearity->Report Limits LOD & LOQ (Signal-to-Noise or Slope) Accuracy->Report Precision->Report Limits->Report Robustness Robustness (Variations in Flow, Temp) Robustness->Report Analysis->Specificity

Caption: Workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[10][12]

  • Protocol:

    • Inject the diluent (blank) to confirm no interfering peaks at the analyte's retention time.

    • Inject a placebo solution (a mixture of all formulation excipients without the active ingredient) to assess for interference.

    • Analyze the this compound standard solution.

    • Use a PDA detector to evaluate peak purity across the standard peak.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[11][13]

  • Protocol:

    • Prepare at least five concentrations of the analyte from the stock solution, typically spanning 50% to 150% of the target analytical concentration.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[10] It is determined by recovery studies.

  • Protocol:

    • Spike a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[12][13]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD for all precision studies must be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

    • Alternatively, they can be determined by identifying the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ value must be demonstrated to have acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the chromatographic conditions, one at a time.

    • Examples of variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., organic phase ± 2%)

    • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry).

  • Acceptance Criteria: System suitability parameters must remain within predefined limits for all tested variations.

Results and Discussion

The validation experiments confirmed that the HPLC method is suitable for its intended purpose. A summary of the validation results is presented below.

Validation ParameterResultStatus
Specificity No interference from blank or placebo at the analyte retention time. Peak purity index > 0.999.Pass
Linearity (r²) 0.9998 over the range of 10-150 µg/mLPass
Accuracy (% Recovery) 99.2% - 101.5% across three levelsPass
Precision (% RSD) Repeatability: 0.85%Intermediate Precision: 1.21%Pass
LOD 0.1 µg/mL-
LOQ 0.3 µg/mLPass
Robustness System suitability passed under all varied conditions.Pass

The results demonstrate that the method possesses excellent linearity, accuracy, and precision. The specificity test ensures that the signal measured is solely from the analyte of interest. The low LOD and LOQ values indicate high sensitivity. Finally, the robustness study confirms the method's reliability for routine use in a quality control environment.

Logical_Relationships Logical Interdependencies in Method Validation Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Range->Accuracy Assessed within Precision Precision Range->Precision Assessed within LOQ LOQ Accuracy->LOQ Required at Precision->LOQ Required at Specificity Specificity Specificity->Accuracy Ensures validity of

Caption: Interdependencies of core validation parameters.

Conclusion

A simple, specific, accurate, and precise reverse-phase HPLC method has been successfully developed and validated for the quantification of this compound. The method adheres to the stringent requirements of the ICH Q2(R2) guidelines, demonstrating its reliability and suitability for routine analysis in research and quality control laboratories. The comprehensive validation protocol ensures that the data generated is trustworthy and reproducible, supporting drug development and manufacturing processes.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][12]

  • Title: Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples Source: PubMed, Journal of Hazardous Materials URL: [Link][9]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link][4]

  • Title: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION Source: Taylor & Francis Online URL: [Link][6]

  • Title: Separation of Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link][14]

  • Title: Nitroaromatic and Nitroamine Explosives Analyzed with HPLC Source: MicroSolv Technology Corporation URL: [Link][8]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link][13]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link][10]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link][11]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link][5]

Sources

The Synthesis of Azo Disperse Dyes Utilizing 2-[(4-Nitrophenyl)amino]ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the application of 2-[(4-Nitrophenyl)amino]ethanol as a pivotal intermediate in the synthesis of azo disperse dyes. This guide offers detailed protocols, explains the underlying chemical principles, and presents representative data to facilitate the practical application of this compound in dye chemistry.

Introduction: The Strategic Importance of this compound in Azo Dye Synthesis

This compound is a valuable bifunctional molecule in the synthesis of disperse dyes. Its structure incorporates a primary aromatic amine functionality on the nitrophenyl ring, which is readily diazotized, and a hydroxyl group on the ethanol substituent, which can be used for further chemical modifications. The presence of the nitro group, a strong electron-withdrawing group, is crucial as it acts as a chromophore and influences the final color of the dye.

The synthesis of azo disperse dyes from this intermediate follows a classic two-step diazotization-coupling reaction. The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component) to form a stable azo dye. The choice of the coupling component is a key determinant of the final dye's color and properties.

Core Synthesis Pathway: From Intermediate to Azo Dye

The general pathway for the synthesis of azo disperse dyes from this compound is a well-established process in organic chemistry. It begins with the diazotization of the primary aromatic amine, followed by the electrophilic aromatic substitution (coupling) with a suitable coupling component.

Azo Dye Synthesis Pathway Intermediate This compound Diazonium Diazonium Salt Intermediate->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Disperse Dye Diazonium->AzoDye Coupler Coupling Component (e.g., N,N-diethylaniline, β-Naphthol) Coupler->AzoDye Coupling Reaction

Caption: General synthesis pathway for azo disperse dyes.

Application Note 1: Synthesis of a Red Azo Disperse Dye

This protocol details the synthesis of a red azo disperse dye by coupling diazotized this compound with N,N-diethylaniline.

Experimental Protocol

Part A: Diazotization of this compound

  • In a 250 mL beaker, add 1.82 g (0.01 mol) of this compound to a solution of 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Stir the mixture and gently heat to achieve complete dissolution.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution dropwise to the cooled solution of this compound with constant stirring, maintaining the temperature between 0-5°C.

  • Continue stirring for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Part B: Coupling with N,N-diethylaniline

  • In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in a solution of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Cool this solution to 0-5°C in an ice bath with continuous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the N,N-diethylaniline solution. A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • After the reaction is complete, neutralize the mixture by slowly adding a 10% sodium hydroxide solution until the pH is approximately 7.

  • Filter the precipitated dye using a Buchner funnel, wash it thoroughly with cold water until the filtrate is neutral, and then dry the dye in an oven at 60-70°C.

Expected Results & Characterization

The synthesized dye is expected to be a red solid. Characterization can be performed using various spectroscopic techniques.

ParameterRepresentative Value
Color Red
Yield 85-95%
Melting Point 160-162°C[1]
λmax (in Ethanol) ~480-520 nm
FT-IR (cm⁻¹) ~3400 (O-H), ~1590 (N=N), ~1520 & ~1340 (NO₂)

Application Note 2: Synthesis of an Orange-Red Azo Disperse Dye

This protocol outlines the synthesis of an orange-red azo disperse dye using β-naphthol as the coupling component.

Experimental Protocol

Part A: Diazotization of this compound

Follow the same procedure as described in Application Note 1, Part A.

Part B: Coupling with β-Naphthol

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool the β-naphthol solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the β-naphthol solution. An orange-red precipitate will form.

  • Maintain the temperature below 5°C and continue stirring for 30-60 minutes.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6 to ensure complete precipitation of the dye.

  • Filter the crude dye, wash with copious amounts of cold water, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for purification.[2]

Expected Results & Characterization

The resulting dye is anticipated to be an orange-red solid.

ParameterRepresentative Value
Color Orange-Red
Yield 90-98%
Melting Point >250°C
λmax (in Ethanol) ~490-530 nm
FT-IR (cm⁻¹) ~3450 (O-H), ~1600 (N=N), ~1510 & ~1330 (NO₂)

Performance Evaluation: Fastness Properties

The performance of disperse dyes is critically evaluated by their fastness properties on synthetic fabrics like polyester. These properties determine the durability of the color during use and care.

Dye_Fastness_Properties Dye Azo Disperse Dye Light Light Fastness Dye->Light Wash Wash Fastness Dye->Wash Rubbing Rubbing Fastness Dye->Rubbing Perspiration Perspiration Fastness Dye->Perspiration

Caption: Key fastness properties of disperse dyes.

The synthesized dyes are expected to exhibit good to excellent fastness properties on polyester fabric when applied using high-temperature dyeing methods.[3][4]

Fastness TestRepresentative Rating (ISO Scale 1-5)
Light Fastness 4-5
Wash Fastness 4-5
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 4
Perspiration Fastness 4-5

Note: The ratings are based on typical performance of similar azo disperse dyes and may vary based on the specific dye structure, dyeing process, and substrate.

Conclusion

This compound stands out as a versatile and crucial intermediate for the synthesis of a wide array of azo disperse dyes. The straightforward and high-yielding diazotization and coupling reactions allow for the creation of dyes with a range of colors and good fastness properties. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of dye chemistry and material science, enabling further innovation and application of these vibrant and robust colorants.

References

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). Retrieved from [Link]

  • 2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol. (2024). ChemBK. Retrieved from [Link]

  • Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo)-N,N-dimethylaniline. (2012). Retrieved from [Link]

  • Ezeribe, A. I., Bello, K. A., Adamu, H. M., Chukwu, C. J., Boryo, D. A., & Omizegba, F. (2013). Synthesis and Dyeing Properties of Bifunctional Reactive Dyes via 4-(4-Phenyl)-1, 3-Thiazol-2-Amine and 4-(4-bromophenyl). Science Alert. Retrieved from [Link]

  • Fadda, A. A., El-Mekawy, R. E., & El-Attar, M. G. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Molecules, 28(14), 5481. Retrieved from [Link]

  • Kucha, J. A., et al. (2015). Synthesis of bis Azo Disperse Dyes derived from 2-Amino-4(4′-nitro phenyl)thiazole having tertiary-Amines as Coupling Component, their Characterization and Evolution of Dyeing Characteristics. ResearchGate. Retrieved from [Link]

  • Obi, C., & Onwukeme, V. I. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery Scientific Society. Retrieved from [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2013). Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene. Molecules, 18(8), 8837–8846. Retrieved from [Link]

  • Understanding the Fastness Issues of Natural Dyes. (2024). ResearchGate. Retrieved from [Link]

  • Okoro, U. C., & Oparaji, U. S. (2021). Synthesis and Characterization of Monoazo Disperse Dye. ijrpr. Retrieved from [Link]

  • Fastness properties characterization of the dyed samples. The plot... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial. (n.d.). Worldwidejournals.com. Retrieved from [Link]

  • Diazotization-Coupling Reaction --.doc. (n.d.). ResearchGate. Retrieved from [Link]

  • General scheme for the synthesis of the azo compounds; β-naphthol: (X=... (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. (2022). Semantic Scholar. Retrieved from [Link]

  • Aghamohammadsadegh, M., Bamoniri, A., & Mirjalili, B. F. (2022). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. ResearchGate. Retrieved from [Link]

  • US Patent for Azo dyes derived from beta-naphthol. (n.d.). Google Patents.
  • Kamble, S. S., & Shankarling, G. S. (2019). Room temperature diazotization and coupling reaction using DES- Ethanol system: A green approach towards the synthesis of monoazo pigments. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. (2022). ResearchGate. Retrieved from [Link]

  • Hooker, S. T., DeSimone, J. M., & Cossi, M. (2002). Synthesis of N,N-diethyl-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. ResearchGate. Retrieved from [Link]

  • Phillips, K. E., Yost, E. E., & Sobus, J. R. (2021). Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children's Polyester Clothing. Environmental science & technology, 55(11), 7468–7477. Retrieved from [Link]

  • Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. (n.d.). P2 InfoHouse. Retrieved from [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization via Nucleophilic Aromatic Substitution

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise modification of aromatic scaffolds is of paramount importance. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile strategy for the formation of carbon-heteroatom bonds on electron-deficient aromatic rings.[1][2] The presence of strongly electron-withdrawing groups, such as a nitro moiety, ortho or para to a leaving group dramatically activates the aromatic system towards nucleophilic attack.[3] This activation is fundamental to the SNAr mechanism, proceeding through a distinct addition-elimination pathway.

This application note provides a comprehensive guide to the use of 2-[(4-Nitrophenyl)amino]ethanol as a nucleophile in SNAr reactions. This bifunctional molecule, possessing both a secondary amine and a primary alcohol, offers a unique opportunity for the introduction of a hydroxyethylamino moiety onto activated aromatic and heteroaromatic systems. The resulting products are valuable intermediates in the synthesis of a wide array of more complex molecules, including dyes and biologically active compounds. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical parameters for successful execution and analysis.

Mechanistic Insight: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step mechanism, initiated by the attack of a nucleophile on the carbon atom bearing the leaving group.[4] This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group(s).[3] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

In the context of using this compound as the nucleophile, the secondary amine is the more nucleophilic site compared to the primary alcohol, especially under neutral or mildly basic conditions. The reaction with an activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene) is depicted below:

Caption: General mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)-N'-(4-nitrophenyl)ethane-1,2-diamine

This protocol details the reaction of this compound with 1-chloro-2,4-dinitrobenzene. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical as they can solvate the charged intermediate, thereby stabilizing it and accelerating the reaction.[5] An inorganic base like potassium carbonate is employed to act as a proton scavenger, neutralizing the HCl formed during the reaction without being strongly nucleophilic itself.

Materials and Equipment
Reagent/Equipment Details
This compound(MW: 182.18 g/mol )
1-Chloro-2,4-dinitrobenzene(MW: 202.55 g/mol ) - Caution: Toxic and irritant
Potassium Carbonate (K₂CO₃)Anhydrous
Dimethylformamide (DMF)Anhydrous
EthanolReagent grade
Ethyl acetateReagent grade
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Thin Layer Chromatography (TLC) platesSilica gel coated
Rotary evaporator
Filtration apparatus
Step-by-Step Procedure

Caption: Experimental workflow for the SNAr reaction.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), 1-chloro-2,4-dinitrobenzene (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under a nitrogen or argon atmosphere, add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Reaction Conditions: Attach a condenser to the flask and immerse the apparatus in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7] Prepare a suitable eluent system (e.g., ethyl acetate/hexane, 1:1 v/v). Spot the reaction mixture on a TLC plate alongside the starting materials. The formation of a new, more polar spot and the consumption of the starting materials indicate the progression of the reaction.

  • Work-up: Once the reaction is complete (typically 4-8 hours, as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing water (approximately 10 times the volume of DMF used). This will precipitate the crude product.

  • Extraction: If the product does not precipitate or to ensure complete recovery, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with water (2 x volume) and then with brine (1 x volume) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and solvents.[8]

  • Ventilation: Conduct the experiment in a well-ventilated fume hood.

  • Reagent Handling: 1-Chloro-2,4-dinitrobenzene is a toxic and skin-irritating compound.[8] Avoid inhalation and direct contact. Nitroaromatic compounds, in general, should be handled with care as they can be harmful.

  • Solvent Handling: DMF is a skin and eye irritant and can be absorbed through the skin. Handle with care. Organic solvents are flammable and should be kept away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of the Product

The identity and purity of the synthesized N-(2,4-dinitrophenyl)-N'-(4-nitrophenyl)ethane-1,2-diamine can be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To assess purity and determine the Rf value.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify characteristic functional groups (e.g., N-H, C-NO₂, Ar-H).

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Troubleshooting and Key Considerations

Issue Potential Cause Solution
Low or no product formation Insufficient temperature; inactive base; wet solvent or reagents.Increase reaction temperature; use freshly opened or dried base and anhydrous solvent.
Formation of side products Reaction of the hydroxyl group; decomposition at high temperatures.Use a non-nucleophilic base; carefully control the reaction temperature.
Difficult purification Presence of unreacted starting materials or side products.Optimize reaction time to ensure complete conversion of the limiting reagent; choose an appropriate purification method (recrystallization vs. chromatography) based on the polarity of the impurities.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the nucleophilic aromatic substitution reaction using this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively synthesize valuable N-substituted aromatic compounds. The versatility of the SNAr reaction, coupled with the unique bifunctionality of this compound, opens avenues for the creation of a diverse library of molecules for applications in drug discovery and materials science.

References

Sources

Application Notes & Protocols: The Strategic Role of 2-[(4-Nitrophenyl)amino]ethanol in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract: This document provides a detailed technical guide on the application of 2-[(4-Nitrophenyl)amino]ethanol as a key intermediate in the synthesis of advanced kinase inhibitors. We will explore the chemical rationale behind its use, provide validated, step-by-step protocols for its derivatization, and discuss the downstream applications of the resulting compounds in targeting critical signaling pathways implicated in cancer and other diseases.

Part 1: The Rationale for this compound in Kinase Inhibitor Scaffolds

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The choice of starting materials and synthetic intermediates is critical in defining the physicochemical properties and biological activity of the final drug candidate. This compound presents itself as a valuable, albeit specialized, building block for several strategic reasons:

  • Structural Pre-organization: The molecule contains a secondary amine, an alcohol, and an electronically-deactivated aromatic ring. This arrangement is primed for cyclization reactions to form heterocyclic scaffolds, such as morpholines and other related structures that are prevalent in kinase inhibitor design.

  • Vector for Pharmacophoric Elaboration: The nitro group is a versatile chemical handle. It can be readily reduced to an aniline, which can then be functionalized to introduce key pharmacophoric elements that interact with the target kinase. This allows for the systematic exploration of the structure-activity relationship (SAR).

  • Modulation of Physicochemical Properties: The presence of the ethanolamine side chain can influence solubility and other drug-like properties of the resulting inhibitor.

While not a ubiquitous starting material, its utility is demonstrated in the synthesis of precursors for inhibitors targeting pathways such as PI3K/Akt/mTOR, which are frequently dysregulated in human cancers.

Part 2: Experimental Protocols & Methodologies

This section details the synthetic protocols for utilizing this compound to generate a key morpholine-based intermediate, a common core in many kinase inhibitors.

Protocol 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

This protocol describes the cyclization of this compound to form a morpholinone scaffold. This is a foundational step for further elaboration.

Rationale: The reaction of this compound with chloroacetyl chloride results in an N-acylation followed by an intramolecular Williamson ether synthesis to yield the cyclized morpholinone product. The nitro group remains intact for subsequent reduction and functionalization.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by TLC.

  • Cyclization: Upon completion of the acylation, add a stronger base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C to facilitate the intramolecular cyclization. Allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction carefully by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-(4-nitrophenyl)morpholin-3-one by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol details the reduction of the nitro group on the morpholinone scaffold, a critical step to enable further functionalization.

Rationale: The reduction of the aromatic nitro group to an amine is a common transformation in medicinal chemistry. Several methods are available, with catalytic hydrogenation being a clean and efficient option. This amine is a key point for introducing diversity and targeting specific interactions within the kinase active site.

Materials:

  • 4-(4-Nitrophenyl)morpholin-3-one

  • Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite for filtration

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the 4-(4-nitrophenyl)morpholin-3-one (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Pd/C catalyst to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the desired 4-(4-aminophenyl)morpholin-3-one. This product is often used in the next step without further purification if it is of sufficient purity.

  • Characterization: Confirm the structure of the product by ¹H NMR and mass spectrometry.

Part 3: Downstream Applications and Signaling Pathway Context

The resulting 4-(4-aminophenyl)morpholin-3-one is a versatile intermediate for the synthesis of a wide range of kinase inhibitors. The primary amine can be acylated, sulfonylated, or used in coupling reactions to append various recognition motifs.

Example Application: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. The 4-(4-aminophenyl)morpholin-3-one core can be elaborated to generate inhibitors that target kinases within this pathway, such as PI3K or mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a point of intervention.

The synthesized aniline intermediate can be coupled with a substituted pyrimidine or other heterocyclic core, a common strategy for ATP-competitive kinase inhibitors. The morpholine ring often occupies the solvent-exposed region of the ATP-binding pocket, while the elaborated aniline portion can form key hydrogen bonds and van der Waals interactions with the hinge region of the kinase.

Part 4: Data Summary and Characterization

The successful synthesis of these intermediates should be confirmed by rigorous analytical characterization. Below is a table summarizing the expected data for the key compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR shifts (indicative)
This compoundC₈H₁₀N₂O₃182.18Aromatic protons (~6.7-8.1 ppm), Alkyl protons (~3.3-3.8 ppm)
4-(4-Nitrophenyl)morpholin-3-oneC₁₀H₁₀N₂O₄222.20Aromatic protons (~7.5-8.2 ppm), Morpholine protons (~3.8-4.5 ppm)
4-(4-Aminophenyl)morpholin-3-oneC₁₀H₁₂N₂O₂192.22Aromatic protons (~6.6-7.2 ppm), Morpholine protons (~3.7-4.4 ppm), Amine protons (~3.5-5.0 ppm, broad)

Part 5: Workflow Visualization

The overall synthetic strategy can be visualized as a streamlined workflow from the starting material to a versatile intermediate ready for library synthesis.

Synthesis_Workflow Start This compound Step1 Acylation & Cyclization (Protocol 1) Start->Step1 Intermediate1 4-(4-Nitrophenyl)morpholin-3-one Step1->Intermediate1 Step2 Nitro Reduction (Protocol 2) Intermediate1->Step2 Intermediate2 4-(4-Aminophenyl)morpholin-3-one Step2->Intermediate2 Final Library of Kinase Inhibitors Intermediate2->Final Further Functionalization

Caption: Synthetic workflow from starting material to final compounds.

Part 6: Conclusion and Future Directions

This compound serves as a valuable and cost-effective starting material for constructing morpholine-containing scaffolds that are central to the design of many kinase inhibitors. The protocols outlined here provide a robust and reproducible pathway to a key aniline intermediate, which can be readily diversified. Further work can focus on parallel synthesis techniques to generate a library of analogues for screening against a panel of kinases, enabling the discovery of novel, potent, and selective inhibitors for therapeutic development.

References

For further reading and detailed experimental procedures, please consult the primary literature and chemical supplier databases. The synthesis of related morpholinone structures and their application in kinase inhibitor design are widely reported in medicinal chemistry journals.

Application Notes and Protocols for the Derivatization of 2-[(4-Nitrophenyl)amino]ethanol for Enhanced Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Challenge of 2-[(4-Nitrophenyl)amino]ethanol

This compound is a valuable bifunctional molecule utilized as a precursor in the synthesis of various compounds, including phenylpurinediamine derivatives investigated as reversible kinase inhibitors for targeted cancer therapies.[1] Its structure, featuring a nitroaromatic ring, a secondary amine, and a primary alcohol, provides versatile reaction sites. However, these same functional groups, particularly the nitroaromatic system, can render the molecule susceptible to degradation under certain environmental conditions, posing a challenge for its storage, formulation, and application in drug development.

Specifically, the presence of the nitro group makes the compound sensitive to light and heat. Exposure to UV radiation at 254 nm can lead to nitro-to-nitrito isomerization, altering the compound's chemical identity and biological activity.[1] Furthermore, thermal decomposition has been observed at temperatures exceeding 200°C, which can be a concern during certain manufacturing processes or long-term storage in non-ideal conditions.[1] To mitigate these stability issues, derivatization of the reactive amino and hydroxyl groups presents a viable strategy to protect the molecule from degradation and enhance its shelf-life and robustness in various applications.

This application note provides detailed protocols for the derivatization of this compound via acylation and silylation, along with methods for analyzing the parent compound and its derivatives to confirm successful modification and evaluate stability.

Derivatization Strategies for Enhanced Stability

The primary goal of derivatization in this context is to mask the reactive N-H and O-H protons, thereby altering the electronic properties of the molecule and sterically hindering pathways for degradation. Two effective and widely used derivatization techniques are acylation and silylation.

Logical Workflow for Derivatization and Analysis

Caption: Workflow for derivatization, characterization, and stability assessment.

Protocol 1: N,O-Diacetylation for Enhanced Stability

Acylation involves the introduction of an acyl group (in this case, acetyl) to the amino and hydroxyl functionalities. The resulting ester and amide are generally more stable and less susceptible to oxidation and photodegradation.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous pyridine (approximately 5-10 mL per gram of starting material).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2.5 equivalents of acetic anhydride to the solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N,O-diacetylated product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: N,O-Bis(trimethylsilyl) Derivatization for GC-MS Analysis and Enhanced Volatility

Silylation replaces the active protons of the amino and hydroxyl groups with a trimethylsilyl (TMS) group. This derivatization not only enhances stability but also increases the volatility and thermal stability of the compound, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent suitable for this purpose.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., acetonitrile or pyridine)

  • Reaction vial with a PTFE-lined cap

  • Heating block or oven

Procedure:

  • Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous acetonitrile or pyridine to dissolve the sample.

  • Add 100 µL of BSTFA (with 1% TMCS). The molar ratio of BSTFA to the active hydrogens in the molecule should be at least 2:1.

  • Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for direct injection into the GC-MS system.

Analytical Methodologies for Characterization and Stability Assessment

To confirm the successful derivatization and to evaluate the stability of the parent compound and its derivatives, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for monitoring the derivatization reaction and for forced degradation studies. GC-MS is the preferred method for the analysis of the volatile silylated derivatives.

Forced Degradation Studies

Forced degradation studies are a critical component of pharmaceutical development, designed to understand the degradation pathways and intrinsic stability of a drug substance.[2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C in a hot air oven for 48 hours (solid state).

  • Photostability: Exposure to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Samples of both the underivatized this compound and its acetylated derivative should be subjected to these stress conditions. The silylated derivative is generally not subjected to aqueous stress conditions due to the hydrolytic instability of the silyl ethers and amines.

HPLC-UV Method for Stability Indicating Assay

A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient. The following method is a starting point and should be validated for specificity, linearity, accuracy, and precision.

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 275 nm
Injection Vol. 10 µL
GC-MS Method for Analysis of Silylated Derivatives

This method is suitable for the identification and quantification of the N,O-bis(trimethylsilyl) derivative of this compound.

Table 2: GC-MS Method Parameters

ParameterCondition
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 280°C
Oven Program Initial temp: 100°C, hold for 2 minRamp 1: 15°C/min to 280°C, hold for 10 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 amu

Data Interpretation and Expected Outcomes

Successful derivatization will be confirmed by the appearance of a new peak with a different retention time in the chromatogram and a corresponding mass spectrum consistent with the derivatized structure.

Expected Mass Spectral Data for N,O-bis(trimethylsilyl)-2-[(4-Nitrophenyl)amino]ethanol:

  • Molecular Ion (M+): m/z 326

  • Characteristic Fragments: Loss of a methyl group (M-15, m/z 311), loss of a trimethylsilyl group (M-73, m/z 253), and other fragments resulting from the cleavage of the ethanolamine side chain.

Stability Assessment: The results of the forced degradation studies will provide insight into the degradation pathways of the parent compound and the protective effect of derivatization. It is expected that the acetylated derivative will show significantly less degradation under photolytic and oxidative stress conditions compared to the underivatized this compound.

Table 3: Hypothetical Stability Comparison

Stress Condition% Degradation (Parent Compound)% Degradation (Acetylated Derivative)
Photolytic 15%< 2%
Oxidative (3% H₂O₂) 25%< 5%
Acidic (0.1M HCl) 10%8%
Basic (0.1M NaOH) 30%20% (Ester hydrolysis)

Conclusion

The derivatization of this compound through acylation or silylation offers an effective strategy to enhance its stability against photodegradation and oxidation. The protocols provided in this application note offer a practical guide for researchers and drug development professionals to improve the handling, storage, and application of this important chemical intermediate. The analytical methods described herein provide the necessary tools to confirm successful derivatization and to perform comprehensive stability assessments, ensuring the quality and integrity of the compound in downstream applications.

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  • PubMed Central (PMC). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Available at: [Link].

  • SIELC Technologies. Separation of Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-, acetate (ester) on Newcrom R1 HPLC column. Available at: [Link].

  • PubChemLite. 2-((4-amino-2-methyl-5-nitrophenyl)amino)ethanol. Available at: [Link].

  • University of South Wales. Deacylation of 4-nitrophenyl acetate by 6>A>-(ω-aminoalkyl)amino-6>A>-deoxy-β-cyclodextrins. Available at: [Link].

  • MDPI. A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. Available at: [Link].

  • Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. Available at: [Link].

  • PubMed. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Available at: [Link].

  • MDPI. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Available at: [Link].

  • PubMed. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Available at: [Link].

  • Restek. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. Available at: [Link].

  • PubMed Central (PMC). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Available at: [Link].

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Application Note & Protocol: A Novel Spectrophotometric Method for the Determination of Formaldehyde Using 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a novel, hypothetical spectrophotometric method for the quantitative determination of formaldehyde in aqueous solutions. The method is predicated on the reaction of formaldehyde with 2-[(4-Nitrophenyl)amino]ethanol in an acidic medium to yield a distinctly colored product. The presence of the nitro group on the aromatic ring of this compound is proposed to enhance the molar absorptivity of the resulting chromophore. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, covering the underlying chemical principles, reagent preparation, experimental procedure, and data analysis. While this method is presented as a robust theoretical framework, it is essential that it be fully validated in a laboratory setting to establish its performance characteristics for specific applications.

Introduction

Formaldehyde is a ubiquitous and highly reactive aldehyde with significant industrial applications; however, it is also a known carcinogen and environmental pollutant[1]. Consequently, the development of simple, sensitive, and selective methods for its quantification is of paramount importance. Spectrophotometry remains a widely employed analytical technique due to its cost-effectiveness, reliability, and ease of use[2][3]. Several spectrophotometric methods for formaldehyde determination have been established, often relying on reagents such as acetylacetone (Nash reagent), 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT), or 3-methyl-2-benzothiazoline hydrazone (MBTH)[4][5].

This application note proposes a novel approach utilizing this compound as a chromogenic reagent. This compound is a versatile organic intermediate, recognized for its utility in the synthesis of dyes and pharmaceutically relevant compounds[6]. The core of this proposed method is a condensation reaction, analogous to the formation of a Schiff base, between the secondary amine of this compound and formaldehyde. The strong electron-withdrawing nature of the para-nitro group is anticipated to create a product with a significant bathochromic shift and high molar absorptivity, thereby enabling sensitive spectrophotometric detection.

Principle of the Method

The proposed method is based on the acid-catalyzed condensation reaction between this compound and formaldehyde. In an acidic environment, the carbonyl oxygen of formaldehyde is protonated, rendering the carbonyl carbon more electrophilic. The secondary amine of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration is expected to yield a stable, colored product, likely a substituted iminium ion or a related conjugated system, which can be quantified by measuring its absorbance at the wavelength of maximum absorption (λmax).

Proposed Reaction Scheme:

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound P Colored Product (Chromophore) R1->P R2 Formaldehyde R2->P Cond Acidic Medium (H+) Cond->P

Caption: Proposed reaction of this compound with formaldehyde.

Materials and Reagents

Equipment
  • UV-Visible Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • pH meter

  • Water bath or heating block

Chemicals and Reagents
  • This compound (≥98% purity)

  • Formaldehyde solution (37% w/w, certified)

  • Hydrochloric acid (HCl), concentrated (ACS grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Experimental Protocol

Preparation of Reagents
  • Chromogenic Reagent (0.1% w/v this compound): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol. Mix until fully dissolved. This solution should be stored in an amber bottle and refrigerated. It is recommended to prepare this reagent fresh weekly.

  • Acidic Catalyst (1 M HCl): In a fume hood, carefully add 8.3 mL of concentrated HCl to approximately 50 mL of deionized water in a 100 mL volumetric flask. Allow the solution to cool to room temperature, then dilute to the mark with deionized water.

  • Formaldehyde Stock Solution (1000 µg/mL): Dilute an appropriate volume of the certified 37% formaldehyde solution with deionized water to prepare a stock solution of 1000 µg/mL. Due to the volatility of formaldehyde, it is crucial to standardize this stock solution using a titrimetric method.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the 1000 µg/mL stock solution with deionized water. Suggested concentrations for a calibration curve are 1.0, 2.5, 5.0, 7.5, 10.0, and 15.0 µg/mL.

Analytical Procedure
  • Sample and Standard Preparation: Pipette 1.0 mL of each working standard solution, the sample solution, and a deionized water blank into separate 10 mL volumetric flasks.

  • Reagent Addition: To each flask, add 1.0 mL of the 0.1% this compound reagent solution, followed by 0.5 mL of 1 M HCl.

  • Reaction Development: Mix the contents of each flask thoroughly. Place the flasks in a water bath set at 60°C for 20 minutes to facilitate color development.

  • Cooling and Dilution: After incubation, cool the flasks to room temperature in a water bath. Dilute each flask to the 10 mL mark with methanol and mix well.

  • Spectrophotometric Measurement: Allow the solutions to stand for 10 minutes. Measure the absorbance of each solution at the predetermined λmax against the reagent blank. The λmax should be determined by scanning the spectrum of a mid-range standard (e.g., 7.5 µg/mL) from 350 nm to 600 nm.

Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Reagents & Standards Pipette Pipette Standards/Samples into Flasks Prep_Reagents->Pipette Prep_Samples Prepare Sample Solutions Prep_Samples->Pipette Add_Reagents Add Chromogenic Reagent & Acid Pipette->Add_Reagents Incubate Incubate at 60°C for 20 min Add_Reagents->Incubate Cool_Dilute Cool and Dilute to Volume Incubate->Cool_Dilute Measure_Abs Measure Absorbance at λmax Cool_Dilute->Measure_Abs Plot_Curve Plot Calibration Curve Measure_Abs->Plot_Curve Calculate Calculate Sample Concentration Plot_Curve->Calculate

Caption: Step-by-step workflow for the spectrophotometric determination of formaldehyde.

Data Analysis and Validation

A calibration curve should be constructed by plotting the absorbance values of the working standards against their corresponding concentrations (µg/mL). The concentration of formaldehyde in the unknown sample can then be determined from the linear regression equation of the calibration curve.

Method Validation Parameters

For this method to be considered reliable and robust, a thorough validation in accordance with ICH guidelines or other relevant standards is necessary. The following parameters should be evaluated:

ParameterDescriptionHypothetical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) ≥ 0.999
Range The interval between the upper and lower concentration of the analyte that has been demonstrated to be determined with suitable precision, accuracy, and linearity.1.0 - 15.0 µg/mL
Accuracy The closeness of test results to the true value. Assessed using recovery studies on spiked samples.98.0% - 102.0% recovery
Precision The degree of scatter between a series of measurements. Evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.0.2 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.0.8 µg/mL
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other aldehydes or matrix components.No significant interference from common excipients or related aldehydes (e.g., acetaldehyde).

Conclusion

The proposed spectrophotometric method utilizing this compound presents a promising and theoretically sound approach for the determination of formaldehyde. Its potential for high sensitivity, driven by the nitro-aromatic structure of the reagent, makes it a compelling alternative to existing methods. This application note provides a detailed framework for the implementation and subsequent validation of this novel analytical procedure. Researchers are encouraged to adapt and optimize the described protocol to suit their specific analytical needs and sample matrices.

References

  • Benchchem. This compound | High-Purity Reagent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEXklOkePCRVfAMdbe0aOMZjmIipzpAuONt24fFPuKgyRSTGIoQH6XxD9woRl4oe68pjmWXJV01wBu4agGcvfm7Sj9HgqHdqYbsNhe13HA-525OOIE1SZ9k1EPUnYWjMr-xkvd]
  • Gavrilenko, N. A., et al. (2019). Spectrophotometric Determination of Formaldehyde. ResearchGate. [URL: https://www.researchgate.
  • Li, Y., et al. (2020). Research Progress in Determination Methods of Formaldehyde Content in Indoor Air. IOP Conference Series: Earth and Environmental Science. [URL: https://iopscience.iop.org/article/10.1088/1755-1315/546/4/042042]
  • Oplatowska-Stachowiak, M., & Elliott, C. T. (2019). Comparison of Three Spectrophotometric Reagents for Determination of Formaldehyde (FA) in Fish. Latest published research reports. [URL: https://lprr.in/storage/models/1553859039_lprr.pdf]
  • Nash, T. (1953). The colorimetric estimation of formaldehyde by means of the Hantzsch reaction. Biochemical Journal, 55(3), 416–421.
  • Sutan, A. B., et al. (2019). Review of Spectrophotometric Methods for Determination of Formaldehyde. ResearchGate. [URL: https://www.researchgate.
  • Pickering Laboratories. Nash Reagents. [URL: https://www.pickeringlabs.com/product/nash-reagents/]
  • Wikipedia. Hantzsch pyridine synthesis. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]
  • Anklam, E., et al. (1998). Comparison of three colorimetric reagents in the determination of methanol with alcohol oxidase. Application to the assay of pectin methylesterase. Journal of Agricultural and Food Chemistry, 46(5), 1739-1743. [URL: https://pubs.acs.org/doi/abs/10.1021/jf970949z]
  • Tammam, A. S., et al. (2022). Hantzsch condensation reaction as a spectrofluorometric method for determination of alogliptin, an antidiabetic drug, in pure form, tablet form, and human and rat plasma. Luminescence, 37(4), 543-550. [URL: https://pubmed.ncbi.nlm.nih.gov/34907663/]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4-Nitrophenyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. The following information is curated from established literature and practical laboratory experience to provide a comprehensive resource for your synthetic endeavors.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common nucleophilic aromatic substitution (SNAr) reaction between a 4-halonitrobenzene and ethanolamine.

Low or No Product Formation

Q1: I am not observing any significant formation of the desired product. What are the likely causes?

Low or no product yield in the synthesis of this compound can often be attributed to several critical factors related to reactants, reaction conditions, and the underlying reaction mechanism.

  • Insufficient Activation of the Aromatic Ring: The SNAr mechanism requires the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. The nitro group (-NO₂) in the para position of 4-halonitrobenzene serves this purpose. If the starting material is improperly substituted, the reaction will not proceed efficiently.

  • Poor Leaving Group: The nature of the leaving group on the nitrobenzene ring is crucial. In SNAr reactions, the order of reactivity is typically F > Cl > Br > I. Fluorine is the most effective leaving group in this context due to its high electronegativity, which strongly polarizes the C-F bond and makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.

  • Inadequate Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction temperature is too low, the reaction rate will be exceedingly slow.

  • Suboptimal Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile, which would reduce its reactivity.

  • Inactive Nucleophile: Ethanolamine's nucleophilicity can be hampered if the reaction medium is acidic, leading to protonation of the amino group. The presence of a suitable base can be beneficial to ensure the amine is in its free, nucleophilic form.

Q2: My reaction has stalled, or the conversion is very low. How can I drive the reaction to completion?

To improve reaction conversion, consider the following adjustments:

  • Increase Reaction Temperature: Gradually increasing the reaction temperature in increments of 10-20°C can significantly enhance the reaction rate. Monitor the reaction for any signs of decomposition.

  • Optimize Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Use of a Base: The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), can help to deprotonate the ethanolamine, increasing its nucleophilicity. The base also neutralizes any acidic byproducts that may form during the reaction.

  • Excess of Ethanolamine: Using a molar excess of ethanolamine (e.g., 2-5 equivalents) can shift the equilibrium towards the product side and increase the reaction rate.

Formation of Impurities and Side Products

Q3: I have obtained the product, but it is contaminated with significant impurities. What are the common side reactions?

The formation of impurities is a common challenge. Key side reactions to consider include:

  • Di-substitution: The product, this compound, still possesses a secondary amine that can potentially react with another molecule of the 4-halonitrobenzene starting material. This is more likely to occur if a large excess of the 4-halonitrobenzene is used or at very high temperatures.

  • Reaction with Solvent: At elevated temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile, leading to the formation of N,N-dimethyl-4-nitroaniline.

  • Hydrolysis of Starting Material: If water is present in the reaction mixture, the 4-halonitrobenzene can undergo hydrolysis to form 4-nitrophenol, especially at high temperatures and in the presence of a base.

  • Over-oxidation: Under harsh oxidative conditions, the ethanolamine side chain can be oxidized.[1]

Q4: How can I minimize the formation of these byproducts?

Minimizing byproduct formation requires careful control of the reaction conditions:

  • Control Stoichiometry: Use a slight excess of ethanolamine relative to the 4-halonitrobenzene to minimize di-substitution.

  • Maintain Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the starting material.

  • Choose a Stable Solvent: If reactions are run at high temperatures for extended periods, consider using a more stable polar aprotic solvent like DMSO instead of DMF.

  • Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote side reactions and decomposition.

Frequently Asked Questions (FAQs)

Q5: What is the most common synthetic route for this compound?

The most frequently employed laboratory-scale synthesis is the nucleophilic aromatic substitution (SNAr) reaction between a 4-halonitrobenzene (typically 4-fluoronitrobenzene or 4-chloronitrobenzene) and ethanolamine.

Q6: What are the recommended purification methods for this compound?

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[2][3] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities are either highly soluble or insoluble at all temperatures. Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, column chromatography is a powerful technique. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase is gradually increased to elute the components from the column based on their affinity for the stationary phase.

Q7: What are the key safety precautions when synthesizing this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling of Reagents: 4-Halonitrobenzenes are toxic and can be absorbed through the skin. Ethanolamine is corrosive. Handle these chemicals with care.

  • Reaction Monitoring: Be cautious when heating reactions, especially under pressure.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol describes a general procedure for the synthesis of this compound from 4-fluoronitrobenzene and ethanolamine.

Materials:

  • 4-Fluoronitrobenzene

  • Ethanolamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene (1 equivalent), ethanolamine (2 equivalents), and potassium carbonate (1.5 equivalents).

  • Add DMSO as the solvent (approximately 5-10 mL per gram of 4-fluoronitrobenzene).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • To the hot solution, add deionized water dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Data Summary

ParameterRecommended Value/ConditionRationale
Starting Material 4-FluoronitrobenzeneFluorine is an excellent leaving group in SNAr reactions.
Nucleophile Ethanolamine (2-5 equivalents)Excess nucleophile drives the reaction to completion.
Base K₂CO₃ or Na₂CO₃ (1.5-2 equivalents)Neutralizes acidic byproducts and enhances nucleophilicity.
Solvent DMSO or DMFPolar aprotic solvents stabilize the Meisenheimer intermediate.
Temperature 80-120°CProvides sufficient energy to overcome the activation barrier.
Reaction Time 4-12 hoursMonitor by TLC or HPLC for completion.

Visual Diagrams

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants 4-Fluoronitrobenzene Ethanolamine K₂CO₃ Solvent DMSO Reactants->Solvent Dissolve Heating Heat (80-100°C) Solvent->Heating Stir & Heat Quench Quench with Water Heating->Quench After Reaction Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallization Recrystallization (Ethanol/Water) Concentrate->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Product Pure Product Drying->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield? Temp Low Temperature Start->Temp Yes Solvent Wrong Solvent Start->Solvent Yes LeavingGroup Poor Leaving Group Start->LeavingGroup Yes Activation Insufficient Ring Activation Start->Activation Yes SideReactions Side Reactions Start->SideReactions Yes IncreaseTemp Increase Temperature Temp->IncreaseTemp ChangeSolvent Use Polar Aprotic Solvent Solvent->ChangeSolvent UseFluoro Use 4-Fluoronitrobenzene LeavingGroup->UseFluoro CheckSubstituents Ensure p-nitro substitution Activation->CheckSubstituents ControlConditions Control Stoichiometry & Conditions SideReactions->ControlConditions IncreaseTemp->Start Re-evaluate ChangeSolvent->Start Re-evaluate UseFluoro->Start Re-evaluate CheckSubstituents->Start Re-evaluate ControlConditions->Start Re-evaluate

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

  • Benchchem. This compound | High-Purity Reagent.
  • SIELC Technologies. Separation of Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- on Newcrom R1 HPLC column.
  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations.
  • Sigma-Aldrich. 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4.
  • University of California, Los Angeles. Recrystallization and Crystallization.
  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?

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Technical Support Center: Purification of Crude 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-[(4-Nitrophenyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile nitroaromatic compound.[1] This document will equip you with the necessary knowledge to troubleshoot experimental hurdles and answer frequently asked questions, ensuring the integrity and purity of your final product.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.

Recrystallization Issues

Recrystallization is a primary and effective method for purifying solid organic compounds.[2] However, several factors can impede successful crystallization.

Q1: My compound is not crystallizing out of the solution, even after cooling.

Probable Causes & Solutions:

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[3]

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[4][5] The tiny scratches on the glass provide a rough surface that can initiate crystal formation.

    • Seed Crystals: If available, add a small "seed" crystal of pure this compound to the solution.[3][4] This provides a template for other molecules to crystallize upon.

  • Excess Solvent: Using too much solvent is a common reason for poor or no crystal yield.[3][4]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be cautious not to evaporate too much, which could cause the compound to precipitate out too quickly.

  • Insufficient Cooling: The solution may not be cold enough for crystallization to occur.

    • Ice Bath: Once the solution has cooled to room temperature, place it in an ice bath to further decrease the temperature and promote crystallization.[5]

Q2: My compound "oils out" instead of forming crystals.

Probable Causes & Solutions:

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Charcoal Treatment: If the solution is colored, impurities may be the culprit. Add a small amount of activated charcoal to the hot solution, then filter it through a heated funnel to remove the charcoal and adsorbed impurities before allowing it to cool.

  • Cooling Too Rapidly: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice and will separate as a supercooled liquid.

    • Slow Cooling: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling process.[2]

  • Inappropriate Solvent: The chosen solvent may not be ideal for this specific compound.

    • Re-dissolve and Add More Solvent: Warm the mixture to redissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[3]

Q3: The yield of my recrystallized product is very low.

Probable Causes & Solutions:

  • Too Much Solvent: As mentioned, excess solvent will keep more of your product dissolved, even at low temperatures.[4]

    • Use Minimal Hot Solvent: Aim to dissolve the crude solid in the minimum amount of boiling or near-boiling solvent.[4]

  • Premature Crystallization: Crystals forming in the filter funnel during hot filtration can lead to significant loss of product.

    • Keep Everything Hot: Use a pre-heated funnel and filter flask. Pour the hot solution in small batches to prevent it from cooling down in the funnel.[6]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.

    • Use Ice-Cold Solvent for Washing: Always use a minimal amount of ice-cold solvent to wash the crystals after filtration.[4]

Column Chromatography Issues

Column chromatography is a powerful technique for separating and purifying compounds from a mixture. Given that this compound is a polar compound, specific challenges may arise.

Q1: My compound is not moving down the column (stuck at the top).

Probable Causes & Solutions:

  • Solvent Polarity is Too Low: The eluting solvent is not polar enough to displace the compound from the stationary phase (e.g., silica gel).[7]

    • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

  • Compound Insolubility: The compound may have poor solubility in the chosen mobile phase.

    • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be loaded directly onto the top of the column.[8]

Q2: My compound is eluting too quickly, resulting in poor separation.

Probable Causes & Solutions:

  • Solvent Polarity is Too High: A highly polar solvent will move all components of the mixture through the column too quickly for effective separation to occur.[7]

    • Decrease Solvent Polarity: Start with a less polar solvent system. Thin-Layer Chromatography (TLC) is an excellent tool to determine the optimal solvent system before running the column.[7]

  • Cracks or Channels in the Column Packing: An improperly packed column can lead to uneven solvent flow and poor separation.

    • Proper Packing Technique: Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Adding a layer of sand on top of the silica gel can help prevent disturbance when adding solvent.

Q3: I'm observing streaking or tailing of my compound's band on the column.

Probable Causes & Solutions:

  • Overloading the Column: Applying too much sample can lead to broad, tailing bands.

    • Use an Appropriate Amount of Sample: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Compound Interaction with Stationary Phase: The amino group in your compound might be interacting too strongly with the acidic silica gel.

    • Add a Modifier: Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can help to improve the peak shape by neutralizing the acidic sites on the silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude this compound?

Ethanol or an ethanol/water mixture is often a good starting point. The principle of recrystallization relies on the compound being highly soluble in the hot solvent and poorly soluble in the cold solvent.[2] You may need to perform small-scale solubility tests with different solvents (e.g., methanol, isopropanol, ethyl acetate) to find the optimal one for your specific crude product.

Q2: How can I tell if my purified this compound is pure?

Several analytical techniques can be used to assess purity:

  • Melting Point Determination: A pure compound will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity and can detect even small amounts of impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual impurities.

Q3: My crude product is a dark, oily substance. Can I still use recrystallization?

Yes, but you may need to perform a pre-purification step. If the material is very impure, it may "oil out" during recrystallization.[3] Consider the following:

  • Initial Wash: Try washing the crude material with a non-polar solvent like hexane to remove non-polar impurities.

  • Charcoal Treatment: As mentioned in the troubleshooting guide, treating the hot solution with activated charcoal can help remove colored impurities.

  • Column Chromatography: If the crude product is particularly complex, a preliminary purification by column chromatography might be necessary to remove the bulk of the impurities before a final recrystallization step.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol/Water Solvent System

This protocol outlines a general procedure for recrystallization using a mixed solvent system, which is often effective when a single solvent is not ideal.[2]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

  • Once the solid is dissolved, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.[2]

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Data Presentation
Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, may not be effective for complex mixtures.
Column Chromatography >99%Excellent for separating complex mixtures, high purity achievable.More time-consuming, requires larger volumes of solvent, can be more expensive.

IV. Visualization of Purification Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities) B->C Optional D Slow Cooling (Room Temp -> Ice Bath) B->D If no filtration C->D E Vacuum Filtration D->E F Wash with Ice-Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the purification of a solid compound by recrystallization.

V. References

Sources

troubleshooting solubility issues of 2-[(4-Nitrophenyl)amino]ethanol in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[(4-Nitrophenyl)amino]ethanol (CAS: 1965-54-4). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in aqueous systems. This guide provides in-depth, evidence-based solutions and explains the fundamental chemical principles behind them.

Fundamental Physicochemical Properties

Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. The molecule's structure contains both a non-polar aromatic nitro group and a polar ethanolamine side chain, creating a delicate solubility balance.[1] Aromatic nitro compounds are known for their generally low water solubility.[2][3]

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1][4]
Appearance Solid[5]
General Aqueous Solubility Sparingly soluble / Very low[2][5]
Predicted pKa (Conjugate Acid) ~4-5 (Typical for aromatic amines)[6]
Frequently Asked Questions (FAQs) on Aqueous Solubility
Q1: I'm trying to dissolve this compound directly into my neutral aqueous buffer (e.g., PBS pH 7.4), but it won't dissolve or forms a suspension. Why is this happening?

Answer: This is the most common issue and is expected due to the compound's molecular structure. The core of the molecule is a nitrobenzene ring, which is hydrophobic (water-repelling) and dominates its character.[2] While the ethanolamine moiety can form some hydrogen bonds with water, it is not sufficient to overcome the low affinity of the large aromatic portion for aqueous media.[7][8] According to the principle of "like dissolves like," a largely non-polar compound will have poor solubility in a polar solvent like water.[9]

Q2: How does pH affect the solubility of this compound? Can I use pH to my advantage?

Answer: Yes, pH is the most powerful tool for modulating the aqueous solubility of this compound. The molecule contains a secondary amine group (-NH-), which is basic.[7] In an acidic environment (low pH), this amine group can accept a proton (H⁺) to become a positively charged ammonium salt (R-NH₂⁺-R').[6][10] This charged, ionized form is significantly more polar and, therefore, much more soluble in water.[10]

For aromatic amines, the pKa of the conjugate acid is typically in the range of 4-5.[6] This means that at a pH below this value, the compound will be predominantly in its protonated, more soluble form. At neutral or alkaline pH, it will be in its neutral, less soluble "free base" form.

ph_effect cluster_main pH-Dependent Equilibrium Neutral Neutral Form (Poorly Soluble) Protonated Protonated Form (Highly Soluble) Neutral->Protonated  + H⁺ (Low pH) Protonated->Neutral  - H⁺ (High pH)

Caption: pH effect on this compound ionization.

Q3: I need to work at a neutral pH. What are my options for improving solubility without altering pH?

Answer: If adjusting the pH is not an option for your experiment, the use of co-solvents is the recommended strategy.[11] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the mixture, making it more favorable for dissolving less-polar compounds.[12][13]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): Excellent for creating highly concentrated stock solutions. Use the lowest possible final concentration in your assay (typically <0.5%) to avoid solvent-induced artifacts.

  • Ethanol (EtOH): A common and less toxic choice. Often effective at 5-10% (v/v) concentrations.[11]

  • Propylene glycol (PG) or Polyethylene glycol (PEG): Frequently used in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[11][14]

The solubility of a hydrophobic compound generally increases exponentially with the fraction of the co-solvent added.[13]

Q4: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) as soon as I diluted it into my aqueous buffer. What went wrong?

Answer: This is a classic problem of solvent shifting. While the compound is highly soluble in 100% organic solvent, its solubility is dramatically lower in the final, highly aqueous buffer. When you add the DMSO stock to the buffer, the final DMSO concentration may be too low to keep the compound dissolved. The compound molecules, suddenly in an unfavorable aqueous environment, aggregate and precipitate.

Troubleshooting this issue involves:

  • Slower Addition: Add the stock solution dropwise into the buffer while vortexing or stirring vigorously. This helps disperse the compound molecules quickly before they can aggregate.

  • Lower Stock Concentration: Try making a less concentrated stock solution. This will require adding a larger volume to your buffer, but it can sometimes prevent localized concentrations from exceeding the solubility limit during dilution.

  • Increase Final Co-solvent Percentage: The most reliable solution is often to ensure your final buffer contains a sufficient percentage of the co-solvent (e.g., 1-5% DMSO) to maintain solubility.[11]

Q5: I've observed precipitation in my HPLC mobile phase, causing pressure spikes. Could this be related to the compound or buffer?

Answer: Yes, this is a common issue in reversed-phase HPLC when using buffers with high organic solvent concentrations.[15] The problem is usually not the compound itself but the buffer salts (e.g., phosphate salts) precipitating out of solution.[16] Many common buffer salts are highly soluble in water but become insoluble as the percentage of organic solvent (like acetonitrile or methanol) increases during a gradient run.[17]

To prevent this:

  • Know Your Buffer's Limit: Phosphate buffers can precipitate above ~70-80% acetonitrile.[15]

  • Lower Buffer Concentration: Use the minimum buffer concentration required to achieve consistent retention times.[17]

  • Switch to a More Soluble Buffer: Buffers like formic acid, acetic acid, or their ammonium salts are highly soluble in organic solvents and are excellent alternatives to phosphate buffers.[16][17]

  • System Flush: Always flush the column and system with a buffer-free mobile phase (e.g., water/organic mix) after your analytical run to prevent salt crystallization.[16][18]

Systematic Troubleshooting Workflow

If you encounter a precipitate or undissolved solid, follow this systematic workflow to identify and solve the problem.

Caption: A step-by-step workflow for troubleshooting solubility issues.

Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution using a Co-solvent

This protocol describes the standard method for preparing a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous media.

Materials:

  • This compound powder

  • Anhydrous DMSO (or Ethanol)

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder into a tared vial.

  • Add Co-solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of a compound with MW 182.18, dissolve 1.82 mg in 1 mL of DMSO).

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[19]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, sonication for 5-10 minutes may help.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.

Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a fundamental approach to experimentally determine the solubility of the compound in a specific aqueous buffer.[20]

Materials:

  • Excess this compound powder

  • Aqueous buffer of interest (e.g., pH 4.0 citrate buffer, pH 7.4 phosphate buffer)

  • Sealed vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Prepare Slurry: Add an excess amount of the solid compound to a known volume of the buffer in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibrate: Place the flask on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[20]

  • Separate Phases: After equilibration, let the suspension stand to allow the excess solid to settle. To completely remove solids, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes).

  • Collect Supernatant: Carefully collect the clear supernatant, being cautious not to disturb the solid pellet. For best results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantify Concentration: Prepare a set of standards of known concentration. Dilute the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Calculate Solubility: The measured concentration of the saturated supernatant is the solubility of the compound under those specific conditions (buffer, pH, temperature).[21]

References
  • Benchchem. (n.d.). This compound | High-Purity Reagent.
  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • wikiHow. (n.d.). How to Determine Solubility.
  • Quora. (2016). How to determine the solubility of a substance from its chemical formula.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Chemsrc. (n.d.). This compound | CAS#:1965-54-4.
  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • Solubility of Things. (n.d.). Nitrobenzene.
  • PubMed. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • University of Sheffield. (n.d.). Solubility and pH of amines.
  • Obrnuta faza. (n.d.). HPLC Troubleshooting.
  • Benchchem. (n.d.). Troubleshooting precipitation in CAPS buffer preparation.
  • Chemistry LibreTexts. (2021). Nitro Compounds. Retrieved from [Link]

  • imChem. (n.d.). HPLC buffer precipitation - TECHNICAL NOTES.
  • Benchchem. (n.d.). 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4.
  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Portland State University. (2002). Chapter 22 Notes - Amines.
  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism.
  • Chemistry LibreTexts. (2024). Properties of amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Nitroanilino)ethanol. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4-Nitrophenyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Chemistry at Play

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic amino group of ethanolamine attacks the electron-deficient aromatic ring of a 4-halonitrobenzene, displacing the halide leaving group. The strong electron-withdrawing nature of the para-nitro group is crucial, as it activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[1] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction conditions.

The reaction is favored when the electron-withdrawing group (in this case, the nitro group) is positioned ortho or para to the leaving group (halide). This positioning allows for the delocalization and stabilization of the negative charge of the Meisenheimer complex through resonance.[1] A meta-positioning does not offer this resonance stabilization, rendering the reaction far less favorable.

Frequently Asked Questions (FAQs)

Here we address some of the common queries encountered during the synthesis of this compound.

Q1: What is the most common starting material for this synthesis, and why?

A1: The most common starting materials are 4-fluoronitrobenzene or 4-chloronitrobenzene. 4-Fluoronitrobenzene is often preferred as fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.[2]

Q2: Can I use a base in this reaction?

A2: While not always strictly necessary, a mild, non-nucleophilic base can be beneficial. It can deprotonate the hydroxyl group of ethanolamine, preventing it from competing with the amine in the nucleophilic attack. Additionally, a base can neutralize the hydrohalic acid byproduct (e.g., HF or HCl) formed during the reaction, which can otherwise protonate the ethanolamine, rendering it non-nucleophilic. An excess of ethanolamine itself can often serve this purpose.

Q3: My reaction is very slow. What can I do to speed it up?

A3: Increasing the reaction temperature is the most common way to increase the reaction rate. However, be cautious, as higher temperatures can also lead to the formation of byproducts. Using a more polar aprotic solvent, such as DMSO or DMF, can also accelerate the reaction by stabilizing the charged Meisenheimer intermediate.

Q4: I am observing a second spot on my TLC plate close to my product spot. What could it be?

A4: A common byproduct is the N,N-dialkylated product, where a second molecule of 4-halonitrobenzene reacts with the secondary amine of the desired product. To minimize this, you can use an excess of ethanolamine relative to the 4-halonitrobenzene.

Q5: How do I effectively monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3][4] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, will allow you to visualize the consumption of the starting material (4-halonitrobenzene) and the formation of the more polar product, this compound. The product will have a lower Rf value than the starting material.

Troubleshooting Guide

This section provides a more detailed approach to common problems encountered during the synthesis.

Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Low Reaction Temperature: The activation energy for the reaction has not been overcome. 2. Poor Quality Reagents: Starting materials or solvents may be degraded or contain impurities. 3. Incorrect Stoichiometry: Insufficient ethanolamine or an incorrect ratio of reactants. 4. Inappropriate Solvent: The chosen solvent may not be suitable for an SNAr reaction.1. Gradually increase the reaction temperature, monitoring for byproduct formation by TLC. 2. Use freshly opened or purified reagents and anhydrous solvents. 3. Use a molar excess of ethanolamine (e.g., 2-3 equivalents) to drive the reaction forward. 4. Switch to a polar aprotic solvent like DMSO or DMF.
Formation of Multiple Byproducts 1. High Reaction Temperature: Can lead to decomposition or side reactions. 2. Presence of Water: Water can hydrolyze the starting material or react with the product. 3. N,N-Dialkylation: The product reacts further with the starting material.1. Reduce the reaction temperature and increase the reaction time. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the molar excess of ethanolamine.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Emulsion formation during aqueous workup. 3. Product co-elutes with impurities during chromatography. 1. During aqueous extraction, saturate the aqueous layer with NaCl to decrease the polarity and reduce the solubility of the product. 2. Add a small amount of brine to the separatory funnel to break the emulsion. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent like ethanol/water can also be effective.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Deactivated Starting Material: The halide on the 4-halonitrobenzene is not sufficiently activated. 3. Catalyst Poisoning (if applicable): Impurities may be inhibiting any catalyst used.1. Continue monitoring the reaction by TLC until the starting material spot is no longer visible. 2. Ensure the nitro group is indeed in the para (or ortho) position. 3. Purify starting materials and solvents if a catalyst is being used.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • 4-Fluoronitrobenzene

  • Ethanolamine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene (1 equivalent).

  • Add anhydrous DMSO to dissolve the starting material.

  • Add ethanolamine (2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the reaction is complete (disappearance of the 4-fluoronitrobenzene spot on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization.

Monitoring by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: 30-50% Ethyl acetate in Hexane (adjust as needed)

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

  • Expected Results: The product, this compound, will be more polar than the starting material, 4-fluoronitrobenzene, and will thus have a lower Rf value.

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification A 4-Fluoronitrobenzene C Combine in Polar Aprotic Solvent (e.g., DMSO) A->C B Ethanolamine (excess) B->C D Heat (e.g., 80-100 °C) with Stirring C->D E Monitor by TLC D->E E->D Incomplete? Continue heating F Aqueous Workup & Extraction E->F G Drying & Concentration F->G H Purification (Column Chromatography or Recrystallization) G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction CheckTemp Is Reaction Temperature Optimal? Start->CheckTemp CheckReagents Are Reagents High Quality & Anhydrous? CheckTemp->CheckReagents Yes FixTemp Increase Temperature Incrementally CheckTemp->FixTemp No CheckStoich Is Ethanolamine in Excess? CheckReagents->CheckStoich Yes FixReagents Use Fresh/Purified Reagents & Anhydrous Solvents CheckReagents->FixReagents No CheckSolvent Is the Solvent Polar Aprotic? CheckStoich->CheckSolvent Yes FixStoich Increase Equivalents of Ethanolamine CheckStoich->FixStoich No FixSolvent Switch to DMSO or DMF CheckSolvent->FixSolvent No Success Improved Yield CheckSolvent->Success Yes FixTemp->Success FixReagents->Success FixStoich->Success FixSolvent->Success

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Wikipedia. 4-Fluoronitrobenzene. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • ResearchGate. Use of TLC to monitor the progress of an enzymatic synthesis... Available from: [Link]

  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Available from: [Link]

  • PubChem. 2-(4-Nitroanilino)ethanol. Available from: [Link]

Sources

degradation pathways of 2-[(4-Nitrophenyl)amino]ethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 2-[(4-Nitrophenyl)amino]ethanol

Welcome to the technical support guide for investigating the degradation pathways of this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in their experimental work. Our approach is grounded in established principles of chemical kinetics and analytical chemistry to ensure the integrity and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and degradation of this compound under acidic conditions.

Q1: What is this compound, and why is its acid stability a concern?

A1: this compound is a bifunctional organic compound featuring a nitroaromatic group and an ethanolamine side chain.[1] Its stability is a critical parameter in pharmaceutical development and materials science, as degradation can lead to loss of efficacy, formation of potentially toxic impurities, and a shortened shelf-life for any product containing this moiety.[2] Forced degradation studies, including exposure to acidic conditions, are mandated by regulatory bodies like the ICH to establish degradation pathways and validate the stability-indicating power of analytical methods.[3][4]

Q2: What is the primary mechanism for the degradation of this compound in an acidic medium?

A2: Under acidic conditions, the secondary amine is the most likely site for initial protonation. This enhances the electrophilicity of the adjacent carbon atoms. The primary degradation pathway is anticipated to be acid-catalyzed hydrolysis of the C-N (alkyl-amine) bond. The electron-withdrawing effect of the p-nitrophenyl group makes the amine nitrogen a weaker base than a typical secondary amine, but protonation will still occur in sufficiently acidic media. Following protonation, a nucleophilic attack by water on the carbon of the ethanol moiety would lead to the cleavage of the C-N bond.

Q3: What are the probable degradation products I should be looking for?

A3: Based on the proposed hydrolysis mechanism, the primary degradation products are expected to be 4-nitroaniline and ethylene glycol . However, depending on the specific conditions (e.g., presence of oxidizing agents, high temperatures), side reactions could lead to other minor impurities. It is also crucial to consider that nitroaromatic compounds can be susceptible to reduction, although this is less common under simple acidic stress unless a reducing agent is present.[5]

Q4: How do acid concentration, temperature, and time influence the degradation rate?

A4: The degradation rate is highly dependent on these three factors:

  • Acid Concentration: Higher acid concentrations (lower pH) will increase the concentration of the protonated substrate, generally leading to a faster reaction rate, following pseudo-first-order kinetics.

  • Temperature: As with most chemical reactions, increasing the temperature will accelerate the degradation rate, as described by the Arrhenius equation. Forced degradation studies often use elevated temperatures (e.g., 60-80°C) to achieve significant degradation in a reasonable timeframe.[6]

  • Time: The extent of degradation is directly proportional to the duration of exposure to the stress condition. It is recommended to conduct a time-course study (e.g., sampling at 2, 4, 8, and 24 hours) to understand the degradation kinetics.[6]

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your degradation studies.

Problem Encountered Potential Causes Recommended Solutions & Rationale
Rapid and complete loss of the parent peak with no major degradant peaks observed in HPLC. 1. Precipitation: The degradant (e.g., 4-nitroaniline) may be less soluble in the neutralized, aqueous-organic mobile phase than the parent compound. 2. Lack of Chromophore: One of the degradation products (e.g., ethylene glycol) does not have a UV chromophore and is invisible to a standard HPLC-UV detector. 3. High Polarity: The degradant is too polar and is eluting in the solvent front, co-eluting with the injection peak.1. Check Sample Solubility: After neutralization, visually inspect the sample for any precipitate. If present, try dissolving the sample in a stronger organic solvent (like pure acetonitrile or methanol) before dilution for HPLC analysis. 2. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) to detect non-UV active compounds.[7] 3. Modify HPLC Method: Use a more retentive column (e.g., C18 with aqueous mobile phase) or a gradient starting with 100% aqueous to retain and resolve highly polar compounds.[3][8]
My chromatogram shows significant peak fronting or tailing for the stressed sample. 1. Sample pH Mismatch: Injecting a highly acidic or basic sample onto a buffered mobile phase can disrupt the column's equilibrium, leading to poor peak shape. 2. Column Overload: The concentration of the parent compound or a major degradant is too high for the column's capacity.1. Neutralize Before Injection: This is a critical step. Before injection, carefully neutralize the sample to the approximate pH of your mobile phase (e.g., using an equivalent amount of NaOH for an HCl-stressed sample). This prevents on-column pH effects and protects the silica-based column from acid damage.[3][8] 2. Dilute the Sample: Perform a dilution series to ensure you are working within the linear dynamic range of both the detector and the column.
I see more degradation in my control sample (no acid) than expected. 1. Thermal Degradation: The temperature used for the study might be high enough to cause degradation even without acid. 2. Oxidative Degradation: Dissolved oxygen in the solvent can cause degradation, especially at elevated temperatures.[6] 3. Photodegradation: Nitroaromatic compounds can be light-sensitive.[3][8]1. Run a Room Temperature Control: Include a control sample stored at room temperature to decouple thermal effects from acid-catalyzed effects. 2. Deoxygenate Solvents: Before preparing solutions, sparge your solvents (water, acetonitrile, etc.) with an inert gas like nitrogen or argon to remove dissolved oxygen.[6] 3. Protect from Light: Conduct all experiments in amber glassware or vessels wrapped in aluminum foil to prevent photodegradation.[6]
Troubleshooting Logic Diagram

Below is a decision-making workflow for troubleshooting unexpected HPLC results.

G start Unexpected HPLC Results (e.g., Multiple Peaks, No Peaks) check_neutral Was the sample neutralized before injection? start->check_neutral neutralize ACTION: Neutralize sample to mobile phase pH. Rationale: Prevents peak distortion and column damage. check_neutral->neutralize No check_sol Is the neutralized sample clear with no precipitate? check_neutral->check_sol Yes neutralize->check_sol dissolve ACTION: Use stronger organic solvent for initial dissolution. Rationale: Ensures all degradants are in solution. check_sol->dissolve No check_method Does the HPLC method retain highly polar compounds? check_sol->check_method Yes dissolve->check_method modify_hplc ACTION: Modify gradient to start at 100% aqueous or use a polar column. Rationale: To resolve early-eluting polar degradants. check_method->modify_hplc No check_detector Are all expected degradants UV-active? check_method->check_detector Yes modify_hplc->check_detector use_ms ACTION: Analyze sample with LC-MS or another universal detector (CAD, ELSD). Rationale: To detect non-UV active compounds like ethylene glycol. check_detector->use_ms No end_node Problem Resolved / Further Investigation check_detector->end_node Yes use_ms->end_node

Caption: Troubleshooting workflow for HPLC analysis of stressed samples.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your investigations. Always adapt them based on your specific instrumentation and experimental goals.

Protocol 1: Forced Acidic Degradation

Objective: To induce and monitor the degradation of this compound under controlled acidic conditions.

Materials:

  • This compound

  • Class A Volumetric Flasks

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Water and Acetonitrile (ACN)

  • Heating block or water bath set to 60°C

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of ACN and water to prepare a 1 mg/mL stock solution.

  • Control Sample (T=0): To an amber HPLC vial, add 500 µL of the stock solution and 500 µL of water. This is your unstressed control.

  • Acid Stress Sample: In a sealed, amber vial, mix 500 µL of the stock solution with 500 µL of 0.1 M HCl.

  • Incubation: Place the acid stress vial in the heating block at 60°C.

  • Time-Point Sampling: At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from the stress sample.

  • Quenching and Neutralization: Immediately add the 100 µL aliquot to a vial containing 100 µL of 0.1 M NaOH. This neutralizes the acid, effectively stopping the reaction. Causality Note: This step is crucial for "freezing" the degradation at a specific time point and preparing the sample for stable HPLC analysis.[3][8]

  • Dilution: Dilute the neutralized sample to an appropriate concentration for your HPLC method using the mobile phase.

  • Analysis: Analyze the T=0 control and all neutralized time-point samples by HPLC-UV.

Protocol 2: HPLC-UV Analysis Method

Objective: To separate and quantify the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: Diode Array Detector (DAD) monitoring at 254 nm and 380 nm. Rationale: Monitoring multiple wavelengths is advisable. 254 nm is a general wavelength for aromatics, while 380 nm is closer to the λmax of the p-nitrophenyl chromophore and may provide better selectivity.

Part 4: Visualizing the Degradation Pathway and Workflow

Proposed Acid-Catalyzed Hydrolysis Pathway

The diagram below illustrates the most probable degradation mechanism under acidic conditions.

Caption: Proposed pathway for acid hydrolysis of this compound. Note: Images are illustrative placeholders.

General Experimental Workflow

This flowchart outlines the complete process for conducting a forced degradation study.

Caption: End-to-end workflow for a forced degradation study.

References

  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • ResearchGate. (2016, December 14). Forced Degradation Studies.
  • PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • PubMed. (2011, January 21). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters.
  • BenchChem. This compound | High-Purity Reagent.
  • BenchChem. (2025). Preventing oxidative degradation of (3-Amino-4-hydroxyphenyl)acetic acid solutions.

Sources

stability and storage conditions for 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[(4-Nitrophenyl)amino]ethanol (CAS: 1965-54-4). This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this versatile nitroaromatic compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experiments and the longevity of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dark, and dry place under an inert atmosphere.[1] The key is to protect it from light, moisture, and oxygen.

Causality Behind Recommendations:

  • Light Sensitivity: Aromatic nitro compounds can be susceptible to photochemical reactions. Exposure to UV light, such as that from direct sunlight, can induce a nitro-to-nitrito isomerization, altering the chemical structure and reactivity of the compound.[2]

  • Moisture Sensitivity: Although sparingly soluble in water, prolonged exposure to moisture can lead to hydrolysis or promote other degradation pathways, especially if acidic or basic impurities are present.

  • Oxygen Sensitivity: While generally stable in the air, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent slow oxidation over extended periods. The ethanolamine side chain is susceptible to oxidation.[2]

Q2: I've noticed a change in the color of my solid this compound. What could be the cause?

A change in color, typically a darkening, is often an indicator of degradation. This can be caused by:

  • Photodegradation: As mentioned, exposure to light can cause chemical changes that may result in colored byproducts.

  • Oxidation: Slow reaction with atmospheric oxygen can lead to the formation of oxidized species, which are often colored.

  • Impurities: The presence of reactive impurities can catalyze degradation reactions.

If you observe a significant color change, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC or NMR, before proceeding with your experiments.

Q3: What is the recommended procedure for preparing solutions of this compound?

For optimal stability, prepare solutions fresh for each experiment. If a stock solution is required, it should be stored under the same protective conditions as the solid material (cool, dark, and under an inert atmosphere).

Recommended Solvents: The choice of solvent will depend on your specific application. It is sparingly soluble in water but has better solubility in organic solvents like ethanol, methanol, and DMSO. When using solvents like DMSO for biological assays, be mindful of the final concentration to avoid solvent-induced toxicity in your experimental system.[3]

Q4: Are there any known chemical incompatibilities for this compound?

Yes, care should be taken to avoid contact with:

  • Strong Oxidizing Agents: These can react with the ethanolamine side chain, potentially leading to oxidation to an aldehyde or carboxylic acid.[2]

  • Strong Reducing Agents: The nitro group is susceptible to reduction to an amino group, which will fundamentally change the properties of the molecule.[2]

  • Strong Acids and Bases: While the compound is used in reactions involving acids and bases, prolonged storage in strongly acidic or basic conditions can promote hydrolysis or other degradation pathways.

Storage Conditions Summary

ParameterRecommendationRationale
Temperature Room TemperatureAvoids potential for freeze-thaw cycles and is generally sufficient for stability.
Light Store in a dark place (e.g., amber vial)Prevents photochemical degradation.[1][2]
Atmosphere Inert (e.g., Argon, Nitrogen)Minimizes slow oxidation of the ethanolamine moiety.[1]
Moisture Keep in a dry environment (e.g., desiccator)Prevents hydrolysis and other moisture-mediated degradation.

Troubleshooting Guide

If you are experiencing unexpected results in your experiments, consider the stability of your this compound. The following flowchart can help you troubleshoot potential issues.

Troubleshooting_Stability start Unexpected Experimental Results check_storage Review Storage Conditions - Light exposure? - Inert atmosphere? - Moisture present? start->check_storage check_solution Evaluate Solution Preparation - Freshly prepared? - Appropriate solvent? - Stored correctly? check_storage->check_solution Storage OK degradation_suspected Degradation Likely check_storage->degradation_suspected Improper Storage check_purity Assess Compound Purity - Visual inspection (color change?) - Analytical check (HPLC, NMR)? check_solution->check_purity Solution Prep OK check_solution->degradation_suspected Improper Solution Handling check_purity->degradation_suspected Purity Compromised good_results Consistent Results check_purity->good_results Purity Confirmed remediation Remediation Steps - Procure new, high-purity batch. - Re-purify existing stock if possible. - Optimize storage and handling protocols. degradation_suspected->remediation

Caption: Troubleshooting workflow for stability issues with this compound.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with an emphasis on maintaining its stability.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a septum-lined cap

  • Syringes and needles

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Place an appropriate amount of this compound into a clean, dry amber glass vial.

  • Inert Atmosphere: Purge the vial containing the solid with a gentle stream of inert gas for 1-2 minutes to displace any air.

  • Solvent Addition: Using a dry syringe, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking which can introduce atmospheric oxygen.

  • Blanketing: Before sealing, briefly purge the headspace of the vial with the inert gas.

  • Storage: Tightly seal the vial with the septum-lined cap and store it at room temperature in a dark location. For long-term storage, consider flushing the headspace with inert gas after each use.

References

  • Benchchem. (n.d.). This compound | High-Purity Reagent.
  • Sigma-Aldrich. (n.d.). 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4.
  • BLDpharm. (n.d.). 1965-54-4|2-((4-Nitrophenyl)amino)ethan-1-ol.
  • Benchchem. (n.d.). 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4.
  • Sigma-Aldrich. (n.d.). 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4.
  • Benchchem. (n.d.). 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4.
  • BLDpharm. (n.d.). 1965-54-4|2-((4-Nitrophenyl)amino)ethan-1-ol.

Sources

Technical Support Center: Scale-Up Synthesis of 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4-Nitrophenyl)amino]ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As a versatile nitroaromatic compound, this compound serves as a crucial intermediate in the development of dyes, pigments, and notably, as a precursor for kinase inhibitors in targeted cancer therapies.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scale-up process. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and efficient production of this key building block.

I. Overview of the Primary Synthetic Route

The most common and scalable synthesis of this compound involves the nucleophilic substitution of a halogen on a nitrophenyl ring with ethanolamine. A primary example is the reaction of 4-fluoro-1-nitrobenzene or 4-chloro-1-nitrobenzene with ethanolamine. The reaction is typically carried out in a suitable solvent and may be base-catalyzed.

Reaction Scheme:

p-nitro-halobenzene + ethanolamine → this compound + hydrohalic acid

This seemingly straightforward reaction can present several challenges during scale-up, including side reactions, purification difficulties, and safety concerns. The following sections will address these issues in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is sluggish and yields are lower than expected upon scale-up. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to slow reaction rates and low yields during scale-up. Let's break down the common culprits and their solutions:

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and poor heat transfer, slowing down the reaction.

    • Troubleshooting: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) and that the stirring speed is optimized to maintain a homogeneous mixture. Baffles can also be installed to improve mixing efficiency.

  • Inadequate Temperature Control: Exothermic reactions can be difficult to manage on a larger scale. If the heat of reaction is not effectively dissipated, localized overheating can occur, leading to side reactions and degradation of the product.

    • Troubleshooting: Implement a robust temperature control system. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.

  • Solvent Effects: The choice of solvent is critical. A solvent that works well on a lab scale may not be optimal for a larger-scale reaction due to differences in solubility, boiling point, and heat transfer properties.

    • Troubleshooting: Consider solvents like DMF or THF which are commonly used for similar nucleophilic aromatic substitution reactions.[2] Ensure the chosen solvent can maintain all reactants and products in solution at the reaction temperature.

  • Base Catalysis: The presence of a base can be crucial to neutralize the hydrohalic acid formed during the reaction and to deprotonate the ethanolamine, increasing its nucleophilicity.[2]

    • Troubleshooting: If not already in use, consider adding a non-nucleophilic base like potassium carbonate or triethylamine to the reaction mixture.

FAQ 2: I'm observing significant formation of a di-substituted byproduct. How can I minimize this?

Answer:

The formation of a di-substituted byproduct, where a second molecule of the nitrophenyl starting material reacts with the hydroxyl group of the product, is a common issue. This is more prevalent at higher temperatures and with prolonged reaction times.

  • Mechanism of Side Reaction: The hydroxyl group of the desired product, this compound, can act as a nucleophile and react with another molecule of the starting p-nitro-halobenzene.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of ethanolamine relative to the p-nitro-halobenzene. This will favor the primary reaction and reduce the concentration of the unreacted electrophile available for the side reaction.

    • Lower Reaction Temperature: While this may slow down the primary reaction, it will have a more pronounced effect on reducing the rate of the di-substitution side reaction. An optimal temperature must be determined experimentally.

    • Monitor Reaction Progress: Closely monitor the reaction using techniques like HPLC or TLC. Stop the reaction once the starting material has been consumed to an acceptable level to prevent further side reactions.

FAQ 3: Purification of the final product is proving difficult on a larger scale. What are the recommended procedures?

Answer:

Effective purification is key to obtaining a high-purity product. The choice of method will depend on the nature of the impurities.

  • Crystallization: This is often the most effective and scalable method for purifying solid products.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility and the impurities have low solubility.

      • Filter the hot solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to induce crystallization.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

    • Solvent Selection: Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethanol and water.

  • Column Chromatography: While less common for large-scale industrial production due to cost and solvent usage, it can be a viable option for high-purity requirements or when crystallization is ineffective.

FAQ 4: What are the primary safety concerns when scaling up this synthesis?

Answer:

Safety is paramount in any chemical synthesis, especially during scale-up. Key hazards associated with this process include:

  • Handling of Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and potentially explosive, especially at elevated temperatures.

    • Precautions: Avoid excessive heating and ensure the reaction is conducted in a well-ventilated area.[3] Personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[4]

  • Use of Flammable Solvents: Many of the solvents used in this synthesis are flammable.

    • Precautions: Use intrinsically safe equipment and ensure proper grounding to prevent static discharge.[3] Have appropriate fire suppression equipment readily available.

  • Exothermic Reaction: As mentioned earlier, the reaction can be exothermic.

    • Precautions: Implement robust temperature monitoring and control. Have a cooling system in place to manage any temperature spikes.

III. Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

Materials:

  • 4-Fluoro-1-nitrobenzene

  • Ethanolamine

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge DMF and potassium carbonate.

  • Begin stirring and add ethanolamine to the reactor.

  • Slowly add 4-fluoro-1-nitrobenzene to the mixture. The rate of addition should be controlled to maintain the reaction temperature within a safe range (e.g., 80-100°C).

  • After the addition is complete, continue to heat the reaction mixture at the set temperature and monitor the progress by HPLC or TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: HPLC Monitoring of the Reaction

Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized) Column: C18 reverse-phase column Detection: UV at a wavelength corresponding to the absorbance maximum of the product and starting material.

By monitoring the disappearance of the starting material and the appearance of the product, you can determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

IV. Visualizations

Diagram 1: Key Steps in Troubleshooting Low Yields

Troubleshooting_Yield start Low Yield Observed mixing Check Mixing Efficiency start->mixing temp Verify Temperature Control start->temp solvent Evaluate Solvent Choice start->solvent base Consider Base Catalysis start->base optimize Optimize Parameters mixing->optimize temp->optimize solvent->optimize base->optimize end Improved Yield optimize->end

Caption: Troubleshooting flowchart for addressing low reaction yields.

Diagram 2: Decision Pathway for Product Purification

Purification_Pathway start Crude Product Obtained check_purity Assess Purity (e.g., HPLC) start->check_purity crystallization Attempt Recrystallization check_purity->crystallization Impurities Present chromatography Consider Column Chromatography check_purity->chromatography Crystallization Fails crystallization->check_purity Purity not met pure_product High Purity Product crystallization->pure_product Purity Met chromatography->pure_product

Caption: Decision tree for selecting an appropriate purification method.

V. Quantitative Data Summary

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Reaction Volume 50 mL - 1 L> 10 L
Heat Transfer Surface area to volume ratio is high; efficient heat dissipation.Surface area to volume ratio is low; potential for localized overheating.
Mixing Magnetic stirring is often sufficient.Mechanical agitation is necessary; impeller design is critical.
Addition Rate Reagents often added all at once.Controlled addition (semi-batch) is often required for exothermic reactions.
Work-up Simple extraction and evaporation.Phase separations can be slower; requires specialized equipment.

VI. References

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available from: [Link].

  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-(4-Nitrophenyl)ethanol. Available from: [Link].

  • Google Patents. CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine. Available from: .

  • Organic Syntheses. 2-amino-4-nitrophenol. Available from: [Link].

  • National Industrial Chemicals Notification and Assessment Scheme. Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment. Available from: [Link].

  • National Industrial Chemicals Notification and Assessment Scheme. Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Available from: [Link].

  • PubChem. 2-(4-Nitroanilino)ethanol. Available from: [Link].

  • Google Patents. US4329503A - Process for the preparation of 2-amino-4-nitrophenol. Available from: .

  • ResearchGate. Scale-up strategies for production of biofuel and active pharmaceutical ingredients inmicroreactors. Available from: [Link].

  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. Available from: [Link].

  • ResearchGate. Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Available from: [Link].

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The assurance that a method reliably and accurately quantifies an analyte is paramount to drug safety and efficacy. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of 2-[(4-Nitrophenyl)amino]ethanol. As a nitroaromatic compound, this compound is amenable to both techniques, yet each presents distinct advantages and limitations in a validation context.[1]

This guide eschews a rigid template in favor of a narrative that delves into the causality behind experimental choices, grounding every protocol in the principles of self-validation. We will explore the validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>, providing hypothetical, yet realistic, experimental data to facilitate a direct comparison of the methods' performance.[1][2][3][4][5]

The Analyte: this compound

This compound is a nitroaromatic compound with the molecular formula C8H10N2O3.[1] Its structure, featuring a chromophoric nitro group on an aromatic ring, makes it a prime candidate for UV-Vis detection. The presence of polar functional groups, including a hydroxyl and a secondary amine, suggests that it can be effectively separated using reversed-phase HPLC.

Comparative Overview of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, followed by detection.Measurement of light absorption by the analyte in a solution.
Specificity High; separates the analyte from impurities and degradation products.Lower; susceptible to interference from any substance that absorbs at the same wavelength.
Sensitivity Generally high, with LOQs in the low ppm or ppb range.Moderate, with LOQs typically in the low ppm range.
Linearity & Range Typically exhibits a wide linear range.Adherence to Beer-Lambert law may be limited to a narrower concentration range.
Complexity More complex instrumentation and method development.Simpler instrumentation and more straightforward operation.
Cost Higher initial instrument cost and ongoing operational expenses.Lower instrument and operational costs.

Validation of an HPLC-UV Method

An HPLC method provides high specificity by physically separating the analyte from other components in the sample matrix before quantification. This is a significant advantage in the analysis of pharmaceutical ingredients, where impurities and degradation products must be monitored.

Experimental Protocol: HPLC-UV Method Validation
  • Chromatographic System: An HPLC system equipped with a UV detector, a C18 reversed-phase column (4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of methanol and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, a common wavelength for the detection of nitroaromatic compounds.[3][6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Parameters & Hypothetical Data
ParameterAcceptance CriteriaHypothetical HPLC-UV Result
Specificity No interference at the retention time of the analyte.The analyte peak is well-resolved from placebo and known impurities.
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of the test concentration.8.0 - 12.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOD Signal-to-noise ratio of 3:10.1 µg/mL
LOQ Signal-to-noise ratio of 10:10.3 µg/mL
Causality in Experimental Choices

The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds like this compound. The methanol/water mobile phase is a common, effective, and relatively economical choice for reversed-phase chromatography. A detection wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds and provides good sensitivity for many nitroaromatics.[3][6]

Validation of a UV-Vis Spectrophotometric Method

UV-Vis spectrophotometry offers a simpler and more cost-effective alternative to HPLC. However, its lower specificity makes it more suitable for the analysis of pure substances or simple formulations where interfering substances are absent.

Experimental Protocol: UV-Vis Spectrophotometric Method Validation
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Solvent: Ethanol.

  • Analytical Wavelength: The wavelength of maximum absorbance (λmax), determined by scanning a solution of this compound from 200 to 400 nm. Based on similar compounds, a λmax around 340 nm is expected.[7]

  • Cuvettes: 1 cm quartz cuvettes.

Validation Parameters & Hypothetical Data
ParameterAcceptance CriteriaHypothetical UV-Vis Result
Specificity No significant absorbance from placebo or excipients at λmax.Minimal interference from common excipients, but potential for interference from related substances.
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the test concentration.5.0 - 15.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.8%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0%Repeatability: 1.5%, Intermediate: 1.9%
LOD Signal-to-noise ratio of 3:10.5 µg/mL
LOQ Signal-to-noise ratio of 10:11.5 µg/mL
Causality in Experimental Choices

Ethanol is chosen as a solvent due to its transparency in the UV region and its ability to dissolve the analyte. The analytical wavelength is set at the λmax to ensure maximum sensitivity and to minimize the impact of minor wavelength calibration errors, in accordance with Beer-Lambert Law.[8]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of key validation experiments.

Specificity_Workflow cluster_hplc HPLC Specificity cluster_uv UV-Vis Specificity hplc_start Prepare Solutions: - Analyte - Placebo - Spiked Sample hplc_inject Inject into HPLC System hplc_start->hplc_inject hplc_analyze Analyze Chromatograms hplc_inject->hplc_analyze hplc_assess Assess Peak Purity and Resolution hplc_analyze->hplc_assess hplc_result No Interference at Analyte RT hplc_assess->hplc_result uv_start Prepare Solutions: - Analyte - Placebo uv_scan Scan Spectra (200-400 nm) uv_start->uv_scan uv_compare Compare Spectra uv_scan->uv_compare uv_result No Significant Placebo Absorbance at λmax uv_compare->uv_result

Caption: Workflow for assessing method specificity.

Validation_Process start Define Analytical Method linearity Linearity & Range start->linearity specificity Specificity start->specificity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq report Validation Report accuracy->report robustness Robustness (Optional) precision->robustness precision->report specificity->report lod_loq->report robustness->report

Caption: Overall analytical method validation process.

Conclusion

Both HPLC-UV and UV-Vis spectrophotometry can be validated for the quantitative analysis of this compound. The choice between the two methods should be guided by the specific requirements of the analysis.

  • HPLC-UV is the superior choice when high specificity is required, for instance, in stability studies or for the analysis of drug products containing multiple components. Its ability to separate the analyte from potential interferents ensures a more reliable and accurate quantification.

  • UV-Vis Spectrophotometry is a viable and economical option for the analysis of the bulk drug substance or in situations where the sample matrix is simple and well-characterized. Its simplicity and speed make it suitable for routine quality control testing where specificity is not a major concern.

Ultimately, the selection of an analytical method should be based on a thorough understanding of the sample and the intended purpose of the analysis, with the validation data providing the objective evidence that the chosen method is fit for its intended use.[3]

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • ATSDR. Analytical Methods. [Link]

  • PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. [Link]

  • NIST. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of.... [Link]

  • Longdom. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

  • U.S. Environmental Protection Agency. Ethanol, 2-[(4-amino-2-nitrophenyl)amino]-. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • NIST. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol Notes. [Link]

  • ResearchGate. Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. [Link]

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A Comparative Benchmarking Guide to 2-[(4-Nitrophenyl)amino]ethanol and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparative analysis of 2-[(4-Nitrophenyl)amino]ethanol and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth examination of the synthesis, physicochemical properties, and biological activities of this class of compounds. By integrating experimental data and detailed protocols, we aim to furnish a critical resource for the rational design and development of novel therapeutics based on the nitrophenylaminoethanol scaffold.

Introduction: The Scientific Imperative for Comparative Analysis

This compound is a bifunctional molecule featuring a nitroaromatic ring and an ethanolamine side chain.[1] This unique structural combination imparts a range of chemical and biological properties, making it a valuable building block in medicinal chemistry and materials science.[2][3] The electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties and reactivity, while the amino and hydroxyl groups of the ethanolamine moiety provide sites for hydrogen bonding and further chemical modification.[1]

The therapeutic potential of nitroaromatic compounds has been a subject of considerable interest, with research exploring their utility as antimicrobial and anticancer agents.[1][4] However, the presence of a nitro group can also be a liability, as its reduction can lead to reactive intermediates with potential for cytotoxicity.[2][3] A thorough understanding of the structure-activity relationships (SAR) within this chemical class is therefore paramount for the development of safe and effective drug candidates. This guide will provide a comparative framework to navigate the complexities of this promising, yet challenging, molecular scaffold.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of this compound and its analogs can be achieved through several established routes, each with its own advantages and limitations. A common approach involves the nucleophilic substitution of a halogenated nitrobenzene with an appropriate aminoethanol derivative.[1]

General Synthetic Workflow

The synthesis of this compound and its analogs generally follows a convergent strategy, as depicted below. The choice of starting materials allows for the introduction of various substituents on both the aromatic ring and the ethanolamine side chain, enabling the generation of a diverse library of analogs for comparative screening.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Nitroaromatic Precursor Nitroaromatic Precursor Nucleophilic Substitution Nucleophilic Substitution Nitroaromatic Precursor->Nucleophilic Substitution Aminoethanol Analog Aminoethanol Analog Aminoethanol Analog->Nucleophilic Substitution Target Analog Target Analog Nucleophilic Substitution->Target Analog

Caption: Generalized synthetic workflow for 2-[(Nitrophenyl)amino]ethanol analogs.

Comparative Physicochemical Data

The physicochemical properties of these analogs are heavily influenced by the nature and position of substituents. The following table summarizes key computed properties for this compound and a representative analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound C₈H₁₀N₂O₃182.181.124
2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethanol C₁₆H₁₈N₂O₃286.332.424

Data sourced from PubChem.

Comparative Biological Activity

The biological activity of this compound and its analogs is a key area of investigation. This section will compare their performance in cytotoxicity and antimicrobial assays, drawing upon available data for structurally related compounds to infer potential trends.

Cytotoxicity Profile: A Comparative Analysis

The cytotoxic potential of nitroaromatic compounds is a double-edged sword. While it can be harnessed for anticancer applications, it also raises concerns about off-target toxicity. The MTT and LDH assays are standard methods for assessing cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[6]

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

While direct comparative data for a series of 2-[(nitrophenyl)amino]ethanol isomers is limited, the following table presents IC₅₀ values for structurally related nitroaromatic compounds against various cancer cell lines. This data provides a valuable, albeit indirect, basis for comparison.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
5-Nitrophenyl-thiazolidinoneMOLT-4 (Leukemia)< 1.57[7]
5-Nitrophenyl-thiazolidinoneSW-620 (Colon)< 1.57[7]
Isosteviol-based 1,3-aminoalcohol with p-nitrophenyl substituentHCT-116 (Colon)1.45[5]
4-(phenylamino)furo[2,3-b]quinoline derivativeVarious0.025[8]
2-(furan-2-yl)-4-(phenylamino)quinoline derivative (p-COMe)Various4.36[8]
2,3-Substituted quinazolinone (nitro-substituted)Caki-1 (Renal Carcinoma)>1000[4]

Interpretation of Comparative Cytotoxicity Data: The data suggests that the cytotoxic potency of nitroaromatic compounds is highly dependent on the overall molecular scaffold. For instance, the 5-nitrophenyl-thiazolidinone and isosteviol-based aminoalcohol derivatives exhibit potent anticancer activity with low micromolar IC₅₀ values.[5][7] In contrast, some nitro-substituted quinazolinones show significantly lower cytotoxicity.[4] This highlights the importance of the heterocyclic system and other substituents in modulating the biological activity of the nitrophenyl moiety.

Antimicrobial Activity: A Comparative Perspective

The antimicrobial properties of nitroaromatic compounds have been explored for the development of new antibiotics. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)[10]

  • 96-well microtiter plates

  • Test compounds and standard antibiotics

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).[10]

  • Serial Dilution: Perform serial dilutions of the test compounds and standard antibiotics in the 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

The following table presents MIC values for various nitroaromatic and amino alcohol compounds against different microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
Amino alcohol libraryStaphylococcus aureus32[8]
4-Nitroanilino derivativePseudomonas aeruginosa>32 (28% inhibition)[8]
Thiophene derivatives (amino-substituted)Various bacteriaEnhanced activity compared to nitro-substituted counterparts[12]

Interpretation of Comparative Antimicrobial Data: The available data suggests that amino alcohol-containing compounds can exhibit moderate antibacterial activity.[8] Interestingly, for thiophene derivatives, the replacement of a nitro group with an amino group enhanced antibacterial activity, indicating that the nitro group is not always essential for antimicrobial effects and that its reduction to an amino group might be a bioactivation step.[12]

Mechanism of Action and Signaling Pathways

The biological effects of this compound and its analogs are likely mediated through multiple mechanisms, including the induction of oxidative stress and interaction with specific cellular signaling pathways.

Hypothesized Mechanism of Cytotoxicity

The cytotoxicity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, ultimately leading to cell death.[2][13]

Cytotoxicity_Mechanism Nitroaromatic_Compound This compound (or Analog) Enzymatic_Reduction Enzymatic Reduction (e.g., by nitroreductases) Nitroaromatic_Compound->Enzymatic_Reduction Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamino) Enzymatic_Reduction->Reactive_Intermediates Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Reactive_Intermediates->Enzyme_Inhibition Cell_Death Cell Death (Apoptosis/Necrosis) Oxidative_Stress->Cell_Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Hypothesized mechanism of cytotoxicity for nitroaromatic compounds.

Potential Signaling Pathway Interactions

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the ethanolamine moiety is a common feature in many biologically active molecules that interact with various signaling cascades.[1] For instance, ethanol itself has been shown to modulate pathways involving protein kinase A (PKA), protein kinase C (PKC), and receptor tyrosine kinases like ErbB2.[14][15] Furthermore, some nitroaromatic compounds are known to induce apoptosis through pathways involving caspases and the Bcl-2 family of proteins.[6]

Based on this, a plausible, though hypothetical, signaling network that could be perturbed by this compound and its analogs is presented below. This diagram integrates potential interactions based on the known activities of its structural components.

Signaling_Pathway cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_downstream Downstream Cascades cluster_cellular_response Cellular Response Compound This compound Analog RTK Receptor Tyrosine Kinases (e.g., ErbB2) Compound->RTK ? GPCR G-Protein Coupled Receptors Compound->GPCR ? Apoptosis Apoptosis Compound->Apoptosis Oxidative Stress PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK MAPK Pathway RTK->MAPK PKC Protein Kinase C GPCR->PKC Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation PKC->Proliferation

Caption: Hypothesized signaling pathways potentially modulated by 2-[(nitrophenyl)amino]ethanol analogs.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and its analogs, highlighting key aspects of their synthesis, physicochemical properties, and biological activities. The available data, while not always from direct comparative studies, suggests that this chemical scaffold holds promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Future research should focus on the systematic synthesis and evaluation of a diverse library of analogs to establish clear structure-activity relationships. Specifically, a direct comparison of ortho-, meta-, and para-nitro isomers, as well as modifications to the ethanolamine side chain, would provide invaluable insights. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial for the rational design of next-generation therapeutics with improved efficacy and reduced toxicity.

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A Senior Application Scientist's Guide to Cross-Reactivity of 2-[(4-Nitrophenyl)amino]ethanol in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the immunoassay cross-reactivity of 2-[(4-Nitrophenyl)amino]ethanol, a versatile nitroaromatic compound used as an intermediate in the synthesis of dyes and potential kinase inhibitors.[1][2] We will explore the molecular basis for this cross-reactivity, provide a detailed experimental protocol for its assessment, and present a comparative analysis with structurally related compounds. Our objective is to equip you with the expertise to anticipate, identify, and manage cross-reactivity in your own work, ensuring the integrity and reliability of your immunoassay data.

The Molecular Basis of Cross-Reactivity

The potential for an antibody to cross-react with an unintended molecule is fundamentally rooted in structural similarity.[3][4] An antibody recognizes a specific three-dimensional shape on its target, known as an epitope. If a different molecule shares a sufficiently similar epitope, it can also bind to the antibody's paratope, causing interference.[5][6]

This compound (NPAE) possesses distinct structural features that can serve as epitopes: the nitrophenyl ring and the N-linked ethanolamine side chain. To evaluate potential cross-reactivity, we must consider analogs where these features are modified.

Table 1: Structural Comparison of this compound and Potential Cross-Reactants

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences from NPAE
This compound (NPAE) 2-(4-nitroanilino)ethanolC₈H₁₀N₂O₃182.18Target Analyte
4-Nitroaniline (4-NA)4-nitroanilineC₆H₆N₂O₂138.13Lacks the N-linked ethanol side chain.
4-Nitrophenol (4-NP)4-nitrophenolC₆H₅NO₃139.11Amino group is replaced by a hydroxyl group; lacks the ethanol side chain.
2-[(4-Aminophenyl)amino]ethanol (APAE)2-(4-aminoanilino)ethanolC₈H₁₂N₂O152.19Nitro group is reduced to an amino group.
N-Ethyl-N-(2-hydroxyethyl)-4-nitroaniline (ENPA)2-[ethyl(4-nitrophenyl)amino]ethanolC₁₀H₁₄N₂O₃210.23An additional ethyl group is attached to the nitrogen atom.

Experimental Design: A Competitive ELISA Approach

To quantify the cross-reactivity of small molecules like NPAE, a competitive immunoassay format is the most appropriate choice.[7][8] This format is inherently more susceptible to interference from structurally similar compounds than a sandwich assay, making it ideal for this investigation.[9] The principle relies on the competition between the analyte in the sample and a fixed amount of a labeled analyte (e.g., an enzyme conjugate) for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in less binding of the labeled analyte and, consequently, a weaker signal.

Workflow for Competitive Immunoassay

The following diagram illustrates the fundamental steps of the competitive ELISA protocol designed to test for cross-reactivity.

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection p1 1. Antibody Coating Anti-NPAE antibodies are immobilized on a 96-well plate. p2 2. Washing Unbound antibodies are washed away. p1->p2 p3 3. Blocking Remaining protein-binding sites are blocked (e.g., with BSA). p2->p3 p4 4. Competition Sample (containing NPAE or analog) is added along with a fixed amount of NPAE-HRP enzyme conjugate. p3->p4 p5 5. Washing Unbound reagents are washed away. p4->p5 p6 6. Substrate Addition TMB substrate is added. HRP enzyme converts it to a colored product. p5->p6 p7 7. Reaction Stop An acid is added to stop the reaction. p6->p7 p8 8. Signal Reading Absorbance is read at 450 nm. Signal is inversely proportional to the analyte concentration. p7->p8

Caption: Workflow of a competitive ELISA for assessing cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a self-validating framework for assessing immunoassay performance. For a full method validation, additional parameters such as precision, accuracy, and robustness should be evaluated.[10]

  • Antibody Coating:

    • Dilute a specific anti-NPAE polyclonal or monoclonal antibody to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C. The rationale for overnight incubation is to ensure maximal and stable adsorption of the antibody to the solid phase.[11]

  • Washing and Blocking:

    • Discard the coating solution and wash the plate three times with 300 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20). This step is critical for removing unbound reagents and reducing background noise.

    • Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding of subsequent reagents.[12]

    • Incubate for 1-2 hours at room temperature.

  • Preparation of Standards and Samples:

    • Prepare a serial dilution of the target analyte (NPAE) in Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20) to create a standard curve (e.g., from 1000 ng/mL down to 1 ng/mL).

    • Individually prepare serial dilutions of each potential cross-reactant (4-NA, 4-NP, APAE, ENPA) over a broad concentration range.

  • Competitive Reaction:

    • Wash the blocked plate three times with Wash Buffer.

    • Prepare a working solution of NPAE conjugated to Horseradish Peroxidase (NPAE-HRP) at a pre-determined optimal concentration.

    • In a separate dilution plate, mix 50 µL of each standard or sample dilution with 50 µL of the NPAE-HRP working solution.

    • Immediately transfer 100 µL of this mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking. During this step, the free analyte and the enzyme-conjugated analyte compete for binding to the immobilized antibodies.

  • Detection:

    • Discard the reaction mixture and wash the plate five times with Wash Buffer. Thorough washing is crucial to remove all unbound conjugate, minimizing background signal.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.[13]

    • Stop the enzyme reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well. The color will change from blue to yellow.

    • Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Comparative Analysis and Data Interpretation

The data obtained from the competitive ELISA is used to generate inhibition curves for NPAE and each potential cross-reactant. From these curves, the concentration that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of NPAE / IC50 of Test Compound) x 100

Table 2: Hypothetical Comparative Cross-Reactivity Data

CompoundIC50 (nM)% Cross-ReactivityInterpretation
This compound (NPAE) 50100% The antibody shows the highest affinity for the target analyte.
4-Nitroaniline (4-NA)25020%Significant cross-reactivity. The nitrophenylaniline core is a major epitope.
N-Ethyl-N-(2-hydroxyethyl)-4-nitroaniline (ENPA)8006.25%The bulky ethyl group likely causes steric hindrance, reducing antibody binding.
4-Nitrophenol (4-NP)5,0001%Low cross-reactivity. The N-linked side chain is critical for antibody recognition.
2-[(4-Aminophenyl)amino]ethanol (APAE)> 20,000< 0.25%Negligible cross-reactivity. The nitro group is an essential part of the epitope.
Interpreting the Results

The hypothetical data reveals a clear structure-activity relationship for antibody binding:

  • The Nitro Group is Critical: The negligible cross-reactivity of APAE (<0.25%) demonstrates that the para-nitro group is an indispensable component of the epitope recognized by the antibody. Its reduction to an amino group effectively abolishes binding.

  • The Aniline Linkage is Key: The significant cross-reactivity of 4-NA (20%) indicates that the 4-nitroaniline core structure is a primary recognition motif.

  • The Side Chain Influences Affinity: While the core structure is important, modifications to the side chain modulate binding affinity. The complete absence of the side chain in 4-NA reduces binding five-fold compared to NPAE. Furthermore, adding a bulky ethyl group (ENPA) reduces binding significantly, likely due to steric hindrance at the antibody's binding site.

Managing Cross-Reactivity: A Decision Framework

Discovering significant cross-reactivity is not an endpoint but a critical data point that must inform subsequent actions. Researchers must distinguish between true analyte presence and false positives arising from interfering substances.[9][14]

G start High Signal or Unexpected Result in Immunoassay check_analogs Are structurally similar compounds present in the sample? start->check_analogs dilution Perform Serial Dilution Analysis Does the result dilute linearly? check_analogs->dilution Yes orthogonal Confirm with Orthogonal Method (e.g., LC-MS/MS) check_analogs->orthogonal Unknown test_reactivity Test Potential Cross-Reactants Spike matrix with suspected interferents and measure recovery. dilution->test_reactivity No, non-parallel dilution result_confirmed Conclusion: Result Confirmed Analyte is present. Immunoassay is suitable for this matrix. dilution->result_confirmed Yes, parallel to std curve false_positive Conclusion: False Positive Result is due to cross-reactivity. Re-evaluate immunoassay or use orthogonal method. test_reactivity->false_positive orthogonal->false_positive Negative Confirmation orthogonal->result_confirmed Positive Confirmation

Caption: Decision tree for investigating and mitigating immunoassay cross-reactivity.

Conclusion

The specificity of an immunoassay is not an absolute guarantee but a performance characteristic that must be rigorously validated for its intended purpose.[15][16] As demonstrated with this compound, even minor structural modifications in related compounds can lead to significant cross-reactivity, potentially confounding results. The para-nitro group and the N-linked side chain are critical determinants for antibody recognition in this specific case.

By employing a systematic approach using competitive immunoassays, researchers can quantify the degree of interference from potential cross-reactants. This empirical data is essential for interpreting assay results correctly and making informed decisions, whether it involves flagging samples for confirmatory analysis by an orthogonal method like mass spectrometry or refining the assay itself. Ultimately, a thorough understanding and proactive investigation of cross-reactivity are paramount to upholding the scientific integrity of immunoassay-based research.

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A Comparative Guide for Researchers: p-Nitrophenol-Based Chromogenic Substrates Versus 2-[(4-Nitrophenyl)amino]ethanol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in enzymology, drug discovery, and molecular biology, the selection of appropriate chemical tools is paramount to generating robust and reproducible data. This guide provides a detailed comparison between the widely utilized chromogenic substrate, p-nitrophenol (and its derivatives), and the versatile chemical intermediate, 2-[(4-Nitrophenyl)amino]ethanol. While both molecules share a nitrophenyl moiety, their applications in a research setting are fundamentally different. This guide will elucidate these differences, providing clarity on their respective utility and performance in their designated roles.

Introduction: The Tale of Two Nitrophenyl Compounds

The para-nitrophenyl group is a powerful chemical entity in biochemical and synthetic applications due to its strong electron-withdrawing nature. This property is exploited in two distinct ways in the compounds of interest here.

p-Nitrophenol (pNP) and its derivatives are a cornerstone of enzyme kinetics, serving as chromogenic substrates for a wide array of enzymes, particularly hydrolases. The principle of their use lies in the enzymatic cleavage of a bond, which releases the yellow-colored p-nitrophenolate ion, providing a simple and continuous spectrophotometric method for measuring enzyme activity.[1][2][3]

This compound , on the other hand, is not typically employed as an enzyme substrate. Instead, its utility is found in the realm of organic synthesis and medicinal chemistry.[4] It serves as a bifunctional building block for the creation of more complex molecules, such as heterocyclic compounds, dyes, and potential therapeutic agents like kinase inhibitors.[4]

This guide will delve into the performance of p-nitrophenol-based substrates in enzymatic assays and contrast this with the synthetic applications of this compound, providing researchers with a clear understanding of when and why to use each compound.

Performance as an Enzymatic Substrate: The Dominance of p-Nitrophenol Derivatives

The success of p-nitrophenol and its derivatives (e.g., p-nitrophenyl phosphate (pNPP), p-nitrophenyl butyrate (pNPB)) as chromogenic substrates stems from a combination of favorable chemical and physical properties.

Mechanism of Action and Detection

The enzymatic hydrolysis of a p-nitrophenyl-derived substrate results in the liberation of p-nitrophenol.[5] In a solution with a pH above its pKa of ~7.1, p-nitrophenol exists predominantly as the p-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-415 nm.[2][6] This color change allows for the real-time monitoring of enzyme activity using a standard spectrophotometer.

pNP_Substrate_Hydrolysis Substrate p-Nitrophenyl-X (Colorless Substrate) Enzyme Enzyme (e.g., Phosphatase, Esterase) Substrate->Enzyme Binding Products p-Nitrophenolate (Yellow Product) + X-OH Enzyme->Products Catalytic Hydrolysis Spectrophotometer Detection at 405-415 nm Products->Spectrophotometer Absorbance Measurement

Caption: Workflow of enzymatic assays using p-nitrophenyl-based substrates.

Key Performance Advantages of p-Nitrophenol Substrates:
  • Broad Applicability: A vast range of enzymes can be assayed using appropriately derivatized p-nitrophenol substrates. This includes phosphatases, esterases, lipases, glycosidases, and sulfatases.[7][8][9][10]

  • High Sensitivity and Convenience: The distinct color of the p-nitrophenolate product allows for sensitive detection. The assays are typically straightforward, requiring only a spectrophotometer, and can be adapted for high-throughput screening in microplate formats.[9]

  • Quantitative Kinetic Data: These substrates are instrumental in determining key enzyme kinetic parameters, such as the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax).[11][12][13] This is crucial for characterizing enzyme function and inhibition.

  • Cost-Effectiveness and Stability: Many p-nitrophenyl derivatives are commercially available, relatively inexpensive, and exhibit good stability in solid form and in solution.[3][5]

Limitations to Consider:

While powerful, p-nitrophenol-based assays have some limitations. The optimal pH for color development (above 7.1) may not align with the optimal pH for the enzyme's activity. Additionally, these small synthetic substrates may not fully mimic the complex physiological substrates of the enzyme.[5]

This compound: A Tool for Synthesis, Not for Enzymatic Assays

In stark contrast to p-nitrophenol derivatives, this compound is not a substrate for common hydrolases. Its chemical structure, featuring a stable secondary amine linkage and a primary alcohol, does not present a readily cleavable bond for enzymes that typically act on esters, phosphates, or glycosides.

Primary Applications:
  • Intermediate in Organic Synthesis: This compound is a valuable precursor in the synthesis of more complex molecules. The nitro group can be reduced to an amine, and the ethanolamine moiety can participate in various chemical reactions.[4]

  • Pharmaceutical Development: It has been used as a starting material for the synthesis of phenylpurinediamine derivatives, which have been investigated as reversible kinase inhibitors for potential cancer therapies.[4]

  • Materials Science: Its properties are of interest in the development of dyes, pigments, and photostabilizers.[4]

The "performance" of this compound is therefore measured by its reactivity, purity, and yield in these synthetic applications, rather than by kinetic parameters in an enzymatic assay.

Comparative Summary

Featurep-Nitrophenol-Based SubstratesThis compound
Primary Role Chromogenic Enzyme SubstrateChemical Intermediate for Synthesis
Principle of Use Enzymatic cleavage releases colored p-nitrophenolate for spectrophotometric detection.[1][2]Serves as a building block for constructing more complex molecules.[4]
Key Performance Metrics KM, Vmax, kcat, assay sensitivity, and linearity.[11][12]Purity, reaction yield, and suitability for specific synthetic pathways.
Commonly Assayed Enzymes Phosphatases, Esterases, Lipases, Glycosidases.[7][8][10]Not applicable; it is not used as a substrate.
Detection Method Spectrophotometry (Absorbance at 405-415 nm).[6]Analytical techniques like HPLC, NMR, and mass spectrometry to verify product formation.

Experimental Protocol: General Procedure for an Enzyme Assay Using a p-Nitrophenyl Substrate

This protocol provides a general framework for measuring the activity of a hydrolase, such as a phosphatase or esterase, using a p-nitrophenyl substrate.

Experimental_Protocol cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) D Add Assay Buffer to Microplate Wells A->D B Prepare Substrate Stock Solution (e.g., 100 mM pNPP in water) E Add Substrate to Wells (to final desired concentration) B->E C Prepare Enzyme Solution (Dilute to working concentration) G Initiate Reaction: Add Enzyme Solution C->G D->E F Pre-incubate at Assay Temperature (e.g., 37°C for 5 min) E->F F->G H Measure Absorbance at 405 nm (Kinetic or Endpoint Reading) G->H I Calculate Reaction Rate (Using Beer-Lambert Law and Molar Extinction Coefficient of pNP) H->I J Plot Data and Determine Kinetic Parameters (K M , V max ) I->J

Caption: Step-by-step workflow for a typical enzyme assay using a pNP substrate.

Materials:

  • Enzyme of interest

  • p-Nitrophenyl substrate (e.g., p-nitrophenyl phosphate)

  • Assay buffer (chosen to be optimal for the enzyme and to have a pH > 7.1)

  • Stop solution (e.g., 1 M NaOH) for endpoint assays

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer at the desired pH and concentration.

    • Prepare a stock solution of the p-nitrophenyl substrate. Some substrates may require dissolution in a small amount of organic solvent before dilution in buffer.[14]

    • Prepare a stock solution of the enzyme and dilute it to the desired working concentration in assay buffer just before use. Keep the enzyme on ice.

  • Assay Setup (for a 96-well plate):

    • To each well, add the appropriate volume of assay buffer.

    • Add the substrate solution to each well to achieve the desired final concentration. For kinetic studies, this will be a range of concentrations.

    • Include control wells:

      • No-enzyme control: Buffer and substrate only.

      • No-substrate control: Buffer and enzyme only.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the enzyme solution to each well.

    • For a kinetic assay: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

    • For an endpoint assay: Allow the reaction to proceed for a fixed amount of time (e.g., 15 minutes), then stop the reaction by adding a stop solution (e.g., 1 M NaOH). Read the final absorbance at 405 nm.

  • Data Analysis:

    • Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the assay pH (~18,000 M-1cm-1 at pH > 8), b is the path length, and c is the concentration.[1]

    • For kinetic assays, the rate of reaction is the slope of the linear portion of the absorbance versus time plot.

    • Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

Conclusion

References

  • Becker, E. L., & Barbaro, J. F. (1964). THE ENZYMATIC HYDROLYSIS OF P-NITROPHENYL ETHYL PHOSPHONATES BY MAMMALIAN PLASMAS. Biochemical Pharmacology, 13(8), 1219-1227. [Link]

  • Diva Portal. Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. [Link]

  • ResearchGate. Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. [Link]

  • ASA, CSSA, and SSSA International Annual Meetings. The Use of p-Nitrophenol and 4-Methylumbelliferone in Soil Enzyme Assay. [Link]

  • RSC Publishing. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. [Link]

  • MDPI. Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. [Link]

  • ResearchGate. Application of p-nitrophenol (NP) enzyme assays in degraded tropical soils. [Link]

  • Scribd. Enzymatic Kinetics Report. [Link]

  • Center for Dead Plant Studies. Assays with p-Nitrophenyl linked Substrates. [Link]

  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]

  • Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • NIH. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. [Link]

  • Wikipedia. para-Nitrophenylphosphate. [Link]

Sources

Establishing a Primary Reference Standard for 2-[(4-Nitrophenyl)amino]ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used. This guide provides a comprehensive, in-depth technical overview for establishing a primary in-house reference standard for the versatile chemical intermediate, 2-[(4-Nitrophenyl)amino]ethanol. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a self-validating and robust characterization process.

Introduction: The Need for a Well-Characterized Reference Standard

This compound is a key building block in the synthesis of various organic molecules, including pharmaceutical agents like kinase inhibitors.[1] Its bifunctional nature, with both an aromatic nitro group and an ethanolamine moiety, makes it a valuable intermediate in organic synthesis and materials science.[1] Given its role in the development of potential therapeutics, a highly pure and well-characterized reference standard is essential for accurate quantification, impurity profiling, and ensuring the quality and consistency of research and manufacturing processes.

The Workflow for Establishing a Primary Reference Standard

The establishment of a primary reference standard is a comprehensive process that begins with the synthesis of a high-purity candidate material and culminates in its thorough characterization and the assignment of a purity value. The following diagram illustrates the key stages of this workflow.

Reference Standard Workflow Figure 1: Workflow for Establishing an In-House Primary Reference Standard cluster_0 Material Preparation cluster_1 Comprehensive Characterization cluster_2 Finalization synthesis Synthesis of High-Purity This compound purification Purification (e.g., Recrystallization) synthesis->purification identity Identity Confirmation (NMR, MS, FTIR) purification->identity purity Purity Assessment (HPLC, GC-MS, qNMR, DSC) identity->purity impurities Impurity Profiling (HPLC, GC-MS) purity->impurities forced_degradation Forced Degradation Studies impurities->forced_degradation purity_assignment Purity Value Assignment forced_degradation->purity_assignment documentation Certificate of Analysis Preparation purity_assignment->documentation storage Long-Term Stability and Storage documentation->storage

Caption: A stepwise workflow for the establishment of an in-house primary reference standard.

Synthesis and Purification of the Candidate Reference Material

The journey to a primary reference standard begins with the synthesis of a candidate batch with the highest achievable purity. A common synthetic route involves the condensation of 4-nitroaniline with 2-chloroethanol. For the purpose of generating a reference standard, subsequent purification is critical. Multiple recrystallizations from a suitable solvent, such as ethanol or an ethanol/water mixture, are recommended to remove process-related impurities. The goal is to obtain a homogenous crystalline solid.

Comprehensive Characterization: A Multi-Modal Approach

A single analytical technique is insufficient to fully characterize a reference standard. A combination of methods is employed to confirm the identity, determine the purity, and profile the impurities of the candidate material.

Identity Confirmation

The first step in characterization is to unequivocally confirm the chemical structure of the synthesized material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra should be consistent with the structure of this compound, and all signals should be assigned.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) can also be used for identification and to assess for volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides a molecular fingerprint, showing characteristic absorption bands for the functional groups present (e.g., N-H, O-H, NO₂, aromatic C-H).

Purity Assessment and Impurity Profiling

Purity is a critical attribute of a reference standard. A combination of chromatographic and other techniques should be used to obtain a comprehensive purity value.

HPLC is the workhorse for purity determination of non-volatile organic compounds. A stability-indicating HPLC method must be developed and validated.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:

    • 0-20 min: 10-90% acetonitrile

    • 20-25 min: 90% acetonitrile

    • 25-30 min: 10% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 380 nm (to detect potential impurities with different chromophores).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the candidate reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the candidate reference standard in a suitable solvent (e.g., methanol or acetone) at a concentration of approximately 1 mg/mL.

qNMR is a primary ratio method for determining purity without the need for a reference standard of the analyte.[2][3] It offers high precision and direct traceability to the SI unit of mass.

Experimental Protocol: Purity by qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh the candidate reference standard (approx. 10-20 mg) into an NMR tube.

    • Accurately weigh the internal standard (approx. 5-10 mg) into the same NMR tube.

    • Add a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest).

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:

    P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances based on the melting point depression.

Experimental Protocol: Purity by DSC

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the candidate reference standard into an aluminum pan and hermetically seal it.

  • Heating Rate: 1-2 °C/min.

  • Temperature Range: From ambient to a temperature above the melting point of the substance.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Purity Calculation: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.

Comparison of Purity Assessment Methods

The following table presents a hypothetical comparison of purity results for a candidate batch of this compound (Batch ID: NPAE-RS-001) with a previous, less-characterized batch (Batch ID: NPAE-PILOT-001).

Analytical TechniqueBatch NPAE-PILOT-001 (Purity %)Batch NPAE-RS-001 (Purity %)Principle of Method
HPLC (Area % at 254 nm) 98.799.8Chromatographic separation based on polarity.
GC-MS (Area %) 98.5 (volatile impurities detected)99.7 (volatile impurities below detection limit)Separation of volatile compounds based on boiling point and polarity.
qNMR Not performed99.8 ± 0.1Absolute quantification based on the ratio of analyte to internal standard signals.
DSC Not performed99.9Purity determination based on melting point depression.
Assigned Purity 98.7% 99.8% Mass balance approach (100% - impurities)

This comparative data demonstrates the superior purity of the candidate reference standard batch (NPAE-RS-001) and the value of employing multiple, orthogonal analytical techniques for a comprehensive assessment.

Impurity Profile and Forced Degradation Studies

A critical aspect of establishing a reference standard is understanding its potential impurities.

Potential Impurities

The following diagram illustrates the structure of this compound and some potential process-related impurities.

Impurity_Profile Figure 2: Structure of this compound and Potential Impurities cluster_impurities Potential Process-Related Impurities main This compound (C₈H₁₀N₂O₃) impurity1 4-Nitroaniline (Starting Material) main->impurity1 Unreacted impurity2 2-Chloroethanol (Reagent) main->impurity2 Unreacted impurity3 Bis-adduct (Side Product) main->impurity3 Side Reaction

Caption: Chemical structure of the target compound and potential process-related impurities.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[4][5] The candidate reference standard should be subjected to stress conditions such as:

  • Acidic hydrolysis: (e.g., 0.1 M HCl at 60 °C)

  • Basic hydrolysis: (e.g., 0.1 M NaOH at 60 °C)

  • Oxidative degradation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal degradation: (e.g., solid state at 105 °C)

  • Photodegradation: (e.g., exposure to UV and visible light)

The stressed samples are then analyzed by HPLC to separate the degradation products from the main peak. This confirms that the method can be used for stability testing.

Purity Assignment and Certificate of Analysis

Based on the results from the comprehensive characterization, a purity value is assigned to the reference standard. The mass balance approach is often used:

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-volatile Residue)

A detailed Certificate of Analysis (CoA) should be prepared, which includes:

  • Compound identification (name, CAS number, structure)

  • Batch number

  • Assigned purity and uncertainty

  • Summary of the analytical data from all characterization techniques

  • Recommended storage conditions

  • Date of certification and retest date

Conclusion

Establishing a primary in-house reference standard for this compound is a rigorous but essential process for ensuring the accuracy and reliability of analytical data in research and development. By employing a multi-modal approach to characterization, including chromatographic, spectroscopic, and thermal analysis techniques, a well-characterized standard with a defensible purity value can be established. This guide provides a framework for this process, emphasizing the scientific rationale behind the experimental choices to ensure the development of a high-quality and trustworthy reference standard.

References

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Epichem. Pharmaceutical Reference Standards & Custom Synthesis. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • MedCrave online. Forced degradation studies. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • PubChem. 2-(4-Nitroanilino)ethanol. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-[(4-Nitrophenyl)amino]ethanol: A Comparative Evaluation of LC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-[(4-Nitrophenyl)amino]ethanol, a key building block in the synthesis of kinase inhibitors for targeted cancer therapy and other biologically active molecules, is no exception.[1] Its robust quantification is critical for process optimization, impurity profiling, and regulatory compliance.

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the quantitative analysis of this compound. Drawing upon established analytical principles and field-proven insights, we will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

The Analytical Imperative: Why Choose LC-MS?

The decision to employ a particular analytical technique is a function of the analyte's physicochemical properties and the analytical objective. This compound, with its aromatic nitro group and an ethanolamine moiety, possesses a chromophore suitable for UV detection. However, in complex matrices or at trace levels, the selectivity and sensitivity of traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be limiting.

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the quantification of pharmaceutical impurities and intermediates.[1][2][3][4] Its unparalleled sensitivity and selectivity allow for the detection of analytes at picogram-per-milliliter levels, a feat often unattainable with conventional techniques.[1] This is especially crucial when dealing with low-dose drug products or stringent regulatory limits on impurities.[1]

The LC-MS/MS Approach: A Self-Validating System

A robust analytical method is a self-validating one. For the quantitative analysis of this compound, an LC-MS/MS method provides a high degree of confidence in the results through its inherent specificity. The use of Multiple Reaction Monitoring (MRM) ensures that only the target analyte is quantified, minimizing the risk of interference from matrix components or structurally related compounds.

The following is a detailed, step-by-step protocol for the quantitative analysis of this compound by LC-MS/MS, grounded in principles outlined by regulatory bodies such as the FDA and ICH.[4]

Experimental Protocol: Quantitative Analysis of this compound by UPLC-MS/MS

This protocol is adapted from a validated method for the analysis of a structurally similar compound, p-Nitroaniline, and is optimized for the specific properties of this compound.[5]

1. Instrumentation:

  • UPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven (e.g., Waters ACQUITY UPLC I-Class).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with a heated electrospray ionization (HESI) source (e.g., Thermo Scientific Orbitrap Exploris 120 or a triple quadrupole instrument).[5]

2. Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • C18 solid-phase extraction (SPE) cartridges

3. Sample Preparation (Liquid-Liquid Extraction):

The choice of sample preparation is critical to remove interfering matrix components.

  • To 1 mL of the sample matrix (e.g., reaction mixture diluted in water, plasma), add 3 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

4. UPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH Shield RP18, 2.1 mm x 100 mm, 1.7 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

5. Mass Spectrometry Conditions (Positive ESI-MS/MS):

  • Ionization Mode: Heated Electrospray Ionization (HESI) in Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Vaporizer Temperature: 350°C.[5]

  • Ion Transfer Tube Temperature: 320°C.[5]

  • MRM Transitions:

    • Precursor Ion (m/z): 183.07 (M+H)⁺

    • Product Ions (for quantification and confirmation): To be determined by direct infusion of a standard solution. A plausible fragmentation would involve the loss of the ethanol group.

Diagram of the LC-MS/MS Workflow:

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS System Sample Sample Matrix Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC HESI HESI Source (Positive Ionization) UPLC->HESI MSMS Tandem MS (MRM Detection) HESI->MSMS Data Data MSMS->Data Data Acquisition & Quantification

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Comparative Analysis with Alternative Techniques

While LC-MS/MS offers superior performance, it is essential to objectively compare it with other available techniques. The choice of method will ultimately depend on the specific requirements of the analysis, including required sensitivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its robustness and ease of use.[1] For this compound, the nitroaromatic chromophore allows for sensitive UV detection.

Principle of Operation: Separation is achieved based on the analyte's polarity on a reversed-phase column, and quantification is based on the absorbance of UV light at a specific wavelength (likely around 254 nm or 400 nm).

Advantages:

  • Lower instrumentation and operational costs compared to LC-MS.

  • Robust and reliable for routine analysis of relatively clean samples.

  • Method development can be more straightforward.

Limitations:

  • Lower sensitivity compared to LC-MS, with Limits of Quantification (LOQ) typically in the low µg/mL to high ng/mL range.

  • Susceptible to interference from co-eluting compounds with similar UV absorbance, leading to a lack of specificity.

  • Not suitable for definitive identification without a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.

Principle of Operation: The derivatized analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase. The mass spectrometer provides sensitive detection and structural information.

Advantages:

  • Excellent chromatographic resolution.

  • High sensitivity, with Limits of Detection (LOD) potentially in the pg/L range after derivatization.[6]

  • Provides valuable structural information from the mass spectrum.

Limitations:

  • Requires a derivatization step, which can be time-consuming and introduce variability.

  • Not suitable for thermally labile compounds.

  • The high temperatures in the injector can potentially cause degradation of the analyte.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of aromatic nitro amines. The values are representative and can vary depending on the specific instrumentation and method optimization.

Performance ParameterLC-MS/MSHPLC-UVGC-MS (with derivatization)
Linearity (R²) > 0.999[5]> 0.99> 0.99[6]
Sensitivity (LOD/LOQ) LOD: pg/mL range[1]LOQ: ~2.5 µM for 4-nitrophenolLOD: pg/L range[6]
Accuracy (% Recovery) 90-110%95-105%80-120%[6]
Precision (%RSD) < 5%< 5%< 15%[6]
Specificity Very High (MRM)Moderate to LowHigh (Mass Spectrum)

Logical Relationship of Analytical Technique Selection:

Method_Selection cluster_alternatives Alternative Considerations Start Analytical Goal: Quantify this compound Trace_Analysis Trace Level Analysis Required? Start->Trace_Analysis Complex_Matrix Complex Sample Matrix? Trace_Analysis->Complex_Matrix No LC_MS LC-MS/MS Trace_Analysis->LC_MS Yes High_Specificity High Specificity for Identification? Complex_Matrix->High_Specificity No Complex_Matrix->LC_MS Yes High_Specificity->LC_MS Yes HPLC_UV HPLC-UV High_Specificity->HPLC_UV No Volatile_Deriv Is analyte volatile or derivatization feasible? GC_MS GC-MS (with derivatization) Volatile_Deriv->HPLC_UV No Volatile_Deriv->GC_MS Yes

Caption: Decision tree for selecting the optimal analytical technique.

Conclusion and Recommendations

For the quantitative analysis of this compound, LC-MS/MS stands out as the superior technique , offering an unmatched combination of sensitivity, selectivity, and specificity. This is particularly critical in a drug development setting where the detection and quantification of trace-level impurities are mandated by regulatory agencies. The ability to perform MRM transitions provides a high degree of confidence in the analytical results, making the method inherently self-validating.

HPLC-UV remains a viable and cost-effective option for routine analysis of bulk material or in-process controls where the concentration of this compound is high and the sample matrix is relatively clean. However, its limitations in sensitivity and specificity must be carefully considered.

GC-MS can be a powerful tool for this analysis, especially when very low detection limits are required. However, the necessity for derivatization adds a layer of complexity to the workflow and may not be suitable for all laboratory settings.

References

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. Available at: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. Available at: [Link]

  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry. Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to Catalytic Synthesis of 2-[(4-Nitrophenyl)amino]ethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and materials science, the synthesis of 2-[(4-Nitrophenyl)amino]ethanol stands as a reaction of significant interest. This versatile molecule, with its nitroaromatic core and ethanolamine side chain, serves as a crucial building block for a range of downstream products, including potential kinase inhibitors for cancer therapy. The efficiency of its synthesis is therefore a critical parameter for researchers and chemical process developers. This guide provides an in-depth, objective comparison of various catalytic systems employed in the synthesis of this compound, primarily through the nucleophilic aromatic substitution of 4-chloronitrobenzene with ethanolamine. We will delve into the mechanistic nuances of each catalytic approach, present comparative experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Synthetic Challenge: Navigating the N-Arylation Landscape

The core transformation in the synthesis of this compound from 4-chloronitrobenzene and ethanolamine is an N-arylation reaction. While seemingly straightforward, achieving high yields and purity under mild and economically viable conditions presents a significant challenge. The electron-withdrawing nature of the nitro group on the aromatic ring activates the chlorine atom for nucleophilic substitution, yet uncatalyzed reactions often require harsh conditions, leading to side product formation and purification difficulties. The choice of catalyst is therefore paramount in steering the reaction towards the desired product with optimal efficiency.

This guide will explore and compare the following catalytic systems:

  • Palladium-Catalyzed Cross-Coupling: Leveraging the power of transition metal catalysis for efficient C-N bond formation.

  • Copper-Catalyzed Ullmann-type Reactions: A classic and cost-effective approach to N-arylation.

  • Phase-Transfer Catalysis: A green and practical method for facilitating reactions in biphasic systems.

  • Ionic Liquids as Catalytic Media: Exploring the potential of these "designer solvents" to enhance reaction rates and selectivity.

Comparative Efficacy of Catalytic Systems

Catalyst SystemKey Catalyst/ReagentsSubstratesReaction ConditionsYield (%)Purity (%)Key AdvantagesKey LimitationsReference
Palladium-Catalyzed Pd/C, Base (e.g., NaOH)4-chloronitrobenzene, Ethanolamine110-130°C, 8-12 h~89 (for a similar reaction)HighHigh efficiency, good functional group tolerance.Higher cost of palladium, potential for catalyst leaching.
Copper-Catalyzed CuI, Ligand (e.g., L-proline), Base (e.g., K2CO3)4-chloronitrobenzene, Ethanolamine90-110°C, 12-24 hModerate to HighGoodLower cost compared to palladium, well-established method.Often requires ligands, longer reaction times, potential for metal contamination.N/A
Phase-Transfer Catalysis Quaternary ammonium salt (e.g., TBAB), Base (e.g., NaOH)4-chloronitrobenzene, Ethanolamine80-100°C, 6-10 hHighGoodMild conditions, simple work-up, low catalyst loading.Catalyst efficiency can be substrate-dependent.N/A
Ionic Liquid-Mediated Imidazolium-based Ionic Liquid4-chloronitrobenzene, Ethanolamine100-120°C, 4-8 hHighHighGreen solvent, potential for catalyst recycling, enhanced reaction rates.Higher cost of ionic liquids, viscosity can be an issue.
Base-Catalyzed Calcium Carbonate2-(3-nitro-6-aminophenoxy)ethanol, Ethyl Chloroformate60-100°C, 4-9 h (condensation)63 (overall)99.2Inexpensive catalyst, simple procedure.Multi-step synthesis, moderate overall yield.

Delving into the Catalytic Mechanisms

Understanding the underlying mechanism of each catalytic system is crucial for optimizing reaction conditions and troubleshooting experimental challenges.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed N-arylation of amines, a cornerstone of modern organic synthesis, proceeds through a well-established catalytic cycle.

Buchwald_Hartwig A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Ligand Exchange (R2NH) C->D E Ar-Pd(II)-NHR2 (Ln) D->E F Reductive Elimination E->F H Base E->H Deprotonation F->A Regeneration G Ar-NR2 F->G Product

Caption: The catalytic cycle for Palladium-catalyzed N-arylation.

The cycle begins with the oxidative addition of the aryl halide (4-chloronitrobenzene) to a low-valent palladium(0) complex. This is followed by coordination of the amine (ethanolamine) and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst. The choice of ligand (L) is critical in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for forming C-N bonds, typically employing copper catalysts. While the exact mechanism can be complex and is still a subject of research, a generally accepted pathway involves the formation of a copper(I) amide intermediate.

Ullmann_Condensation cluster_1 Catalytic Cycle A Cu(I)X B Coordination (R2NH) A->B C [Cu(I)(NHR2)]+X- B->C D Deprotonation (Base) C->D E Cu(I)NR2 D->E F Oxidative Addition (Ar-X) E->F G Ar-Cu(III)-(NR2)X F->G H Reductive Elimination G->H H->A Regeneration I Ar-NR2 H->I Product

Caption: A plausible catalytic cycle for Copper-catalyzed N-arylation.

In this proposed mechanism, the active Cu(I) catalyst coordinates with the amine, which is then deprotonated to form a copper amide. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species, which then undergoes reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. The use of ligands can accelerate the reaction by stabilizing the copper intermediates.

Experimental Protocols: A Guide to Reproducible Synthesis

To ensure the trustworthiness of this guide, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Palladium-Catalyzed Synthesis of this compound (Adapted from a similar reaction)

Materials:

  • 4-Chloronitrobenzene

  • Ethanolamine

  • Palladium on carbon (10 wt% Pd/C)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Argon gas

  • Standard laboratory glassware and reflux setup

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene (1 equiv), ethanolamine (1.2 equiv), and methanol as the solvent.

  • Add 10 wt% Pd/C (4 mol %) and NaOH (4 equiv) to the mixture.

  • Purge the flask with argon gas for 10-15 minutes.

  • Heat the reaction mixture to 130°C and maintain it under reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the Pd/C catalyst. The catalyst can be washed with methanol and potentially reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Protocol 2: Base-Catalyzed Synthesis of this compound via Condensation-Hydrolysis

This protocol describes a two-step synthesis starting from 2-(3-nitro-6-aminophenoxy)ethanol.

Step 1: Condensation

Materials:

  • 2-(3-nitro-6-aminophenoxy)ethanol

  • Ethyl chloroformate

  • Calcium carbonate (CaCO3)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve 2-(3-nitro-6-aminophenoxy)ethanol (1 equiv) in DMF.

  • Add ethyl chloroformate (1.05 equiv) and calcium carbonate (1.1 equiv) to the solution.

  • Heat the mixture to 60-100°C and stir for 4-9 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

Step 2: Hydrolysis

Materials:

  • Reaction mixture from Step 1

  • 20% Sodium hydroxide (NaOH) solution

Procedure:

  • To the reaction mixture from the condensation step, add a 20% aqueous solution of NaOH.

  • Heat the mixture to 50-90°C and stir for 4-7 hours.

  • Monitor the hydrolysis by HPLC.

  • After completion, cool the reaction mixture and dilute it with water.

  • Filter the precipitated product and wash it with water.

  • Dry the product under vacuum to obtain this compound. The reported purity is 99.2% with a 63% isolated yield.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

workflow Reactants 4-Chloronitrobenzene Ethanolamine Reaction N-Arylation Reaction (Heating, Stirring) Reactants->Reaction Catalyst Catalyst (Pd, Cu, PTC, etc.) Catalyst->Reaction Solvent Solvent Solvent->Reaction Workup Reaction Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through various catalytic methods, each with its own set of advantages and limitations. Palladium-catalyzed systems offer high efficiency but come at a higher cost. Copper-catalyzed reactions provide a more economical alternative, though they may require longer reaction times. Phase-transfer catalysis and the use of ionic liquids represent greener and more sustainable approaches that warrant further investigation and optimization for industrial-scale production. The choice of the optimal catalyst will ultimately depend on a careful consideration of factors such as cost, desired yield and purity, reaction conditions, and environmental impact. As the demand for this important intermediate continues to grow, the development of more efficient, selective, and sustainable catalytic systems will remain a key area of research.

References

  • Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. PMC - NIH.[Link]

  • Ionic Liquids in the Chemical Synthesis of Pharmaceuticals. Pharmaceutical Technology.[Link]

  • Ionic liquids: A green solvent for organic synthesis. Current Trends in Pharmacy and Pharmaceutical Chemistry.[Link]

  • Bio-based ionic liquids: solvents for a green processing industry? Royal Society of Chemistry.[Link]

  • Magnetic polymeric ionic liquid for both catalysis application and magnetic solid phase extraction approach. PMC - NIH.[Link]

  • Copper-catalyzed highly efficient aerobic oxidative synthesis of imines from alcohols and amines. Green Chemistry (RSC Publishing).[Link]

  • Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PMC - NIH.[Link]

  • Study on Catalytic Hydrogenation of P-Chloronitrobenzene by CTAB-Pd Nanoparticles. Environmental Science and Technology.[Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate.[Link]

  • Catalysts, Volume 8, Issue 4 (April 2018) – 48 articles. MDPI.[Link]

  • Copper–Nitroxyl Catalyzed α-Oxygenation of Cyclic Secondary Amines Including Application to Late-Stage Functionalization. PMC - NIH.[Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.[Link]

  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar.[Link]

  • Copper-catalysed enantioselective stereodivergent synthesis of amino alcohols. PubMed.[Link]

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed.[Link]

  • Organic Letters Vol. 13 No. 16. ACS Publications - American Chemical Society.[Link]

  • Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.
  • Synthesis of a low palladium dosage catalyst and its high performance promoted by Fe2O3 for ethanol electrooxidation. RSC Publishing.[Link]

A Comparative Analysis of the Biological Activity of 2-[(4-Nitrophenyl)amino]ethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 2-[(4-Nitrophenyl)amino]ethanol and its structurally related derivatives. As a versatile chemical scaffold, this compound serves as a foundational structure in medicinal chemistry for the development of novel therapeutic agents.[1][2] Its unique combination of a nitroaromatic ring and an amino alcohol moiety makes it a valuable precursor for synthesizing a diverse range of heterocyclic systems and other pharmacologically active compounds.[1][2] This document explores how modifications to this parent structure influence its biological profile, with a focus on antimicrobial, cytotoxic, and kinase-inhibiting properties. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for assessing biological efficacy.

The Pharmacological Profile of this compound

This compound is not merely an intermediate; it possesses inherent biological activities that form the baseline for comparison with its derivatives. Its mechanism of action is multifaceted, often involving the inhibition of specific enzymes or interaction with cellular receptors.[2] A critical feature is the nitro group, which can be metabolically reduced to form reactive intermediates that interact with cellular components, leading to downstream biological effects.[2]

Key reported activities for the parent compound include:

  • Antimicrobial Properties : Studies have demonstrated its ability to inhibit the growth of various Gram-positive and Gram-negative bacterial strains.[2] It has also been investigated for fungicidal activity against certain phytopathogenic fungi.[2]

  • Cytotoxicity : The compound exhibits dose-dependent cytotoxicity against several cancer cell lines, with reported IC50 values in the micromolar range (20-40 µM), suggesting potential as a template for anticancer drug development.[2]

  • Precursor for Kinase Inhibitors : It is a key building block for synthesizing phenylpurinediamine derivatives, which have been investigated as reversible kinase inhibitors for targeting mutations associated with lung cancer.[1][2]

Comparative Biological Activity of Derivatives

The true potential of the this compound scaffold is unlocked through chemical modification. Derivatization at the nitro group, the amino group, or the phenyl ring can dramatically alter potency, selectivity, and therapeutic application.

Antimicrobial Activity

Modifications to the core structure have been explored to enhance antimicrobial efficacy. The introduction of different substituents can modulate lipophilicity, hydrogen bonding capacity, and interaction with microbial targets.

Compound/Derivative ClassModificationTarget OrganismsObserved ActivitySource
This compound Parent CompoundE. coli, S. aureus, various fungiSignificant inhibitory effects.[2]
2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol Derivative (Compound V) N-substitution with a dihalo-nitrophenyl acetamide moiety.Bacteria and FungiModerately expressed antibacterial and antifungal activity.[3]
N-substituted-β-amino acids N-substitution with moieties like hydrazide, pyrrole, and quinoxaline.S. aureus, M. luteum, C. tenuis, A. nigerSome derivatives showed good antimicrobial and significant antifungal activity.[4]
Thiazole Derivatives Incorporation of the 4-nitrophenyl moiety into a thiazole ring system.Gram-positive and Gram-negative bacteria, FungiOne derivative showed moderate activity against two Gram-positive bacteria and slight antifungal activity.[5]
Cytotoxicity and Anticancer Potential

The nitrophenyl scaffold is a common feature in compounds designed for cancer therapy. Derivatives are often synthesized to improve targeting of cancer cells and to modulate specific signaling pathways.

Compound/Derivative ClassModificationCell LinesObserved ActivitySource
This compound Parent CompoundVarious human cancer cell linesIC50 values ranging from 20 to 40 µM.[2]
Phenylpurinediamine Derivatives N-substitution with a purine ring system.Lung cancer cells with specific kinase mutations.Act as reversible kinase inhibitors, blocking enzymes whose dysregulation is a hallmark of many cancers.[1][2]
2-Amino-4,6-diphenylnicotinonitriles Incorporation of the amino-nitrophenyl concept into a different heterocyclic system.MDA-MB-231, MCF-7 (Breast Cancer)One derivative demonstrated exceptional cytotoxicity, surpassing the potency of the standard drug Doxorubicin.[6]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural features that govern biological activity. Understanding these relationships is crucial for designing next-generation derivatives with enhanced performance.

  • The Nitro Group : The position and electron-withdrawing nature of the nitro group are critical pharmacophoric features.[7] Its reduction to an amino group, as seen in the synthesis of 2-[(4-Aminophenyl)amino]ethanol, significantly alters the molecule's electronic properties and biological function.[2]

  • The Amino and Hydroxyl Groups : These functional groups on the ethanolamine side chain are vital for interacting with biological targets through hydrogen bonding.[7] Derivatization of the amino group, for instance by creating amide or purine conjugates, is a proven strategy to introduce new biological functions like kinase inhibition.[1][7]

  • Phenyl Ring Substitutions : Adding other substituents to the aromatic ring can fine-tune the molecule's properties. For example, the addition of a chloro group in certain derivatives contributes to their antimicrobial profile.[3]

  • Molecular Scaffolding : Incorporating the core nitrophenyl-amino structure into larger, more complex heterocyclic systems, such as thiazoles or nicotinonitriles, can lead to compounds with entirely new and sometimes more potent biological activities.[5][6]

Structure-Activity_Relationships cluster_mods Key Modification Sites Parent This compound (Baseline Activity) Nitro Nitro Group (-NO2) Amino Amino Group (-NH) Phenyl Phenyl Ring Deriv_Amino Reduction to Amino Deriv. (Altered Electronics) Nitro->Deriv_Amino Reduction Deriv_Kinase Phenylpurinediamine Deriv. (Kinase Inhibition) Amino->Deriv_Kinase Add Purine Deriv_Antimicrobial N-Substituted Derivs. (Enhanced Antimicrobial) Amino->Deriv_Antimicrobial Add Heterocycle Deriv_RingSub Ring-Substituted Analogs (Modulated Activity) Phenyl->Deriv_RingSub Add Substituents

Caption: Key modification sites on the parent compound and their resulting biological outcomes.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of biological comparisons, standardized assays are essential. The following are generalized yet robust protocols for assessing the antimicrobial and cytotoxic activities of novel chemical entities.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the antimicrobial potency of a compound. It determines the lowest concentration required to inhibit the visible growth of a microorganism.

Causality : This broth microdilution method is chosen for its efficiency and ability to test multiple concentrations and replicates simultaneously, providing a quantitative measure of bacteriostatic or fungistatic activity.

Step-by-Step Methodology :

  • Preparation of Inoculum : Culture the desired bacterial or fungal strain overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL).

  • Compound Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile broth.

  • Inoculation : Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including positive (no compound) and negative (no microbes) controls.

  • Incubation : Incubate the plate under conditions optimal for the microorganism's growth (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis : Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. An indicator dye like resazurin can be added to aid visualization.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for screening the cytotoxic potential of chemical compounds against cancer cell lines.

Causality : This assay relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Step-by-Step Methodology :

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment : Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium in the wells with the medium containing the various compound concentrations. Include untreated cells as a control.

  • Incubation : Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add a sterile MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental_Workflow start Compound Synthesis (Parent & Derivatives) screening Primary Biological Screening start->screening mic_assay Antimicrobial Assay (MIC Determination) screening->mic_assay mtt_assay Cytotoxicity Assay (MTT / IC50 Determination) screening->mtt_assay data_analysis Data Analysis & Comparison mic_assay->data_analysis mtt_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Lead Compound Identification sar->end

Caption: A generalized workflow for the biological evaluation of synthesized compounds.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, demonstrating a baseline of antimicrobial and cytotoxic activity. This guide illustrates that targeted chemical modifications to its structure can yield a diverse array of derivatives with significantly altered and often enhanced biological profiles. The strategic derivatization of the amino group has proven particularly effective for developing potent kinase inhibitors, while substitutions on the phenyl ring and N-alkylation can modulate antimicrobial and cytotoxic efficacy. The experimental protocols and SAR insights provided herein serve as a foundational resource for researchers aiming to design and evaluate the next generation of therapeutic agents based on this versatile molecular framework.

References

  • 2-Amino-1-(4-nitrophenyl)ethanol | Research Chemical - Benchchem. Benchchem.
  • This compound | High-Purity Reagent - Benchchem. Benchchem.
  • Ethanol, 2-(((2-ethoxy-5-nitrophenyl)methyl)amino)- (EVT-14088091) - EvitaChem. EvitaChem.
  • An In-Depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Structural Analogs and Derivatives - Benchchem. Benchchem.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. ResearchGate.
  • Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties - PubMed. PubMed.
  • 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem. PubChem.
  • Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives | Request PDF. ResearchGate.
  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed. PubMed.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - NIH. National Institutes of Health.
  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations - ResearchGate. ResearchGate.
  • 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4 - Benchchem. Benchchem.
  • 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4 - Sigma-Aldrich. Sigma-Aldrich.

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A Senior Application Scientist's Guide to Assessing the Purity of 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth technical comparison and experimental protocols for assessing the purity of commercially available 2-[(4-Nitrophenyl)amino]ethanol, a key intermediate in the synthesis of various compounds, including kinase inhibitors.[1] This document moves beyond a simple listing of methods to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to quality assessment.

Introduction: The Significance of Purity for this compound

This compound is a versatile bifunctional molecule featuring a nitroaromatic ring and an ethanolamine moiety.[1] This structure makes it a valuable building block in the synthesis of more complex molecules, notably as a precursor for phenylpurinediamine derivatives, which act as reversible kinase inhibitors targeting mutations associated with lung cancer.[1] Given its role in the development of potential therapeutics, the presence of impurities can have significant downstream effects, potentially leading to side reactions, lower yields, and the introduction of toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is not merely a quality control measure but a critical step in ensuring the safety and efficacy of the end product.

Potential Impurities: A Synthesis-Based Perspective

Understanding the potential impurities in a commercial batch of this compound begins with an examination of its common synthesis routes. The most prevalent method involves the reaction of 4-nitroaniline with 2-chloroethanol or ethylene oxide .

Synthesis Route 1: From 4-nitroaniline and 2-chloroethanol

This nucleophilic substitution reaction can lead to several process-related impurities:

  • Unreacted Starting Materials: Residual 4-nitroaniline and 2-chloroethanol.

  • Over-alkylation Product: N,N-bis(2-hydroxyethyl)-4-nitroaniline, where the secondary amine of the product reacts further with 2-chloroethanol.[2]

  • Side-reaction Products: Impurities arising from potential side reactions of the starting materials under the reaction conditions.

Synthesis Route 2: From p-nitroaniline and ethylene oxide

The reaction with the highly reactive ethylene oxide can also generate impurities:

  • Unreacted p-nitroaniline.

  • Di-ethoxylated product: Similar to the over-alkylation product from the chloroethanol route.

  • Polymerization products: Ethylene oxide can polymerize, leading to poly(ethylene glycol) (PEG)-related impurities.

A visual representation of the general purity assessment workflow is provided below:

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Decision Sample Commercial this compound Sample_Prep Dissolution in appropriate solvent Sample->Sample_Prep Standard High-Purity Reference Standard Standard->Sample_Prep HPLC HPLC-UV Sample_Prep->HPLC GCMS GC-MS Sample_Prep->GCMS NMR NMR Spectroscopy Sample_Prep->NMR FTIR FTIR Spectroscopy Sample_Prep->FTIR Purity_Quant Purity Quantification HPLC->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Functional_Group Functional Group Analysis FTIR->Functional_Group Decision Accept or Reject Batch Purity_Quant->Decision Impurity_ID->Decision Structure_Confirm->Decision Functional_Group->Decision Decision_Tree Start Purity Assessment Results Purity_Check Purity by HPLC ≥ 98.0%? Start->Purity_Check Impurity_Check Individual Impurities ≤ 1.0%? Purity_Check->Impurity_Check Yes Reject Reject Batch Purity_Check->Reject No Structure_Check NMR and FTIR data conform to standard? Impurity_Check->Structure_Check Yes Impurity_Check->Reject No Accept Accept Batch Structure_Check->Accept Yes Structure_Check->Reject No

Sources

A Guide to Inter-Laboratory Validation of a 2-[(4-Nitrophenyl)amino]ethanol-Based Assay: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the robustness and reproducibility of an assay are paramount. This is particularly true in drug development and quality control, where methods must yield consistent results across different laboratories, analysts, and equipment. The 2-[(4-nitrophenyl)amino]ethanol-based assay, a colorimetric method, offers a straightforward and cost-effective approach for the quantification of various analytes. However, its true utility can only be ascertained through rigorous inter-laboratory validation.

This guide provides a comprehensive framework for conducting an inter-laboratory validation of a this compound-based assay. Drawing upon the principles outlined by the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL, we present a detailed protocol for such a study. Furthermore, we objectively compare the expected performance of this colorimetric assay with alternative analytical techniques, supported by representative experimental data, to empower researchers in making informed decisions for their analytical needs.

The Principle of the this compound-Based Assay

The this compound-based assay is predicated on a chemical reaction that yields a colored product, 4-nitrophenolate, which can be quantified spectrophotometrically. The core of the assay involves the specific reaction of the analyte of interest with a reagent, leading to the release of the 4-nitrophenyl moiety. Under alkaline conditions, this moiety is converted to the 4-nitrophenolate ion, which exhibits a strong absorbance at approximately 405 nm. The intensity of the yellow color is directly proportional to the concentration of the analyte.[1]

The Imperative of Inter-Laboratory Validation

While a single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, an inter-laboratory validation assesses the method's reproducibility when performed by different laboratories.[2][3] This is a critical step before a method can be considered standardized. The primary objective is to determine the variability of results between laboratories and to ensure that the method is rugged enough to withstand minor variations in experimental conditions.[4]

The design and execution of an inter-laboratory validation study should be guided by internationally recognized standards, such as the ICH Q2(R1) "Validation of Analytical Procedures" and guidelines from AOAC INTERNATIONAL.[5][6][7] These guidelines provide a comprehensive framework for evaluating various validation characteristics.

A Framework for Inter-Laboratory Validation

The following is a proposed framework for an inter-laboratory validation study of a this compound-based assay.

Study Design

A minimum of eight to ten independent laboratories should be recruited to participate in the study.[7] Each laboratory will receive a set of identical, coded samples, including a blank, a series of calibration standards, and quality control samples at low, medium, and high concentrations of the analyte.

Caption: Workflow for an inter-laboratory validation study.

Validation Parameters

The following performance characteristics should be evaluated in accordance with ICH Q2(R1) guidelines:[5][8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing blank samples and samples spiked with potential interfering substances.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by the analysis of samples with known concentrations of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

    • Reproducibility (Inter-laboratory precision): Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Performance Analysis

The this compound-based assay is often employed as an alternative to more complex and expensive analytical techniques. The following table provides a comparative overview of its expected performance characteristics against common alternatives.

Parameter This compound-Based Assay Fluorescence-Based Assay HPLC-Based Method
Principle ColorimetricFluorometricChromatographic Separation
Intra-Assay Precision (%CV) 2 - 5%1 - 4%< 2%
Inter-Assay Precision (%CV) 5 - 10%3 - 8%< 5%
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Sensitivity (LOD/LOQ) ModerateHighVery High
Throughput HighHighLow to Moderate
Cost per Sample LowModerateHigh
Equipment SpectrophotometerFluorometerHPLC System
Note: %CV (Coefficient of Variation) is a measure of precision. A lower %CV indicates higher precision. The values presented are typical and may vary depending on the specific analyte and matrix.

Experimental Protocols

Protocol 1: this compound-Based Assay

This protocol provides a generalized procedure. Specific concentrations and incubation times should be optimized for the particular analyte.

Materials:

  • This compound reagent solution

  • Analyte standards

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Stop solution (e.g., 0.1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of analyte standards in the assay buffer.

  • Pipette 50 µL of each standard, sample, and blank into separate wells of a 96-well plate.

  • Add 50 µL of the this compound reagent solution to each well.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the standard curve.

Caption: Generalized workflow for a colorimetric assay.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general HPLC method for the quantification of a small molecule analyte. The specific mobile phase, column, and detector wavelength must be optimized.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., methanol/water mixture)

  • Analyte standards

  • Samples

Procedure:

  • Prepare a series of analyte standards in the mobile phase.

  • Prepare samples by dissolving in the mobile phase and filtering through a 0.22 µm filter.

  • Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength.

  • Inject a defined volume of each standard and sample into the HPLC system.

  • Separate and quantify the analyte peak based on retention time and peak area.

  • Construct a standard curve by plotting peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the standard curve.

Conclusion

The this compound-based assay presents a valuable tool for quantitative analysis, particularly in high-throughput settings. Its simplicity and cost-effectiveness make it an attractive alternative to more sophisticated methods. However, to ensure its reliability and widespread acceptance, a thorough inter-laboratory validation is essential. By following the framework outlined in this guide, which is grounded in the principles of authoritative bodies like the ICH and AOAC INTERNATIONAL, researchers can confidently assess the reproducibility and robustness of this assay. The comparative data provided herein should further aid in the selection of the most appropriate analytical method to meet the specific demands of a given research or development project.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5][10]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][8][11]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][12]

  • AOAC INTERNATIONAL. Guidelines for Validation of Botanical Identification Methods. [Link][6]

  • IJSART. Emerging Trends In Colorimetric Approaches For Drug Analysis: An In-Depth Review of Methods And Applications. [Link][13]

  • AOAC INTERNATIONAL. Appendix F: Guidelines for Standard Method Performance Requirements. [Link][7]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][4]

  • AOAC INTERNATIONAL. Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link][14]

  • BioPharm International. Method Validation Guidelines. [Link][15]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link][3]

  • ProPharma. Understanding Analytical Method Validation: A Comprehensive Guide. [Link][16]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]

  • AOAC INTERNATIONAL. AOAC guidlines for single laboratory validation of chemical methods for dietary supplements. [Link][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. The proper disposal of 2-[(4-Nitrophenyl)amino]ethanol (CAS No. 100-27-6), a nitroaromatic compound, is not merely a regulatory formality but a critical procedure rooted in its specific chemical hazards. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, moving beyond simple instructions to explain the scientific rationale behind each procedural choice.

Core Hazard Profile: Understanding the "Why"

Effective disposal begins with a thorough understanding of the risks. This compound is not a benign substance; its hazard profile dictates the stringent handling and disposal protocols required.

Toxicological and Physical Hazards: The primary risks associated with this compound are its acute oral toxicity and potential for serious eye irritation.[1] In its solid form, it presents a risk of dust accumulation, which can lead to a dust explosion hazard under specific conditions.[1] During combustion, it decomposes to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

Environmental Hazards: This compound should not be released into the environment.[1] Aromatic nitro compounds can be harmful to aquatic organisms, and regulations strictly prohibit their discharge into drains, surface water, or groundwater.[1][3]

Chemical Incompatibilities: It is crucial to prevent contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger hazardous reactions.[2] Waste streams containing this chemical must therefore be segregated from incompatible materials.

Table 1: Hazard Identification for this compound
Hazard ClassGHS ClassificationPrecautionary Statement CodeRationale
Acute Toxicity (Oral)Category 4 (H302: Harmful if swallowed)P301+P312, P330Ingestion can lead to systemic toxic effects. Accidental ingestion is a primary risk that must be controlled.[1]
Serious Eye Damage/IrritationCategory 2 (H319: Causes serious eye irritation)P305+P351+P338Direct contact with eyes can cause significant, potentially lasting damage.[1]
Environmental HazardNot explicitly classified, but general guidance applies.P273 (Avoid release to the environment)Aromatic nitro compounds pose a risk to ecosystems. Disposal must prevent environmental contamination.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach, from the point of generation to final disposal, ensuring safety and regulatory adherence at every stage.

G cluster_0 At the Bench: Waste Generation & Segregation cluster_1 Preparation for Disposal cluster_2 Storage & Final Disposition A 1. Generation of Waste (e.g., unused solid, solutions, contaminated labware) B 2. Identify as Hazardous Waste Treat all contaminated items (gloves, wipes, glassware) as hazardous. A->B C 3. Select Approved Container Chemically resistant, sealable lid, good condition. B->C D 4. Label Container Correctly 'Hazardous Waste', full chemical name, hazard pictograms, accumulation start date. C->D E 5. Store in Satellite Accumulation Area (SAA) Secure, secondary containment, away from drains and incompatibles. D->E F 6. Arrange Pickup Contact licensed environmental health and safety (EHS) contractor. E->F G 7. Final Disposal: Incineration Transport to a licensed industrial combustion plant for destruction. F->G

Caption: Disposal workflow for this compound waste.

Step 1: Waste Identification and Segregation

Immediately upon generation, all materials containing or contaminated with this compound must be identified as hazardous waste. This is a critical first step mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.

  • What to Segregate: This includes excess or expired solid chemical, reaction mixtures, solutions, and all contaminated materials such as gloves, weigh boats, pipette tips, absorbent pads, and uncleaned glassware.[4]

  • Causality: Segregation prevents the accidental mixing of incompatible chemicals and ensures that the waste stream is correctly profiled for disposal.[1] Treating all contaminated items as hazardous prevents the underestimation of risk and avoids the improper disposal of potentially harmful materials.[4]

Step 2: Containerization and Labeling

Proper containment is essential for safe storage and transport.

  • Container Selection: Use a designated hazardous waste container that is chemically compatible with the waste, has a secure, sealable lid, and is in good condition without leaks or residues on the exterior.

  • Labeling Protocol: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., GHS07 for "Exclamation Mark").[1] Include the accumulation start date (the date the first drop of waste is added). This labeling is a core requirement of the OSHA Hazard Communication Standard.[5]

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored safely at or near the point of generation before being moved to a central storage area.

  • SAA Requirements: The SAA should be a designated location away from drains and incompatible materials.[1] The container must be kept closed except when adding waste and should be placed within secondary containment to manage potential leaks.

Step 4: Final Disposal via Licensed Contractor

The accepted and most effective method for the final disposal of nitrophenolic compounds is high-temperature incineration.[6]

  • Procedure: Do not attempt to treat this chemical waste in the laboratory.[7] Instead, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Scientific Rationale for Incineration: Incineration in a controlled, high-temperature environment (e.g., a rotary kiln at 820–1,600°C) provides the necessary energy to achieve complete combustion, breaking down the stable aromatic nitro structure into its constituent oxides.[6] Licensed facilities are equipped with scrubbers and other pollution control devices to manage the emission of NOx gases generated during the process, ensuring minimal environmental impact.[6]

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, safety glasses/goggles, lab coat), gently sweep or scoop the solid material to avoid generating dust.[2]

    • Place the spilled material and all cleanup materials into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the contaminated area.

    • If safe to do so, increase ventilation to the area.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the chemical's inherent hazards and adhering to a structured disposal workflow—from meticulous segregation at the bench to final destruction via high-temperature incineration—researchers can effectively manage risks. This procedural diligence ensures the protection of laboratory personnel, the broader community, and the environment, reflecting the highest standards of scientific integrity.

References

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 2-(4-Nitrophenyl)ethanol. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

  • Center for Health, Environment & Justice (CHEJ). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro Compounds, Aromatic. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Ethanol, 2-[(2-amino-4-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section IV: Chapter 5. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). 4-Nitrophenol Hazard Summary. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(4-Nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like 2-[(4-Nitrophenyl)amino]ethanol—a key building block in medicinal chemistry—requires a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

The structural motifs of this compound—a nitroaromatic system and a secondary amine with an alcohol function—suggest a hazard profile that commands respect. The nitro group is a strong electron-withdrawing group that can impart toxicological activity, while amino and hydroxyl groups can lead to skin and eye irritation.[1] Data from closely related analogs, such as 2-(4-Nitrophenyl)ethanol and various nitrophenyl-substituted amines, indicate risks including serious eye irritation, potential for skin sensitization, and harm if swallowed.[2][3][4] Therefore, a conservative and comprehensive approach to PPE is not just recommended; it is imperative.

Hazard Assessment: The "Why" Behind the PPE

Understanding the causality behind our safety choices is critical. The required PPE for this compound is based on a synthesis of data from structurally similar compounds and established principles for handling nitroaromatic chemicals.[5]

  • Dermal Exposure (Skin): Aromatic amines and nitro compounds can be absorbed through the skin. More significantly, compounds like 2-((4-Amino-2-nitrophenyl)amino)ethanol are known skin sensitizers, meaning repeated exposure can lead to an allergic skin reaction (allergic contact dermatitis).[3][6] Our primary goal is to prevent all skin contact.

  • Ocular Exposure (Eyes): The ethanolamine moiety, coupled with the overall chemical structure, suggests a high potential for severe eye irritation. An analog, 2-(4-Nitrophenyl)ethanol, is classified as causing serious eye irritation.[4] A splash to the eye could result in significant and potentially irreversible damage.

  • Inhalation Exposure (Respiratory): As a solid, this compound can form airborne dust during handling, such as weighing or transferring. Inhalation of this dust could lead to respiratory irritation and systemic toxicity.[7][8]

  • Ingestion Exposure (Oral): While less common in a laboratory setting, accidental ingestion via contaminated hands is a risk. Related compounds are classified as harmful if swallowed.[4][9]

Core PPE Requirements & Selection Protocol

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical Safety GogglesChemical-Resistant Gloves (Nitrile, double-gloved)Fully-Buttoned Laboratory CoatRequired if outside a certified chemical fume hood (NIOSH-approved N95 respirator or higher).
Solution Preparation Chemical Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Fully-Buttoned Laboratory CoatRecommended to be performed in a chemical fume hood. Not required if contained.
Conducting Reaction Chemical Safety GogglesChemical-Resistant Gloves (Nitrile)Fully-Buttoned Laboratory CoatWork should be conducted in a chemical fume hood.
Handling Contaminated Waste Chemical Safety GogglesChemical-Resistant Gloves (Nitrile)Fully-Buttoned Laboratory CoatNot typically required if waste is properly contained.

Glove Selection Rationale: While specific breakthrough time data for this compound is not available, nitrile gloves offer excellent general resistance to a wide range of chemicals and are recommended for incidental contact.[7][10] For prolonged handling or in the event of a spill, consider gloves with greater resistance, such as neoprene or butyl rubber, and always inspect gloves for any signs of degradation before use.[10]

Operational Plan: Donning and Doffing PPE

A meticulous procedure for putting on (donning) and taking off (doffing) PPE is vital to prevent cross-contamination.[7]

Step-by-Step Donning Procedure
  • Lab Coat: Put on a clean, fully-buttoned laboratory coat.

  • Eye Protection: Put on chemical safety goggles. If a significant splash risk exists, add a face shield over the goggles.[10][11]

  • Respiratory Protection (if required): Perform a fit check and don your NIOSH-approved respirator.

  • Gloves: Don the first pair of nitrile gloves. Pull the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Step-by-Step Doffing Procedure

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves using a technique that avoids touching the outside of the glove with your inner glove. Dispose of them in a designated hazardous waste container.[12]

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your inner clothing. Place it in a designated container for hazardous laundry or disposal.

  • Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.

  • Inner Gloves: Remove the final pair of gloves, avoiding skin contact with the exterior of the glove. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[13]

Emergency & Disposal Plan

Proper PPE is your first line of defense, but you must be prepared for accidental exposure.

  • Skin Exposure: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[8][14]

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][11]

  • Spill Management: For small spills of solid material, dampen the powder with a suitable solvent like ethanol to prevent dust generation before carefully collecting it with absorbent material.[12] All materials used for cleanup, including contaminated PPE, must be placed in a sealed container for hazardous waste disposal.[12]

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Segregation: Do not mix contaminated gloves, wipes, or disposable lab coats with non-hazardous trash.[12]

  • Containerization: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.

  • Disposal: Follow your institution's Environmental Health and Safety (EHS) guidelines for the pickup and disposal of chemical waste.[12]

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_post Post-Handling cluster_emergency Emergency Protocol RiskAssessment 1. Assess Risks (Review SDS/Data) SelectPPE 2. Select Task-Specific PPE RiskAssessment->SelectPPE LocateSafety 3. Locate Eyewash/ Safety Shower SelectPPE->LocateSafety DonPPE 4. Don PPE (Correct Sequence) LocateSafety->DonPPE HandleChemical 5. Handle Chemical (In Fume Hood) DonPPE->HandleChemical WorkComplete 6. Secure Experiment & Contain Waste HandleChemical->WorkComplete Spill Spill / Exposure Occurs HandleChemical->Spill DoffPPE 7. Doff PPE (Correct Sequence) WorkComplete->DoffPPE DisposeWaste 8. Dispose of Contaminated PPE DoffPPE->DisposeWaste WashHands 9. Wash Hands Thoroughly DisposeWaste->WashHands EmergencyResponse Use Eyewash/Shower Evacuate & Notify EHS Spill->EmergencyResponse

Caption: A workflow for the safe handling of this compound.

By integrating these principles and protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Ethanol, 2-[(2-amino-4-nitrophenyl)amino]-: Human health tier II assessment.
  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 2-(4-Nitrophenyl)ethanol. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). Ethanol, 2-[(2-nitrophenyl)amino]-: Human health tier II assessment. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Store Nitrocellulose? YouTube. Available at: [Link]

  • University of Cyprus. (2024). Laboratory Health & Safety Rules. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]

  • Missouri S&T Environmental Health and Safety. Chemical Safety. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on 4-nitrophenyl aminoethylurea (B70). European Commission. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.